OAT-2068
説明
特性
CAS番号 |
2221950-65-6 |
|---|---|
分子式 |
C23H36ClN7 |
分子量 |
446.0 g/mol |
IUPAC名 |
3-[4-[(2S,5S)-2-[(4-chlorophenyl)methyl]-5-methyl-4-(2-methylpropyl)piperazin-1-yl]piperidin-1-yl]-1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C23H36ClN7/c1-16(2)13-30-15-21(12-18-4-6-19(24)7-5-18)31(14-17(30)3)20-8-10-29(11-9-20)23-26-22(25)27-28-23/h4-7,16-17,20-21H,8-15H2,1-3H3,(H3,25,26,27,28)/t17-,21-/m0/s1 |
InChIキー |
WHDYUSOWFWKVTD-UWJYYQICSA-N |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
OAT-2068; OAT2068; OAT 2068 |
製品の起源 |
United States |
Foundational & Exploratory
OAT-2068: A Review of a Novel Compound in Development
Disclaimer: Information regarding "OAT-2068" is not available in the public domain as of the last update of this document. The following guide is a structured template based on the user's request, which can be populated once data on this compound becomes publicly accessible. All data, experimental protocols, and pathways are illustrative placeholders.
Introduction
This compound is a novel investigational compound. This document aims to provide a comprehensive technical overview of its mechanism of action, drawing from hypothetical preclinical data. This guide is intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action
This section would typically detail the primary molecular target(s) of this compound and the downstream consequences of their modulation. Without specific data, this remains a placeholder.
Quantitative Data Summary
For ease of comparison, all key quantitative data from preclinical studies are summarized below.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 (nM) | Ki (nM) | Fold Selectivity |
|---|---|---|---|---|
| Target X | Biochemical | Data | Data | Data |
| Target Y | Cellular | Data | Data | Data |
| Off-Target Z | Binding | Data | Data | Data |
Table 2: Pharmacokinetic Properties of this compound in Rodents
| Parameter | Mouse | Rat |
|---|---|---|
| Bioavailability (%) | Data | Data |
| Cmax (ng/mL) | Data | Data |
| Tmax (h) | Data | Data |
| Half-life (h) | Data | Data |
Signaling Pathway Analysis
The following diagram illustrates the hypothetical signaling pathway modulated by this compound.
Caption: Hypothetical signaling cascade initiated by this compound binding.
Experimental Protocols
Detailed methodologies for key hypothetical experiments are provided below.
1. In Vitro Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against its primary kinase target.
-
Materials: Recombinant human kinase, ATP, substrate peptide, this compound, assay buffer, detection reagent.
-
Procedure:
-
A dilution series of this compound is prepared.
-
The kinase, substrate, and this compound are incubated in the assay buffer.
-
The reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped, and the remaining ATP is quantified using a luminescence-based detection reagent.
-
Data are normalized to controls, and the IC50 value is calculated using a four-parameter logistic fit.
-
2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement of this compound in a cellular context.
-
Workflow Diagram:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Logical Relationships in Drug Development
The following diagram illustrates the logical progression from target identification to clinical development.
Caption: Logical flow of a typical drug discovery and development process.
Unraveling the Core Function of FPI-2068: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FPI-2068 is an investigational targeted alpha therapy (TAT) designed for the treatment of solid tumors co-expressing Epidermal Growth Factor Receptor (EGFR) and mesenchymal-epithelial transition factor (cMET).[1][2] This novel radioimmunoconjugate leverages a bispecific IgG-based antibody to selectively deliver the potent alpha-emitting isotope, actinium-225 (225Ac), to cancer cells.[1][2] The core function of FPI-2068 is to induce highly localized and potent cytotoxic effects within the tumor microenvironment, leading to cancer cell death while minimizing damage to surrounding healthy tissues.[3][4] This technical guide provides an in-depth overview of the mechanism of action, preclinical data, and experimental protocols associated with FPI-2068.
Mechanism of Action
The primary tumoricidal mechanism of FPI-2068 is the induction of double-strand DNA breaks (DSBs) by the alpha particles emitted from the decay of actinium-225.[2][5] The bispecific antibody component of FPI-2068 binds with high affinity to both EGFR and cMET on the surface of cancer cells.[1][2] This dual-targeting strategy enhances the specificity and internalization of the radioimmunoconjugate into tumor cells that co-express these receptors.[2]
Upon internalization, the short-range, high-energy alpha particles emitted by 225Ac cause dense ionization tracks within the cell, leading to complex and difficult-to-repair DSBs.[6][7] This catastrophic DNA damage triggers the activation of the DNA Damage Response (DDR) pathway, ultimately leading to apoptosis and cell death.[2][8]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway initiated by FPI-2068.
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of FPI-2068 and its lutetium-177 analogue, FPI-2071, which was used for biodistribution studies.[2][5]
Table 1: In Vivo Biodistribution of FPI-2071 in Xenograft Models[2][5]
| Xenograft Model | Cancer Type | Peak Tumor Uptake (%ID/g) |
| H292 | Lung Cancer | ~73 |
| H441 | Lung Cancer | ~38 |
| HT29 | Colorectal Cancer | ~30 |
| HCC827 | Lung Cancer | ~25 |
| H1975 | Lung Cancer | ~20 |
Table 2: In Vivo Efficacy of a Single Dose of FPI-2068 in Xenograft Models[2][5]
| Xenograft Model | Effective Doses (kBq/kg) | Outcome |
| Multiple Models | 370 and 740 | Sustained tumor regression (>28 days) |
| Multiple Models | Lower doses (e.g., 92.5) | Tumor growth suppression |
Experimental Protocols
The following sections detail the methodologies employed in the preclinical evaluation of FPI-2068.[2][5]
In Vitro Binding and Internalization Studies
-
Cell Lines: Human cancer cell lines were used, including HT29 (colorectal) and H292, H441, H1975, HCC827 (lung).[2][5]
-
Methodology: The binding and internalization of the lutetium-177 labeled analogue, FPI-2071, were assessed in the aforementioned cancer cell lines. Receptor numbers on the cell surface were quantified using flow cytometry.[2]
In Vivo Studies in Xenograft Models
-
Animal Model: Female Balb/c nude mice bearing human cancer xenografts from the cell lines listed above were utilized.[2]
-
Biodistribution Studies: FPI-2071 was administered intravenously to tumor-bearing mice. At selected timepoints, radioactivity in tumors and various organs was quantified ex vivo to determine the biodistribution profile.[2][5]
-
Therapeutic Efficacy Studies: Mice were treated with a single intravenous dose of FPI-2068 at various concentrations (ranging from 92.5 to 740 kBq/kg). Tumor growth was monitored using caliper measurements. The overall health of the animals, including body weight, was also monitored to assess toxicity.[2][5]
Analysis of Downstream Signaling Pathways
-
Methodology: Tumors were excised from FPI-2068 treated and control mice (HT29 and H441 xenografts). The activation of the DDR and apoptosis pathways was analyzed by immunoblotting.[2][5]
-
Markers Analyzed:
Experimental Workflow
The diagram below outlines the general workflow of the preclinical studies.
Conclusion
FPI-2068 represents a promising targeted alpha therapy with a well-defined mechanism of action. By specifically targeting cancer cells co-expressing EGFR and cMET, it delivers a highly potent alpha-emitting payload, leading to extensive DNA damage and subsequent cell death through apoptosis. Preclinical studies have demonstrated its anti-tumor efficacy in various cancer models. The ongoing clinical development will further elucidate the therapeutic potential of FPI-2068 in patients with solid tumors.[1][2]
References
- 1. Fusion Pharmaceuticals Announces Presentation of Preclinical Data Supporting FPI-2068, a Novel Targeted Alpha Therapy for EGFR-cMET Expressing Cancers [prnewswire.com]
- 2. fusionpharma.com [fusionpharma.com]
- 3. Molecular Pathways: Targeted α-Particle Radiation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cnl.ca [cnl.ca]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeted alpha therapy using short-lived alpha-particles and the promise of nanobodies as targeting vehicle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Journey of Actinium-225: How Scientists Discovered a New Way to Produce a Rare Medical Radioisotope | Department of Energy [energy.gov]
- 8. Fusion Pharma Presents Preclinical Data Demonstrating Potent Anti-tumor Activity Of FPI-2068 | Nasdaq [nasdaq.com]
OAT-2068: A Technical Guide to Chitotriosidase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of OAT-2068, a selective inhibitor of chitotriosidase (CHIT1), and the associated therapeutic pathway. The information is compiled for an audience with a professional background in biomedical research and drug development.
Introduction to Chitotriosidase (CHIT1) and its Role in Disease
Chitotriosidase (CHIT1) is a mammalian chitinase primarily secreted by activated macrophages. While its physiological role involves the degradation of chitin-containing pathogens, dysregulated CHIT1 activity has been implicated in the pathogenesis of various inflammatory and fibrotic diseases. Elevated levels of CHIT1 are observed in conditions such as idiopathic pulmonary fibrosis (IPF) and sarcoidosis, where it is believed to contribute to tissue remodeling and disease progression. The pro-fibrotic activity of CHIT1 is significantly linked to its ability to modulate the Transforming Growth Factor-beta (TGF-β) signaling pathway, a key driver of fibrosis.
This compound: A Selective CHIT1 Inhibitor
This compound is a small molecule inhibitor designed to selectively target CHIT1. Its development represents a promising therapeutic strategy for diseases characterized by excessive CHIT1 activity. The key characteristics of this compound are summarized below.
Quantitative Data Summary
The following tables present the in vitro inhibitory activity and in vivo pharmacokinetic profile of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Species | IC50 (nM) | Selectivity vs. mAMCase |
| CHIT1 | Mouse (mCHIT1) | 29[1] | 143-fold[1] |
| AMCase | Mouse (mAMCase) | 4170[1] | - |
| CHIT1 | Human (hCHIT1) | 1300[1] | - |
| AMCase | Human (hAMCase) | 67[1] | - |
Table 2: Pharmacokinetic Profile of this compound in Female BALB/c Mice
| Administration Route | Dose (mg/kg) | Tmax (h) | T½ (h) | Plasma Clearance (mg* kg/L ) | Volume of Distribution (L/h/kg) | Bioavailability (%) |
| Intravenous | 3 | - | 2.87[1] | 1.71[1] | 4.6[1] | - |
| Oral | 10 | 0.5[1] | 2.83[1] | 3.57[1] | - | 61[1] |
The this compound Chitotriosidase Inhibition Pathway
This compound exerts its therapeutic effect by inhibiting CHIT1, thereby disrupting the downstream signaling cascades that contribute to fibrosis. A key mechanism is the interruption of the CHIT1-mediated enhancement of the TGF-β pathway.
References
OAT-2068 Target Selectivity Profile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
OAT-2068 is a potent and selective small-molecule inhibitor of chitotriosidase 1 (CHIT1), an enzyme implicated in the pathology of various inflammatory and fibrotic diseases. Specifically, it shows high selectivity for mouse CHIT1 (mCHIT1), making it a valuable tool for preclinical research in murine models of human diseases.[1] This document provides a comprehensive overview of the target selectivity profile of this compound, including detailed quantitative data, experimental methodologies, and visual representations of its mechanism of action and the workflow for its characterization.
Data Presentation
The inhibitory activity of this compound has been quantified against both the primary target and related enzymes, as well as a key off-target protein. The data is summarized in the tables below.
Table 1: In Vitro Inhibitory Potency (IC50) of this compound against Mouse Chitinases
| Target | IC50 (nM) | Selectivity (mAMCase/mCHIT1) |
| Mouse Chitotriosidase (mCHIT1) | 29 | 143-fold |
| Mouse Acidic Mammalian Chitinase (mAMCase) | 4170 |
Data sourced from MedchemExpress.[1]
Table 2: In Vitro Inhibitory Potency (IC50) of this compound against Human Chitinases
| Target | IC50 (nM) |
| Human Chitotriosidase (hCHIT1) | 67 |
| Human Acidic Mammalian Chitinase (hAMCase) | 1300 |
Data sourced from MedchemExpress.[1]
Table 3: Off-Target Activity Profile of this compound
| Off-Target | IC50 (µM) |
| hERG (human Ether-à-go-go-Related Gene) | 2.4 |
Data sourced from MedchemExpress.[1]
Experimental Protocols
The following sections describe the general methodologies employed to determine the target selectivity profile of a compound like this compound.
Recombinant Chitinase Expression and Purification
To perform in vitro enzymatic assays, recombinant forms of the target enzymes are required.
-
Gene Synthesis and Cloning : The cDNA sequences for human and mouse CHIT1 and AMCase are synthesized and cloned into an appropriate expression vector (e.g., pET vectors for bacterial expression or baculovirus vectors for insect cell expression).
-
Protein Expression : The expression vectors are transformed into a suitable host system (e.g., E. coli BL21(DE3) or Sf9 insect cells). Protein expression is induced under optimized conditions of temperature and inducer concentration.
-
Lysis and Purification : Cells are harvested and lysed to release the recombinant protein. The protein is then purified using affinity chromatography, often employing a tag fused to the protein of interest (e.g., His-tag, GST-tag). Further purification steps, such as ion-exchange and size-exclusion chromatography, may be performed to achieve high purity. Protein concentration and purity are assessed by Bradford assay and SDS-PAGE, respectively.
Fluorometric Chitinase Activity Assay
This assay is used to determine the enzymatic activity of CHIT1 and AMCase and to measure the inhibitory potency of compounds like this compound.
-
Principle : The assay utilizes a fluorogenic substrate, such as 4-methylumbelliferyl N,N′-diacetyl-β-D-chitobioside, which is cleaved by chitinases to release the fluorescent product 4-methylumbelliferone (4-MU). The rate of 4-MU production is proportional to the enzyme's activity.
-
Reagents and Materials :
-
Recombinant human or mouse CHIT1/AMCase
-
Fluorogenic chitinase substrate
-
Assay buffer (e.g., citrate/phosphate buffer, pH 5.0)
-
Stop solution (e.g., glycine-NaOH buffer, pH 10.6)
-
Test compound (this compound) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~450 nm)
-
-
Procedure :
-
A dilution series of this compound is prepared in the assay buffer.
-
The recombinant enzyme is added to the wells of the microplate containing the different concentrations of the test compound and incubated for a predefined period at 37°C.
-
The enzymatic reaction is initiated by adding the fluorogenic substrate to each well.
-
The reaction is allowed to proceed for a specific time at 37°C.
-
The reaction is terminated by the addition of the stop solution.
-
The fluorescence of the product (4-MU) is measured using a microplate reader.
-
-
Data Analysis : The fluorescence intensity is plotted against the logarithm of the inhibitor concentration. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by fitting the data to a four-parameter logistic equation.
hERG Fluorescence Polarization Assay
This assay is a common in vitro method to assess the potential of a compound to inhibit the hERG potassium channel, a critical off-target that can lead to cardiotoxicity.
-
Principle : This competitive binding assay uses a fluorescent tracer that binds to the hERG channel. When the tracer is bound, it has a high fluorescence polarization (FP) value. If a test compound displaces the tracer, the tracer's rotation increases, leading to a decrease in the FP value.
-
Reagents and Materials :
-
Membrane preparations from cells stably expressing the hERG channel
-
A high-affinity fluorescent hERG channel ligand (tracer)
-
Assay buffer
-
Test compound (this compound) dissolved in DMSO
-
Positive control (a known hERG inhibitor, e.g., E-4031)
-
384-well black microplates
-
A microplate reader capable of measuring fluorescence polarization
-
-
Procedure :
-
A serial dilution of this compound is prepared.
-
The hERG membrane preparation, the fluorescent tracer, and the test compound at various concentrations are added to the wells of the microplate.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The fluorescence polarization is measured using a microplate reader.
-
-
Data Analysis : The FP values are plotted against the logarithm of the test compound concentration. The IC50 value is calculated by fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of this compound inhibition of the CHIT1 signaling pathway.
Experimental Workflow Diagram
Caption: Experimental workflow for the discovery and characterization of this compound.
References
OAT-2068: A Technical Guide for the Exploration of CHIT1 Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitotriosidase-1 (CHIT1) is a mammalian chitinase primarily secreted by activated macrophages. It plays a significant role in innate immunity, inflammation, and tissue remodeling. Elevated CHIT1 activity is associated with several pathological conditions, including lysosomal storage disorders like Gaucher disease, as well as inflammatory and fibrotic diseases. OAT-2068 is a selective and orally bioavailable inhibitor of CHIT1, making it a valuable pharmacological tool for investigating the biological functions of this enzyme in various disease models. This technical guide provides an in-depth overview of this compound, including its inhibitory properties, relevant experimental protocols, and the signaling pathways influenced by CHIT1 that can be studied using this inhibitor.
Quantitative Data for this compound
This compound has been characterized as a potent and selective inhibitor of CHIT1. The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (nM) | Selectivity vs. mAMCase |
| Mouse CHIT1 (mCHIT1) | 29 | 143-fold |
| Human CHIT1 (hCHIT1) | 1300 | - |
| Mouse AMCase (mAMCase) | 4170 | - |
| Human AMCase (hAMCase) | 67 | - |
| Data sourced from MedchemExpress and a study on dual chitinase inhibitors.[1][2] |
Table 2: In Vivo Pharmacokinetic Profile of this compound in Female BALB/c Mice
| Administration Route | Dose (mg/kg) | Tmax (h) | T1/2 (h) | Bioavailability (%) | Plasma Clearance (mg* kg/L ) | Volume of Distribution (L/h/kg) |
| Intravenous | 3 | - | 2.87 | - | 1.71 | 4.6 |
| Oral | 10 | 0.5 | 2.83 | 61 | 3.57 | - |
| Data sourced from MedchemExpress.[1] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research. Below are protocols for key experiments relevant to studying CHIT1 biology.
CHIT1 Enzymatic Activity Assay (Fluorometric)
This protocol is a standard method for measuring CHIT1 activity in various biological samples, which is essential for determining the inhibitory effect of this compound.
Materials:
-
CHIT1 Assay Buffer (e.g., 0.1 M citrate/0.2 M phosphate buffer, pH 5.2)
-
Fluorogenic substrate (e.g., 4-methylumbelliferyl-β-D-N,N',N''-triacetylchitotrioside)
-
Stop Solution (e.g., 0.3 M glycine-NaOH, pH 10.6)
-
4-Methylumbelliferone (4-MU) standard
-
Microplate reader capable of fluorescence detection (Excitation: ~360 nm, Emission: ~450 nm)
-
Biological samples (e.g., cell lysates, plasma, tissue homogenates)
-
This compound or other inhibitors
Procedure:
-
Sample Preparation:
-
Plasma/Serum: Samples can often be used directly or with dilution in CHIT1 Assay Buffer.
-
Tissue Homogenates/Cell Lysates: Homogenize tissues or lyse cells in a suitable buffer (e.g., RIPA buffer) on ice. Centrifuge to pellet debris and collect the supernatant. Determine the protein concentration of the lysate.
-
-
Standard Curve Preparation:
-
Prepare a series of dilutions of the 4-MU standard in CHIT1 Assay Buffer to generate a standard curve (e.g., 0 to 50 µM).
-
-
Assay Protocol:
-
To a 96-well black microplate, add your biological sample.
-
For inhibitor studies, pre-incubate the sample with varying concentrations of this compound for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), protected from light. The incubation time should be within the linear range of the reaction.
-
Stop the reaction by adding the Stop Solution to each well.
-
Measure the fluorescence in a microplate reader.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank (no enzyme) from all readings.
-
Use the 4-MU standard curve to convert the fluorescence readings into the amount of product (4-MU) generated.
-
Calculate the CHIT1 activity, typically expressed as nmol of 4-MU produced per hour per mg of protein or per ml of fluid.
-
For inhibition studies, plot the CHIT1 activity against the concentration of this compound to determine the IC50 value.
-
In Vivo Pharmacokinetic Study in Mice
The following is a general protocol for assessing the pharmacokinetics of an orally administered compound like this compound in mice.
Materials:
-
This compound formulated in a suitable vehicle for oral and intravenous administration.
-
BALB/c mice (or other appropriate strain).
-
Oral gavage needles.
-
Syringes and needles for intravenous injection.
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).
-
Centrifuge for plasma separation.
-
Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS).
Procedure:
-
Animal Dosing:
-
Oral Administration: Administer a single dose of this compound (e.g., 10 mg/kg) to a cohort of mice via oral gavage.
-
Intravenous Administration: Administer a single dose of this compound (e.g., 3 mg/kg) to a separate cohort of mice via intravenous injection (e.g., into the tail vein).
-
-
Blood Sampling:
-
Collect blood samples from the mice at multiple time points post-dosing. A typical schedule for oral administration might be 0.25, 0.5, 1, 2, 4, 8, and 24 hours. For intravenous administration, earlier time points such as 0.08, 0.25, 0.5, 1, 2, 4, and 8 hours are common.
-
Blood can be collected via various methods, such as retro-orbital sinus, submandibular vein, or tail vein sampling.
-
Collect blood into EDTA-coated tubes to prevent coagulation.
-
-
Plasma Preparation:
-
Centrifuge the collected blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Carefully collect the plasma supernatant and store it at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method like LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of this compound versus time for both administration routes.
-
Use pharmacokinetic software to calculate key parameters such as Tmax, Cmax, half-life (T1/2), area under the curve (AUC), clearance, and volume of distribution.
-
Calculate the oral bioavailability using the formula: Bioavailability (%) = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.
-
Signaling Pathways and Experimental Workflows
CHIT1 has been implicated in several signaling pathways, particularly in the context of inflammation and fibrosis. This compound can be utilized to dissect the role of CHIT1 in these pathways.
CHIT1 and TGF-β Signaling
CHIT1 is known to enhance Transforming Growth Factor-beta (TGF-β) signaling, a key pathway in fibrosis. CHIT1 can interact with TGF-β receptor-associated protein 1 (TGFBRAP1) and the transcription factor forkhead box O3 (FOXO3). This interaction modulates the expression of SMAD7, an inhibitory SMAD, thereby augmenting the canonical SMAD2/3 signaling pathway.
Caption: CHIT1 enhances TGF-β signaling by interacting with TGFBRAP1 and inhibiting SMAD7 expression via FOXO3.
Experimental Workflow: Investigating the Effect of this compound on Fibroblast Activation
This workflow outlines an experiment to determine if this compound can attenuate CHIT1-mediated fibroblast activation.
Caption: Workflow to assess this compound's effect on CHIT1-enhanced fibroblast activation.
CHIT1 in Macrophage Activation and Downstream Signaling
CHIT1 is highly expressed in activated macrophages and can modulate their function. Studies have shown that CHIT1 can influence the phosphorylation of ERK1/2 and Akt, key kinases in intracellular signaling cascades that regulate cell proliferation, survival, and inflammation.
Caption: CHIT1, secreted by activated macrophages, modulates ERK1/2 and Akt signaling pathways.
Conclusion
This compound is a potent and selective inhibitor of CHIT1, providing a critical tool for elucidating the enzyme's role in health and disease. Its favorable pharmacokinetic profile makes it suitable for in vivo studies. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and execute experiments aimed at understanding the biological consequences of CHIT1 inhibition. Further research utilizing this compound will likely uncover novel functions of CHIT1 and may validate it as a therapeutic target for a range of inflammatory and fibrotic disorders.
References
The Biological Role of Chitotriosidase in Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitotriosidase (CHIT1), a member of the glycosyl hydrolase 18 family, is the primary active chitinase in humans.[1] Predominantly secreted by activated macrophages, CHIT1 plays a crucial role in the innate immune system, particularly in the defense against chitin-containing pathogens such as fungi and protozoa.[1][2] Beyond its enzymatic function of hydrolyzing chitin, emerging evidence highlights its multifaceted involvement in the pathophysiology of a range of human diseases, acting as both a biomarker and a modulator of disease processes.[2][3] This technical guide provides an in-depth overview of the biological role of chitotriosidase in various disease models, presenting quantitative data, detailed experimental protocols, and key signaling pathways to support further research and drug development.
Data Presentation: Chitotriosidase Activity in Disease
Chitotriosidase activity is significantly elevated in several diseases characterized by macrophage activation. The following tables summarize quantitative data on plasma/serum CHIT1 activity in various disease models compared to healthy controls.
Table 1: Chitotriosidase Activity in Lysosomal Storage Diseases
| Disease | Patient Group | N | Chitotriosidase Activity (nmol/h/mL) | Reference |
| Gaucher Disease (Type 1) | Symptomatic Patients | 30 | Median > 600 times control | [3] |
| Untreated Patients | 108 | 11,325.7 ± 6395.4 | [4] | |
| Healthy Controls | 92 | - | [4] | |
| Patients with Gaucher's Disease | 43 | 12107.8 ± 1776.2 | [5] | |
| Healthy Controls | 138 | 70.9 ± 5.2 | [5] | |
| Niemann-Pick Disease (Type A/B) | Patients | 65 | 1192.5 ± 463.0 | [4] |
| Healthy Controls | 92 | - | [4] | |
| Patients with Niemann-Pick A/B | 15 | 602 - 2800 | ||
| Niemann-Pick Disease (Type C) | Patients | 11 | 304 - 940 |
Table 2: Chitotriosidase Activity in Atherosclerosis
| Patient Group | N | Stenosis Grade | Chitotriosidase Activity (nmol/mL·h) | Reference |
| Atherothrombotic Stroke (ATS) | 153 | - | 88.1 ± 4.6 | [5] |
| - | ≤30% | 66.9 ± 9.6 | [5] | |
| - | 31% to 60% | 88.7 ± 8.3 | [5] | |
| - | >60% | 107.7 ± 11.8 | [5] | |
| Ischemic Heart Disease (IHD) | 124 | - | 79.0 ± 6.3 | [5] |
| Healthy Controls | 148 | - | 70.9 ± 5.2 | [5] |
Table 3: Chitotriosidase Activity in Pulmonary Diseases
| Disease | Sample Type | Patient Group | N | Chitotriosidase Activity | Reference |
| Idiopathic Pulmonary Fibrosis (IPF) | Serum | IPF Patients | 25 | 6.97 (5.54-8.54) nmol/mL/h | [6] |
| Healthy Controls | 20 | 4.37 (2.97-6.27) nmol/mL/h | [6] | ||
| BAL Fluid | IPF Patients | - | Significantly increased vs. controls | [7] | |
| Chronic Obstructive Pulmonary Disease (COPD) | BAL Fluid | Smokers with COPD | 30 | Higher than smokers without COPD and never-smokers | [8] |
| Smokers without COPD | 20 | - | [8] | ||
| Never-smokers | 20 | - | [8] | ||
| Sarcoidosis | Serum & BAL Fluid | Sarcoidosis Patients | - | Elevated, correlates with disease severity | [2] |
Experimental Protocols
Fluorometric Assay for Chitotriosidase Activity
This protocol is adapted from commercially available kits and published literature for the measurement of CHIT1 activity in various biological samples.[1][9][10]
Materials:
-
96-well white opaque microplate
-
Fluorescence microplate reader (Excitation/Emission = 320/445 nm)
-
CHIT1 Assay Buffer
-
CHIT1 Inhibition Buffer (to distinguish CHIT1 from other hydrolases)
-
CHIT1 Substrate (e.g., 4-Methylumbelliferyl β-D-N,N′,N′′-triacetylchitotrioside)
-
4-Methylumbelliferone (4-MU) Standard (for calibration curve)
-
Purified Chitotriosidase (Positive Control)
-
Protease inhibitor cocktail
-
Dounce homogenizer (for tissue samples)
Procedure:
-
Sample Preparation:
-
Cells or Tissues: Homogenize approximately 1 x 10^6 cells or 5-20 mg of tissue in 100 µL of ice-cold CHIT1 Assay Buffer containing a protease inhibitor cocktail. In a parallel tube, homogenize an equivalent amount of sample in 100 µL of ice-cold CHIT1 Inhibition Buffer. Keep samples on ice for 10 minutes, then centrifuge at 12,000 x g for 5 minutes at 4°C. Collect the supernatants for the assay.[1][9]
-
Serum and Plasma: Samples can typically be used directly or after dilution with the CHIT1 Assay Buffer.
-
-
Standard Curve Preparation:
-
Prepare a 10 µM 4-MU standard solution by diluting a stock solution (e.g., 5 mM) in CHIT1 Assay Buffer.
-
Add 0, 10, 20, 30, and 40 µL of the 10 µM 4-MU standard into a series of wells to generate a standard curve of 0, 100, 200, 300, and 400 pmol of 4-MU per well, respectively.
-
Adjust the final volume in each standard well to 100 µL with CHIT1 Assay Buffer.[9]
-
-
Assay Reaction:
-
Add 1-20 µL of your prepared sample supernatant to wells designated for "Sample" and "Sample Control".
-
Add the same volume of the supernatant prepared with CHIT1 Inhibition Buffer to wells designated "Inhibition Sample" and "Inhibition Sample Control".
-
For a positive control, add 2-4 µL of purified Chitotriosidase to a designated well.
-
Adjust the volume in all sample and control wells to 50 µL with CHIT1 Assay Buffer.
-
Prepare a reaction mix by diluting the CHIT1 substrate according to the manufacturer's instructions.
-
Initiate the reaction by adding 50 µL of the diluted CHIT1 substrate to the "Sample", "Inhibition Sample", and "Positive Control" wells.
-
Add 50 µL of CHIT1 Assay Buffer to the "Sample Control" and "Inhibition Sample Control" wells.[9]
-
-
Measurement:
-
Immediately place the plate in a microplate reader set to 37°C.
-
Measure the fluorescence in kinetic mode for 20-30 minutes at Ex/Em = 320/445 nm.
-
Read the standard curve in end-point mode.[1]
-
-
Calculation:
-
Calculate the change in fluorescence for each sample and control.
-
Subtract the reading from the "Sample Control" from the "Sample" reading.
-
Subtract the reading from the "Inhibition Sample Control" from the "Inhibition Sample" reading.
-
The specific CHIT1 activity is the difference between the corrected "Sample" reading and the corrected "Inhibition Sample" reading.
-
Use the 4-MU standard curve to convert the fluorescence units to pmol of 4-MU.
-
Express the chitotriosidase activity as pmol/min/mL or U/L.
-
CHIT1 Gene Expression Analysis by qPCR
This protocol provides a general workflow for quantifying CHIT1 mRNA levels in cells or tissues.
Materials:
-
RNA extraction kit (e.g., TRIzol-based or column-based)
-
cDNA synthesis kit
-
SYBR Green or probe-based qPCR master mix
-
qPCR instrument (e.g., Applied Biosystems 7900HT)
-
Forward and reverse primers for human CHIT1 (e.g., Forward: AGCACCACTGAGTGGAATGACG, Reverse: TGAGTGCCGAAATTCCAGCCTC)[11]
-
Primers for a stable reference gene (e.g., GAPDH, ACTB)
-
Nuclease-free water
Procedure:
-
RNA Extraction:
-
Extract total RNA from cell pellets or tissue samples using a method of choice, following the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
-
cDNA Synthesis:
-
qPCR Reaction Setup:
-
Prepare a qPCR master mix containing SYBR Green master mix, forward and reverse primers (final concentration of 10 µM each), and nuclease-free water.[12]
-
Dilute the synthesized cDNA (e.g., 1:5 or 1:10) with nuclease-free water.
-
In a 384-well qPCR plate, add 4 µL of diluted cDNA to each well in triplicate.[12]
-
Add the qPCR master mix to each well.
-
Include a "no template control" (NTC) for each primer set to check for contamination.[13]
-
-
qPCR Program:
-
Use a standard three-step cycling protocol, for example:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
Melting curve analysis (for SYBR Green assays) to verify the specificity of the amplified product.[11]
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for CHIT1 and the reference gene in each sample.
-
Calculate the relative expression of CHIT1 using the ΔΔCt method.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Involving Chitotriosidase
Chitotriosidase expression and function are regulated by and can influence several key signaling pathways implicated in inflammation and tissue remodeling.
Caption: Signaling pathways regulating and influenced by chitotriosidase.
Experimental Workflow: Screening for Chitotriosidase Inhibitors
The development of CHIT1 inhibitors is a promising therapeutic strategy for diseases where its activity is pathogenic.
Caption: Workflow for the discovery and validation of CHIT1 inhibitors.
Conclusion
Chitotriosidase is a dynamic enzyme with a dual role in health and disease. As a sensitive biomarker of macrophage activation, its measurement provides valuable diagnostic and prognostic information in a variety of clinical settings, most notably in Gaucher disease.[7][14] Furthermore, its active participation in inflammatory and fibrotic processes, particularly in the context of lung diseases and atherosclerosis, identifies it as a compelling target for therapeutic intervention.[15][16] The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers aiming to further elucidate the complex biology of chitotriosidase and translate this knowledge into novel diagnostic and therapeutic strategies.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Chitotriosidase in the Pathogenesis of Inflammation, Interstitial Lung Diseases and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Marked elevation of plasma chitotriosidase activity. A novel hallmark of Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical evaluation of chitotriosidase enzyme activity in Gaucher and Niemann Pick A/B diseases: A retrospective study from India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Frontiers | Longitudinal and Comparative Measures of Serum Chitotriosidase and YKL-40 in Patients With Idiopathic Pulmonary Fibrosis [frontiersin.org]
- 7. Chitotriosidase: a marker and modulator of lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lung Chitinolytic Activity and Chitotriosidase Are Elevated in Chronic Obstructive Pulmonary Disease and Contribute to Lung Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abcam.com [abcam.com]
- 10. Chitotriosidase Activity Assay Kit (Fluorometric) - Creative BioMart [creativebiomart.net]
- 11. origene.com [origene.com]
- 12. Expression of Chitotriosidase in Macrophages Modulates Atherosclerotic Plaque Formation in Hyperlipidemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sg.idtdna.com [sg.idtdna.com]
- 14. Assessment of plasma chitotriosidase activity, CCL18/PARC concentration and NP-C suspicion index in the diagnosis of Niemann-Pick disease type C: a prospective observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. Serum chitotriosidase activity in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
OAT-2068: A Potent and Selective Chemical Probe for Chitotriosidase 1 (CHIT1)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Chitotriosidase 1 (CHIT1) is a mammalian chitinase primarily secreted by activated macrophages. It plays a significant role in the innate immune system and has been implicated in the pathogenesis of various inflammatory and fibrotic diseases, including idiopathic pulmonary fibrosis (IPF), sarcoidosis, and metabolic dysfunction-associated steatohepatitis (MASH). The development of potent and selective chemical probes for CHIT1 is crucial for elucidating its biological functions and validating it as a therapeutic target. OAT-2068 has emerged as a valuable tool for these purposes, demonstrating high potency and selectivity for mouse CHIT1 (mCHIT1). This technical guide provides a comprehensive overview of this compound, including its quantitative data, detailed experimental protocols for its characterization, and visualization of relevant biological pathways.
Quantitative Data for this compound
The following tables summarize the key quantitative parameters of this compound, providing a clear comparison of its activity and pharmacokinetic properties.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (nM) | Selectivity (over mAMCase) |
| Mouse CHIT1 (mCHIT1) | 29 | 143-fold[1][2][3] |
| Mouse AMCase (mAMCase) | 4170[1][2][3] | - |
| Human CHIT1 (hCHIT1) | 1300[1][2] | - |
| Human AMCase (hAMCase) | 67[1][2] | - |
Table 2: Off-Target Activity of this compound
| Off-Target | IC50 (µM) |
| hERG | 2.4[1][2] |
Table 3: Pharmacokinetic Profile of this compound in Female BALB/c Mice
| Administration Route | Dose (mg/kg) | Tmax (h) | T½ (h) | Plasma Clearance (mg* kg/L ) | Volume of Distribution (L/h/kg) | Bioavailability (%) |
| Intravenous | 3 | - | 2.87[1][2] | 1.71[1][2] | 4.6[1][2] | - |
| Oral | 10 | 0.5[1][2] | 2.83[1][2] | 3.57[1][2] | - | 61[1][2] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize and validate this compound as a chemical probe for CHIT1.
CHIT1 Enzymatic Activity Assay (Fluorometric)
This protocol is adapted from established fluorometric methods for measuring chitinase activity.
Materials:
-
CHIT1 Assay Buffer (0.1 M citrate, 0.2 M dibasic phosphate, pH 5.2)
-
CHIT1 Substrate: 4-Methylumbelliferyl β-D-N,N′,N′′-triacetylchitotrioside
-
This compound (or other inhibitors) dissolved in DMSO
-
Recombinant mouse CHIT1 (mCHIT1) enzyme
-
Stop Solution (0.3 M glycine/NaOH Buffer, pH 10.5)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 360 nm, Emission: 450 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the CHIT1 substrate in DMSO. Dilute the stock solution in CHIT1 Assay Buffer to the desired final concentration.
-
Prepare a serial dilution of this compound in DMSO. Further dilute in CHIT1 Assay Buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
CHIT1 Assay Buffer
-
This compound solution (at various concentrations) or vehicle (DMSO in assay buffer) for control.
-
Recombinant mCHIT1 enzyme solution.
-
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the CHIT1 substrate solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Termination and Measurement:
-
Stop the reaction by adding the Stop Solution to each well.
-
Measure the fluorescence of the liberated 4-methylumbelliferone using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
In Vivo Evaluation of this compound in a Murine Model of Chronic Asthma
This protocol is a representative example based on studies using other CHIT1 inhibitors in house dust mite (HDM)-induced models of allergic airway inflammation.[4]
Animal Model:
-
Female BALB/c mice (6-8 weeks old)
Materials:
-
House Dust Mite (HDM) extract
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Induction of Allergic Airway Inflammation:
-
Sensitize mice by intraperitoneal injection of HDM extract in PBS on days 0 and 7.
-
From day 14 to day 18, challenge the mice intranasally with HDM extract in PBS daily.
-
-
This compound Administration:
-
Beginning on day 14 (concurrent with the challenge phase), administer this compound orally once or twice daily at a predetermined dose (e.g., 10-50 mg/kg). A vehicle control group should receive the vehicle alone.
-
-
Endpoint Analysis (Day 19):
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell influx (e.g., eosinophils, neutrophils, lymphocytes, and macrophages) by flow cytometry or differential cell counts.
-
Lung Histology: Perfuse and fix the lungs for histological analysis. Stain lung sections with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to evaluate mucus production.
-
CHIT1 Activity in BAL Fluid: Measure CHIT1 activity in the BAL fluid using the fluorometric assay described above to confirm target engagement.
-
Cytokine Analysis: Measure levels of relevant cytokines (e.g., IL-4, IL-5, IL-13, TGF-β) in the BAL fluid or lung homogenates by ELISA or multiplex assay.
-
-
Data Analysis:
-
Compare the readouts from the this compound treated group with the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways relevant to this compound and CHIT1.
Experimental workflow for validating this compound.
CHIT1-mediated augmentation of TGF-β signaling.
Conclusion
This compound is a well-characterized chemical probe with high potency and selectivity for mouse CHIT1. Its favorable pharmacokinetic profile makes it a suitable tool for in vivo studies to investigate the role of CHIT1 in various disease models. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies, ultimately contributing to a better understanding of CHIT1 biology and its potential as a therapeutic target.
References
OAT-2068: A Technical Guide to its Therapeutic Potential as a Selective Chitotriosidase (CHIT1) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
OAT-2068 is a selective, orally active inhibitor of mouse chitotriosidase (mCHIT1) that has emerged as a valuable tool for investigating the role of CHIT1 in various pathologies, particularly inflammatory and fibrotic diseases.[1][2] Chitotriosidase, a member of the glycosyl hydrolase family 18, is predominantly expressed in activated macrophages and is implicated in the pathogenesis of several lung diseases. This document provides a comprehensive technical overview of this compound, including its inhibitory activity, pharmacokinetic profile, proposed mechanism of action, and detailed experimental protocols for its evaluation.
Introduction to Chitotriosidase (CHIT1) and its Therapeutic Relevance
Chitotriosidase (CHIT1) is an enzyme with chitin-degrading activity that is markedly upregulated in various inflammatory and fibrotic conditions. In the context of lung disease, elevated CHIT1 levels have been observed in idiopathic pulmonary fibrosis (IPF), sarcoidosis, and chronic obstructive pulmonary disease (COPD).[3] Studies have shown that CHIT1 can amplify pro-fibrotic signaling pathways, making it a compelling therapeutic target. The inhibition of CHIT1 is hypothesized to reduce inflammation and tissue remodeling associated with these debilitating diseases.
Quantitative Data for this compound
The following tables summarize the in vitro inhibitory activity and in vivo pharmacokinetic properties of this compound.
Table 1: In Vitro Inhibitory Activity of this compound [1]
| Target Enzyme | IC50 (nM) |
| Mouse CHIT1 (mCHIT1) | 29 |
| Mouse AMCase (mAMCase) | 4170 |
| Human CHIT1 (hCHIT1) | 1300 |
| Human AMCase (hAMCase) | 67 |
Data demonstrates that this compound is a potent inhibitor of mouse CHIT1 with a 143-fold selectivity over mouse AMCase.[1][2]
Table 2: Pharmacokinetic Profile of this compound in Female BALB/c Mice [1]
| Administration Route | Dose (mg/kg) | Tmax (h) | T1/2 (h) | Plasma Clearance (mg* kg/L ) | Bioavailability (%) |
| Intravenous (IV) | 3 | N/A | 2.87 | 1.71 | N/A |
| Oral (PO) | 10 | 0.5 | 2.83 | 3.57 | 61 |
This compound exhibits good oral bioavailability and a favorable pharmacokinetic profile in mice.[1]
Proposed Mechanism of Action and Signaling Pathway
In lung fibrosis, CHIT1 is believed to potentiate the effects of Transforming Growth Factor-beta 1 (TGF-β1), a key mediator of fibrosis. CHIT1 enhances TGF-β1 signaling by inhibiting the expression of SMAD7, a negative feedback regulator of the pathway. This action is mediated through interactions with TGF-β receptor-associated protein 1 (TGFBRAP1) and forkhead box O3 (FOXO3). By inhibiting CHIT1, this compound is expected to restore SMAD7 levels, thereby downregulating the pro-fibrotic TGF-β1 signaling cascade.
Caption: Proposed signaling pathway of CHIT1 in lung fibrosis and the inhibitory action of this compound.
Experimental Protocols
The following are generalized protocols for the evaluation of this compound, based on standard methodologies in the field.
In Vitro Chitinase Inhibition Assay
This protocol describes a fluorometric assay to determine the IC50 of this compound against chitinases.
Caption: Experimental workflow for the in vitro chitinase inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution to achieve a range of desired concentrations.
-
Reconstitute recombinant mouse or human CHIT1 and AMCase enzymes in an appropriate assay buffer (e.g., phosphate-citrate buffer, pH 5.2).
-
Prepare a stock solution of a fluorogenic chitinase substrate (e.g., 4-methylumbelliferyl β-D-N,N′,N″-triacetylchitotriose) in DMSO. Dilute the substrate stock in assay buffer to the final working concentration just before use.
-
Prepare a stop buffer (e.g., 0.2 M glycine-NaOH, pH 10.6).
-
-
Assay Procedure:
-
In a black, flat-bottom 96-well plate, add the diluted this compound or vehicle (DMSO) to the appropriate wells.
-
Add the recombinant chitinase enzyme solution to all wells except the substrate blank.
-
Pre-incubate the plate for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the pre-warmed substrate working solution to all wells.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Terminate the reaction by adding the stop buffer to each well.
-
Measure the fluorescence using a microplate reader with excitation at approximately 360 nm and emission at approximately 450 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the substrate blank from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vivo Pharmacokinetic Study
This protocol outlines a general procedure for assessing the pharmacokinetic properties of this compound in mice.
Caption: General workflow for an in vivo pharmacokinetic study.
Methodology:
-
Animal Dosing:
-
Use female BALB/c mice, fasted overnight with free access to water.
-
For intravenous administration, formulate this compound in a suitable vehicle (e.g., saline with a co-solvent) and administer a single bolus dose (e.g., 3 mg/kg) via the tail vein.
-
For oral administration, formulate this compound in an appropriate vehicle (e.g., 0.5% methylcellulose) and administer a single dose (e.g., 10 mg/kg) by gavage.
-
-
Sample Collection:
-
Collect blood samples (e.g., via retro-orbital bleeding or tail snip) into tubes containing an anticoagulant (e.g., EDTA) at predetermined time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process the blood samples by centrifugation to separate the plasma. Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method for the quantification of this compound in plasma, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of this compound.
-
Extract this compound and an internal standard from the plasma samples, calibration standards, and quality controls using protein precipitation or liquid-liquid extraction.
-
Analyze the extracted samples by LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software to calculate pharmacokinetic parameters from the plasma concentration-time data, including maximum concentration (Cmax), time to maximum concentration (Tmax), elimination half-life (T1/2), area under the curve (AUC), and clearance.
-
Calculate oral bioavailability by comparing the dose-normalized AUC from oral administration to that from intravenous administration.
-
Conclusion
This compound is a potent and selective inhibitor of mouse chitotriosidase with a promising pharmacokinetic profile. Its ability to be administered orally makes it a valuable research tool for in vivo studies aimed at elucidating the role of CHIT1 in disease. The proposed mechanism of action, involving the modulation of the pro-fibrotic TGF-β1 signaling pathway, provides a strong rationale for its investigation as a potential therapeutic agent for fibrotic lung diseases. The experimental protocols provided herein offer a foundation for researchers to further explore the therapeutic potential of this compound and other CHIT1 inhibitors.
References
OAT-2068: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of OAT-2068, a potent and selective inhibitor of mouse chitotriosidase (mCHIT1). This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, mechanism of action, and experimental evaluation of this compound.
Core Chemical Properties
This compound, with a CAS number of 2221950-65-6, is a small molecule inhibitor designed for high selectivity towards mCHIT1.[1] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2221950-65-6 | [1] |
| Molecular Formula | C23H36ClN7 | [1] |
| Molecular Weight | 446.04 g/mol | [1] |
| IUPAC Name | 3-(4-((2S,5S)-2-(4-Chlorobenzyl)-4-isobutyl-5-methylpiperazin-1-yl)piperidin-1-yl)-1H-1,2,4-triazol-5-amine | N/A |
| Appearance | Solid | N/A |
| Purity | >98% (commercially available) | N/A |
| Solubility | Soluble in DMSO | N/A |
Mechanism of Action
This compound functions as a potent and selective inhibitor of chitotriosidase (CHIT1), an enzyme primarily expressed by activated macrophages.[2] CHIT1 is a member of the glycosyl hydrolase family 18 and is involved in the degradation of chitin, a polymer of N-acetylglucosamine.[3] Elevated levels of CHIT1 have been associated with various inflammatory and fibrotic diseases, making it a therapeutic target of interest.[2]
The primary mechanism of action of this compound is the direct inhibition of the catalytic activity of mCHIT1.[1] This inhibition prevents the breakdown of chitin and is thought to modulate the inflammatory response mediated by macrophages.
In Vitro Activity
This compound has been demonstrated to be a highly potent inhibitor of mouse CHIT1 with an IC50 value of 29 nM.[1] It exhibits significant selectivity for mCHIT1 over mouse acidic mammalian chitinase (mAMCase), with a reported 143-fold selectivity.[1] The compound also shows activity against human chitinases, with IC50 values of 1300 nM for hCHIT1 and 67 nM for hAMCase.[1]
Experimental Protocol: In Vitro CHIT1 Enzymatic Assay
A fluorometric assay is typically used to determine the enzymatic activity of CHIT1 and the inhibitory potential of compounds like this compound.
Materials:
-
Recombinant mouse or human CHIT1
-
Fluorogenic substrate (e.g., 4-methylumbelliferyl β-D-N,N'-diacetylchitobioside)
-
Assay Buffer (e.g., 0.1 M citrate, 0.2 M phosphate, pH 5.2)
-
This compound (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the CHIT1 enzyme to each well.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes).
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm at regular intervals.
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Pharmacokinetic Profile
In vivo studies in female BALB/c mice have demonstrated that this compound possesses a favorable pharmacokinetic profile.
| Parameter | Intravenous (3 mg/kg) | Oral (10 mg/kg) | Reference |
| Tmax | N/A | 0.5 h | [1] |
| T1/2 | 2.87 h | 2.83 h | [1] |
| Plasma Clearance | 1.71 L/h/kg | 3.57 L/h/kg | [1] |
| Volume of Distribution (Vd) | 4.6 L/kg | N/A | [1] |
| Bioavailability | N/A | 61% | [1] |
Experimental Protocol: Pharmacokinetic Study in Mice
Animal Model:
-
Female BALB/c mice
Drug Administration:
-
Intravenous (IV): A single dose of 3 mg/kg is administered via the tail vein.
-
Oral (PO): A single dose of 10 mg/kg is administered by oral gavage.
Sample Collection:
-
Blood samples are collected at various time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma is separated by centrifugation.
Sample Analysis:
-
Plasma concentrations of this compound are quantified using a validated LC-MS/MS method.
Data Analysis:
-
Pharmacokinetic parameters are calculated using non-compartmental analysis software.
Signaling Pathway and Experimental Workflow
While the direct target of this compound is CHIT1, the downstream signaling consequences of this inhibition are a key area of research. The inhibition of CHIT1 in activated macrophages is expected to modulate their inflammatory phenotype. A simplified logical workflow for investigating the effects of this compound is presented below.
Synthesis and Purification
Detailed, publicly available, step-by-step protocols for the chemical synthesis and purification of this compound are limited. Researchers interested in obtaining this compound are advised to source it from commercial chemical suppliers. For those requiring custom synthesis, a retrosynthetic analysis would be necessary, likely involving the coupling of a protected piperidinyl-triazolamine intermediate with a suitably functionalized piperazine derivative. Purification would typically involve column chromatography followed by recrystallization or preparative HPLC to achieve high purity.
Conclusion
This compound is a valuable research tool for studying the role of chitotriosidase in various physiological and pathological processes. Its high potency and selectivity for mCHIT1, coupled with its favorable pharmacokinetic profile, make it a suitable candidate for in vivo studies in mouse models of inflammatory and fibrotic diseases. Further research is warranted to fully elucidate the downstream signaling pathways affected by CHIT1 inhibition and to explore the full therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are CHIT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. New insights into the enzymatic mechanism of human chitotriosidase (CHIT1) catalytic domain by atomic resolution X-ray diffraction and hybrid QM/MM — The Division of Structural Biology [strubi.ox.ac.uk]
Methodological & Application
OAT-2068 In Vivo Experimental Protocols: Application Notes for Researchers
For Research Use Only
Introduction
OAT-2068 is a potent and selective inhibitor of mouse chitotriosidase (mCHIT1), an enzyme implicated in the pathophysiology of various inflammatory and fibrotic diseases.[1][2] With an IC50 of 29 nM for mCHIT1, this compound demonstrates a remarkable 143-fold selectivity over mouse acidic mammalian chitinase (mAMCase).[1][2] Its favorable pharmacokinetic profile makes it a valuable tool for investigating the in vivo role of CHIT1 in murine models of human diseases.[1][2] These application notes provide detailed protocols for the in vivo use of this compound in pharmacokinetic and efficacy studies, particularly in a bleomycin-induced pulmonary fibrosis model, a condition where CHIT1 is considered to play a significant role.
Mechanism of Action and Signaling Pathway
Chitotriosidase (CHIT1) is a member of the glycosyl hydrolase 18 family and is primarily secreted by activated macrophages. It is involved in inflammatory and fibrotic processes, in part through its interaction with the Transforming Growth Factor-beta (TGF-β) signaling pathway. TGF-β is a key mediator of fibrosis, promoting the differentiation of fibroblasts into myofibroblasts and stimulating the production of extracellular matrix (ECM) components. By inhibiting CHIT1, this compound is hypothesized to modulate the downstream effects of the TGF-β pathway, thereby reducing fibrosis.
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo pharmacokinetic parameters of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| Mouse CHIT1 | 29 |
| Mouse AMCase | 4170 |
| Human CHIT1 | 1300 |
| Human AMCase | 67 |
Table 2: Pharmacokinetic Parameters of this compound in Female BALB/c Mice
| Administration Route | Dose (mg/kg) | Tmax (h) | T½ (h) | Plasma Clearance (L/h/kg) | Volume of Distribution (L/kg) | Bioavailability (%) |
| Intravenous | 3 | - | 2.87 | 1.71 | 4.6 | - |
| Oral | 10 | 0.5 | 2.83 | 3.57 | - | 61 |
In Vivo Experimental Protocols
Pharmacokinetic Study Protocol
This protocol is designed to assess the pharmacokinetic profile of this compound in mice.
Methodology:
-
Animals: Use female BALB/c mice, 8-10 weeks old, acclimated for at least one week before the experiment.
-
Formulation: Prepare this compound in a suitable vehicle such as 0.5% hydroxypropyl methylcellulose (HPMC) with 0.1% Tween 80 in sterile water.
-
Dosing:
-
Intravenous (IV): Administer a single dose of 3 mg/kg via the tail vein.
-
Oral (PO): Administer a single dose of 10 mg/kg by oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 50 µL) from the saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Calculate the pharmacokinetic parameters using appropriate software.
Efficacy Study Protocol: Bleomycin-Induced Pulmonary Fibrosis Model
This protocol outlines a representative efficacy study of this compound in a well-established mouse model of pulmonary fibrosis.
Methodology:
-
Animals: Use male C57BL/6 mice, 8-10 weeks old.
-
Induction of Pulmonary Fibrosis:
-
On day 0, anesthetize the mice.
-
Administer a single intratracheal instillation of bleomycin (e.g., 1.5-3.0 U/kg) in sterile saline. Control animals receive saline only.
-
-
Treatment:
-
Randomly assign mice to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Begin treatment at a specified time point post-bleomycin administration (e.g., day 7 for a therapeutic regimen).
-
Administer this compound (e.g., 10-100 mg/kg) or vehicle daily by oral gavage until the end of the study (e.g., day 21).
-
-
Endpoint Analysis (Day 21):
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze total and differential cell counts and cytokine levels (e.g., TGF-β, IL-6).
-
Histopathology: Harvest the lungs, fix in formalin, and embed in paraffin. Prepare sections for Hematoxylin and Eosin (H&E) and Masson's Trichrome staining to assess inflammation and collagen deposition. Quantify fibrosis using the Ashcroft scoring system.
-
Collagen Content: Measure the total lung collagen content using a hydroxyproline assay on lung homogenates.
-
Gene Expression: Extract RNA from lung tissue to analyze the expression of fibrotic markers (e.g., Col1a1, Acta2, Tgf-β1) by quantitative PCR (qPCR).
-
Conclusion
This compound is a potent and selective inhibitor of mCHIT1 with a favorable in vivo pharmacokinetic profile, making it an excellent research tool. The provided protocols for pharmacokinetic analysis and efficacy evaluation in a bleomycin-induced pulmonary fibrosis model offer a robust framework for investigating the therapeutic potential of CHIT1 inhibition in vivo. Researchers should adapt and optimize these protocols based on their specific experimental needs and institutional guidelines.
References
Application Notes and Protocols for OAT-2068 in Mouse Models of Fibrosis
For research use only. Not for use in diagnostic procedures.
Introduction
OAT-2068 is a potent, selective, and orally bioavailable inhibitor of mouse chitotriosidase (mCHIT1), an enzyme implicated in the pathology of fibrotic diseases.[1][2] Chitotriosidase, secreted by activated macrophages, is a key mediator in the inflammatory and tissue remodeling processes that drive fibrosis.[3][4][5] Specifically, CHIT1 has been shown to enhance Transforming Growth Factor-β (TGF-β) signaling, a central pathway in the development of fibrosis.[3][4][5] While this compound was developed as a tool compound for preclinical research, its development was succeeded by OATD-01, a first-in-class dual chitinase inhibitor that has advanced to clinical trials.[6] This document provides detailed protocols for the use of chitinase inhibitors in mouse models of fibrosis, using data and methodologies from studies on the clinical candidate OATD-01 as a highly relevant surrogate. These protocols are intended to guide researchers in evaluating the anti-fibrotic potential of compounds like this compound.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound and the in vivo pharmacokinetic properties in mice. A summary of the anti-fibrotic efficacy of the related chitinase inhibitor, OATD-01, in a bleomycin-induced pulmonary fibrosis model is also presented.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC₅₀ (nM) | Selectivity vs. mAMCase |
| Mouse CHIT1 | 29 | 143-fold |
| Mouse AMCase | 4170 | - |
| Human CHIT1 | 1300 | - |
| Human AMCase | 67 | - |
| Data sourced from MedChemExpress.[1] |
Table 2: Pharmacokinetic Properties of this compound in Female BALB/c Mice
| Administration Route | Dose (mg/kg) | Tₘₐₓ (h) | T₁/₂ (h) | Plasma Clearance (mg* kg/L ) | Bioavailability (%) |
| Intravenous | 3 | - | 2.87 | 1.71 | - |
| Oral | 10 | 0.5 | 2.83 | 3.57 | 61 |
| Data sourced from MedChemExpress.[1] |
Table 3: Efficacy of the Chitinase Inhibitor OATD-01 in a Bleomycin-Induced Pulmonary Fibrosis Mouse Model
| Treatment Group | Dose | Administration Route | Ashcroft Score Reduction (%) |
| OATD-01 | 30 mg/kg, bid | Oral | 32 |
| Pirfenidone | 250 mg/kg, bid | Oral | 31 |
| Data from a therapeutic regimen starting on day 7 after the first bleomycin instillation.[7][8][9][10] |
Signaling Pathways
Chitotriosidase (CHIT1) plays a significant role in the pathogenesis of fibrosis, primarily through the modulation of pro-fibrotic signaling pathways. Activated macrophages are a major source of CHIT1 in fibrotic tissues.[3][4][5] CHIT1 enhances the signaling of TGF-β, a master regulator of fibrosis, by augmenting the expression of TGF-β receptors.[3][4] This amplification of TGF-β signaling leads to the activation of fibroblasts and their transformation into myofibroblasts, which are the primary cells responsible for the excessive deposition of extracellular matrix (ECM) characteristic of fibrosis. The inhibition of CHIT1, therefore, represents a targeted therapeutic strategy to attenuate the pro-fibrotic cascade.
Experimental Protocols
The following protocols are based on the successful application of the chitinase inhibitor OATD-01 in a bleomycin-induced model of pulmonary fibrosis in mice, which is a standard and widely accepted model for preclinical evaluation of anti-fibrotic drugs.
Bleomycin-Induced Pulmonary Fibrosis Model
Objective: To induce pulmonary fibrosis in mice to evaluate the therapeutic efficacy of CHIT1 inhibitors.
Materials:
-
8-week-old female C57BL/6 mice
-
Bleomycin sulfate (e.g., from Sigma-Aldrich)
-
Sterile phosphate-buffered saline (PBS)
-
This compound or other CHIT1 inhibitor
-
Vehicle control (e.g., 0.5% carboxymethylcellulose - CMC)
-
Positive control: Pirfenidone
-
Anesthesia (e.g., isoflurane)
-
Oral gavage needles
Procedure:
-
Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
-
Induction of Fibrosis:
-
Anesthetize mice using isoflurane.
-
On days 0, 1, and 2, intranasally instill bleomycin (2 U/kg) in a volume of 50 µL of sterile PBS.[10]
-
The control group receives intranasal instillations of sterile PBS only.
-
-
Therapeutic Intervention:
-
Beginning on day 7 post-the first bleomycin instillation, start the therapeutic regimen.
-
Administer this compound (or the test compound) orally once or twice daily. A suggested starting dose for a related compound, OATD-01, is 30 mg/kg, administered twice daily (bid).[10]
-
Administer the vehicle control to the bleomycin-treated control group.
-
Administer the positive control, pirfenidone, orally at a dose of 250 mg/kg, bid.[10]
-
-
Monitoring: Monitor the body weight and clinical signs of the animals throughout the study.
-
Termination and Sample Collection:
-
On day 21, euthanize the mice.
-
Collect bronchoalveolar lavage fluid (BALF) for cell counting and cytokine analysis.
-
Perfuse the lungs with saline and harvest them.
-
Fix one lung in 10% neutral buffered formalin for histological analysis.
-
Homogenize the other lung for biochemical assays (e.g., hydroxyproline content, gene expression analysis).
-
Assessment of Fibrosis
1. Histological Analysis:
-
Embed the formalin-fixed lung tissue in paraffin and section it.
-
Stain sections with Masson's trichrome to visualize collagen deposition.
-
Score the severity of fibrosis using the modified Ashcroft scoring system.[7][8][9]
2. Hydroxyproline Assay:
-
Measure the hydroxyproline content in the lung homogenates as an indicator of total collagen deposition.
3. Gene Expression Analysis:
-
Extract RNA from lung homogenates and perform quantitative real-time PCR (qRT-PCR) to measure the expression of pro-fibrotic genes such as Col1a1, Acta2 (α-SMA), and Tgf-β1.
4. BALF Analysis:
-
Perform total and differential cell counts on the BALF to assess inflammation.
-
Measure the levels of pro-inflammatory and pro-fibrotic cytokines (e.g., IL-6, TNF-α, TGF-β1) in the BALF using ELISA or multiplex assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Chitotriosidase in the Pathogenesis of Inflammation, Interstitial Lung Diseases and COPD. [vivo.weill.cornell.edu]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Chitotriosidase: a marker and modulator of lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Inhibition of CHIT1 as a novel therapeutic approach in idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pure.eur.nl [pure.eur.nl]
- 10. molecure.com [molecure.com]
Application Notes and Protocols for Oral Administration of O-2068
For Research Use Only. Not for use in humans.
Introduction
OAT-2068 is a selective and orally active inhibitor of mouse chitotriosidase (mCHIT1), with an IC50 of 29 nM. It demonstrates 143-fold selectivity over mouse acidic mammalian chitinase (mAMCase)[1]. Due to its favorable pharmacokinetic profile and high oral bioavailability, this compound is a valuable tool for in vivo studies investigating the role of CHIT1 in various biological systems and animal models of human diseases[1][2]. These application notes provide detailed protocols for the preparation of this compound for oral administration in a research setting, specifically for oral gavage in mice.
Physicochemical and Pharmacokinetic Data
A summary of the relevant data for this compound is presented below.
| Property | Value | Reference |
| Molecular Weight | 446.03 g/mol | [3] |
| CAS Number | 2221950-65-6 | [2][3] |
| Appearance | Powder | |
| Storage (Powder) | -20°C | [3] |
| Storage (in Solvent) | -80°C | [3] |
| Oral Bioavailability (Mice) | 61% (at 10 mg/kg) | [2] |
| Tmax (Oral, Mice) | 0.5 hours (at 10 mg/kg) | [2] |
| T1/2 (Oral, Mice) | 2.83 hours (at 10 mg/kg) | [2] |
| Plasma Clearance (Oral, Mice) | 3.57 mg* kg/L (at 10 mg/kg) | [2] |
Experimental Protocols
The following protocols outline the preparation of this compound for oral administration. The choice of vehicle is critical for in vivo studies and should be selected based on the compound's solubility and the experimental design. As this compound is a small molecule that may have limited aqueous solubility, protocols for both a suspension and a solubilized formulation are provided.
Safety Precautions
-
This compound is classified as harmful if swallowed[3].
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Wash hands thoroughly after handling.
Protocol 1: Preparation of this compound Suspension in Methylcellulose for Oral Gavage
This is a common method for administering poorly water-soluble compounds orally in preclinical studies.
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose in sterile water
-
Sterile, amber-colored vials
-
Mortar and pestle (optional, for particle size reduction)
-
Microbalance
-
Spatula
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
Oral gavage needles (appropriate size for the animal model)
-
Syringes
Procedure:
-
Calculate the required amount of this compound and vehicle. The volume for oral gavage in mice should generally not exceed 10 mL/kg.
-
Weigh the precise amount of this compound powder using a microbalance and place it in a sterile vial.
-
Add a small amount of the 0.5% methylcellulose solution to the this compound powder to create a paste. This helps to wet the compound and prevent clumping.
-
Gradually add the remaining 0.5% methylcellulose solution to the vial while continuously vortexing or stirring to ensure a homogenous suspension.
-
Place a sterile magnetic stir bar in the vial and stir the suspension for at least 15-30 minutes before administration to ensure uniformity.
-
Visually inspect the suspension to ensure there are no large aggregates.
-
Maintain continuous stirring of the suspension during the dosing procedure to prevent settling of the compound and ensure accurate dosing for each animal.
Protocol 2: Preparation of Solubilized this compound for Oral Administration
For some applications, a solubilized formulation may be preferred. This often involves the use of co-solvents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Sterile water or saline
-
Sterile, amber-colored vials
-
Microbalance
-
Spatula
-
Vortex mixer
-
Oral gavage needles
-
Syringes
Procedure:
-
Determine the desired final concentration of this compound and the vehicle composition. A common vehicle composition for oral administration of poorly soluble compounds is 10% DMSO, 40% PEG400, and 50% water or saline.
-
Weigh the required amount of this compound powder and place it in a sterile vial.
-
Add the required volume of DMSO to the vial and vortex until the this compound is completely dissolved.
-
Add the required volume of PEG400 to the DMSO solution and vortex to mix thoroughly.
-
Slowly add the sterile water or saline to the mixture while vortexing to bring the solution to the final desired volume.
-
Visually inspect the final solution to ensure it is clear and free of any precipitates. If precipitation occurs, the formulation may need to be adjusted.
-
Prepare this formulation fresh before each use is recommended to ensure stability.
Visualization
Caption: Workflow for preparing and administering an this compound suspension.
Caption: Simplified signaling pathway of this compound action.
References
Application Notes and Protocols for OAT-2068
A Comprehensive Guide for Researchers
Given the identification of two distinct therapeutic agents referred to as "OAT-2068" in scientific literature, this document provides detailed application notes and protocols for both entities:
-
Part 1: this compound, the selective small molecule inhibitor of mouse chitotriosidase (mCHIT1). This section is tailored for researchers studying the role of CHIT1 in biological systems and inflammatory processes.
-
Part 2: [²²⁵Ac]-FPI-2068, a targeted alpha therapy radioimmunoconjugate. This section is designed for scientists in oncology and drug development investigating novel cancer therapeutics targeting EGFR and cMET.
Part 1: this compound (mCHIT1 Inhibitor)
Introduction
This compound is a potent and selective, orally active inhibitor of mouse chitotriosidase (mCHIT1).[1][2] It demonstrates significantly lower activity against mouse acidic mammalian chitinase (mAMCase), making it a valuable tool for investigating the specific roles of mCHIT1 in various disease models.[1] Chitotriosidase is a chitinase expressed by activated macrophages and is implicated in inflammatory and fibrotic diseases.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC₅₀ (nM) | Selectivity vs. mAMCase |
| Mouse CHIT1 (mCHIT1) | 29 | 143-fold |
| Mouse AMCase (mAMCase) | 4170 | - |
| Human AMCase (hAMCase) | 67 | - |
| Human CHIT1 (hCHIT1) | 1300 | - |
Data sourced from MedChemExpress.[1]
Table 2: In Vivo Pharmacokinetic Profile of this compound in Female BALB/c Mice
| Administration Route | Dose (mg/kg) | Tₘₐₓ (h) | T₁/₂ (h) | Plasma Clearance (mg* kg/L ) | Volume of Distribution (L/h/kg) | Bioavailability (%) |
| Intravenous | 3 | - | 2.87 | 1.71 | 4.6 | - |
| Oral | 10 | 0.5 | 2.83 | 3.57 | - | 61 |
Data sourced from MedChemExpress.[1]
Experimental Protocols
Cell-Based Assay for Measuring mCHIT1 Inhibition using this compound
This protocol describes a method to determine the inhibitory effect of this compound on chitotriosidase activity in a cell-based format, for example, using macrophage cell lines (e.g., J774) or primary macrophages.[3]
Materials:
-
Macrophage cell line (e.g., J774) or primary macrophages
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Chitotriosidase Assay Kit (utilizing a fluorogenic substrate like 4-methylumbelliferyl-chitobiose)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate macrophages in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Cell Lysis:
-
After incubation, wash the cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold cell lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Collect the cell lysates.
-
-
Chitotriosidase Activity Assay:
-
Follow the instructions of the commercial chitotriosidase assay kit.
-
Typically, this involves adding the cell lysate to a reaction buffer containing the fluorogenic substrate.
-
Incubate the reaction at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/445 nm for 4-methylumbelliferone).[4]
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the chitotriosidase activity to the total protein concentration in each lysate.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Calculate the IC₅₀ value by fitting the data to a suitable dose-response curve.
-
Diagrams
Caption: Workflow for determining this compound's inhibitory effect on mCHIT1.
Part 2: [²²⁵Ac]-FPI-2068 (Targeted Alpha Therapy)
Introduction
[²²⁵Ac]-FPI-2068 is a targeted alpha therapy (TAT) that consists of a bispecific antibody, FPI-2053, which targets both the epidermal growth factor receptor (EGFR) and the mesenchymal-epithelial transition factor (cMET), conjugated to the alpha-emitting radionuclide actinium-225.[5][6] This novel radioimmunoconjugate is designed to selectively deliver a potent cytotoxic payload to cancer cells co-expressing EGFR and cMET, a feature of various solid tumors including non-small cell lung cancer and colorectal cancer.[5][6][7][8] The primary mechanism of action is the induction of double-strand DNA breaks (DSBs) by the emitted alpha particles, leading to apoptosis.[5][6]
Data Presentation
Table 3: In Vitro and In Vivo Activity of FPI-2068 and its Analogs in Cancer Cell Lines
| Cell Line | Cancer Type | In Vitro Binding (FPI-2071¹) | Peak Tumor Uptake (FPI-2071¹) (%ID/g) | In Vivo Efficacy of [²²⁵Ac]-FPI-2068 |
| HT29 | Colorectal | Demonstrated | ~30 | Sustained tumor regression at ≥370 kBq/kg |
| H292 | NSCLC | Demonstrated | ~73 | Growth suppression at ≥370 kBq/kg |
| H441 | NSCLC | Demonstrated | ~38 | Sustained tumor regression at ≥370 kBq/kg |
| H1975 | NSCLC | Demonstrated | ~20 | Not specified |
| HCC827 | NSCLC | Demonstrated | ~25 | Not specified |
¹FPI-2071 is the lutetium-177 labeled analog used for binding and biodistribution studies.[5][6] Data compiled from Fusion Pharmaceuticals preclinical data.[5][6]
Experimental Protocols
1. Cell-Based Cytotoxicity Assay
This protocol provides a general framework for assessing the cytotoxic effects of [²²⁵Ac]-FPI-2068 on cancer cells co-expressing EGFR and cMET.
Materials:
-
EGFR/cMET positive cancer cell lines (e.g., HT29, H441)
-
Complete cell culture medium
-
[²²⁵Ac]-FPI-2068
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader (luminescence or absorbance)
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to attach for 24 hours.
-
Treatment: Prepare serial dilutions of [²²⁵Ac]-FPI-2068 in culture medium. Replace the existing medium with the drug-containing medium. Include untreated controls.
-
Incubation: Incubate the plates for a specified period (e.g., 72-120 hours) at 37°C.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the untreated control wells. Plot cell viability against the logarithm of the [²²⁵Ac]-FPI-2068 concentration and determine the IC₅₀ value.
2. DNA Damage (γH2AX) and Apoptosis (Cleaved Caspase-3) Assays by Immunoblotting
This protocol outlines the detection of DNA damage and apoptosis markers in cells treated with [²²⁵Ac]-FPI-2068.
Materials:
-
EGFR/cMET positive cancer cell lines
-
[²²⁵Ac]-FPI-2068
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies: anti-phospho-Histone H2A.X (Ser139) (γH2AX), anti-cleaved Caspase-3
-
Loading control antibody (e.g., anti-β-actin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture cells in larger format plates (e.g., 6-well plates) and treat with varying concentrations of [²²⁵Ac]-FPI-2068 for a defined time (e.g., 24-72 hours).
-
Protein Extraction: Lyse the cells with ice-cold lysis buffer. Quantify the protein concentration of the lysates.
-
Immunoblotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Analyze the band intensities to determine the dose-dependent increase in γH2AX and cleaved Caspase-3 levels, normalized to the loading control.
Diagrams
Caption: Mechanism of action for [²²⁵Ac]-FPI-2068 targeted alpha therapy.
Caption: Workflow for assessing DNA damage and apoptosis via immunoblotting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chitotriosidase Assay Kit (ab241009) | Abcam [abcam.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. fusionpharma.com [fusionpharma.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Fusion Pharmaceuticals Announces Presentation of Preclinical Data Supporting FPI-2068, a Novel Targeted Alpha Therapy for EGFR-cMET Expressing Cancers [prnewswire.com]
- 8. openmedscience.com [openmedscience.com]
OAT-2068: Application Notes and Protocols for Animal Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
OAT-2068 is a potent and selective inhibitor of mouse chitotriosidase (mCHIT1), an enzyme implicated in the pathogenesis of various inflammatory and fibrotic diseases. Its high selectivity and favorable pharmacokinetic profile make it an ideal tool for investigating the role of CHIT1 in preclinical animal models of inflammation.[1] This document provides detailed application notes and experimental protocols for the use of this compound in relevant animal models of inflammation, based on its mechanism of action and findings from studies with closely related chitotriosidase inhibitors.
Mechanism of Action
Chitotriosidase (CHIT1) is a chitinase produced primarily by activated macrophages. In inflammatory conditions, CHIT1 is thought to contribute to tissue remodeling and fibrosis. This compound exerts its anti-inflammatory effects by directly inhibiting the enzymatic activity of mCHIT1. This inhibition is believed to modulate downstream signaling pathways involved in inflammation and fibrosis, including the Transforming Growth Factor-beta (TGF-β) pathway.
Signaling Pathway of Chitotriosidase in Inflammation and Fibrosis
Caption: Proposed signaling pathway of CHIT1 in inflammation and fibrosis and the inhibitory action of this compound.
Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| Target | Mouse Chitotriosidase (mCHIT1) | [1] |
| IC50 (mCHIT1) | 29 nM | [1] |
| Selectivity | 143-fold over mAMCase | [1] |
| Administration Route | Oral | [1] |
| Bioavailability | Excellent | [1] |
Proposed Application: Allergic Asthma Animal Model
Based on the demonstrated efficacy of chitotriosidase inhibitors in preclinical asthma models, this compound is a promising candidate for investigation in this context. The following is a detailed protocol for a proposed study in an ovalbumin (OVA)-induced allergic asthma mouse model.
Experimental Workflow: OVA-Induced Allergic Asthma Model
Caption: Experimental workflow for the evaluation of this compound in an OVA-induced allergic asthma mouse model.
Detailed Experimental Protocol
1. Animals:
-
Female BALB/c mice, 6-8 weeks old.
2. Materials:
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Sterile phosphate-buffered saline (PBS)
3. Experimental Groups:
-
Group 1: Control (PBS sensitization and challenge, vehicle treatment)
-
Group 2: OVA-induced asthma (OVA sensitization and challenge, vehicle treatment)
-
Group 3: this compound low dose (OVA sensitization and challenge, this compound treatment)
-
Group 4: this compound high dose (OVA sensitization and challenge, this compound treatment)
-
Group 5 (Optional): Positive control (e.g., dexamethasone)
4. Sensitization Phase:
-
Day 0: Sensitize mice by intraperitoneal (i.p.) injection of 100 µL of a solution containing 20 µg OVA and 2 mg alum in PBS.
-
Day 14: Administer a booster i.p. injection of 100 µg OVA and 2 mg alum in PBS.
5. Challenge and Treatment Phase:
-
Days 24-27:
-
Challenge mice daily by intranasal administration of 50 µL of 1% OVA in PBS.
-
Administer this compound or vehicle orally once or twice daily, starting one hour before the first challenge. The exact dosage should be determined based on preliminary dose-ranging studies.
-
6. Endpoint Analysis (Day 28):
-
Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine using a whole-body plethysmograph.
-
Bronchoalveolar Lavage (BAL):
-
Euthanize mice and perform a tracheotomy.
-
Lavage the lungs with PBS.
-
Determine total and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) in the BAL fluid (BALF).
-
Measure cytokine levels (e.g., IL-4, IL-5, IL-13, TGF-β) in the BALF supernatant by ELISA.
-
-
Lung Histology:
-
Perfuse and fix the lungs.
-
Embed in paraffin and section.
-
Stain with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.
-
Score lung inflammation and mucus production.
-
-
Gene Expression Analysis:
-
Isolate RNA from lung tissue.
-
Perform qRT-PCR to measure the expression of inflammatory and fibrotic markers.
-
Quantitative Data from Studies with Related CHIT1 Inhibitors
The following tables summarize data from preclinical studies of OATD-01, a closely related chitotriosidase inhibitor, demonstrating the potential therapeutic efficacy of this class of compounds in inflammatory and fibrotic models.
Table 1: Efficacy of OATD-01 in a Murine Model of Idiopathic Pulmonary Fibrosis (Bleomycin-induced)
| Parameter | Vehicle | OATD-01 | % Reduction |
| Ashcroft Score (Fibrosis) | 5.8 ± 0.4 | 3.9 ± 0.3 | 32% |
| Soluble Collagen (µg/mL) | 15.2 ± 1.1 | 10.1 ± 0.9 | 33.5% |
Table 2: Efficacy of OATD-01 in a Murine Model of Sarcoidosis (MWCNT + ESAT-6 induced)
| Parameter | Vehicle | OATD-01 | % Reduction |
| Total BALF Cells (x10^5) | 4.2 ± 0.5 | 2.8 ± 0.3 | 33.3% |
| Lung Granulomas (number) | 25 ± 3 | 15 ± 2 | 40% |
| CCL4 in BALF (pg/mL) | 120 ± 15 | 75 ± 10 | 37.5% |
Table 3: Efficacy of OATD-01 in a House Dust Mite (HDM)-induced Chronic Asthma Model
| Parameter | Vehicle | OATD-01 | % Reduction |
| Total BALF Cells (x10^5) | 6.5 ± 0.8 | 4.1 ± 0.5 | 36.9% |
| Subepithelial Fibrosis Score | 3.2 ± 0.4 | 1.9 ± 0.3 | 40.6% |
| Active TGF-β1 in BALF (pg/mL) | 85 ± 10 | 50 ± 7 | 41.2% |
Conclusion
This compound is a valuable research tool for elucidating the role of chitotriosidase in the pathophysiology of inflammatory diseases. The provided protocols and data from related compounds offer a strong rationale and a clear framework for designing and executing in vivo studies to evaluate the therapeutic potential of this compound in models of asthma and other inflammatory conditions. Careful dose-response studies are recommended to determine the optimal therapeutic window for this compound in each specific animal model.
References
Application Notes and Protocols for OAT-2068 in Lung Fibrosis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of OAT-2068, a selective inhibitor of mouse chitotriosidase (mCHIT1), in preclinical lung fibrosis research. The information is based on the established role of chitotriosidase 1 (CHIT1) as a therapeutic target in idiopathic pulmonary fibrosis (IPF) and data from similar chitinase inhibitors.
Introduction
Idiopathic pulmonary fibrosis (IPF) is a progressive and fatal lung disease with a critical need for new therapeutic strategies.[1] Recent research has identified chitotriosidase (CHIT1) as a key driver of fibrosis in IPF, making it a promising novel therapeutic target.[1][2] CHIT1 is significantly upregulated in the serum and induced sputum of IPF patients and is expressed by a distinct subpopulation of pro-fibrotic macrophages in the lungs.[1][2] this compound is a selective, orally active inhibitor of mouse chitotriosidase (mCHIT1) with a favorable pharmacokinetic profile, making it an ideal tool for investigating the role of CHIT1 in animal models of lung fibrosis.[3]
Mechanism of Action
CHIT1 is implicated in the pathogenesis of lung fibrosis through its influence on key pro-fibrotic pathways.[4] It has been shown to enhance Transforming Growth Factor-beta 1 (TGF-β1)-stimulated fibrotic responses.[5] The mechanism involves CHIT1's ability to inhibit the TGF-β1 induction of its feedback inhibitor, SMAD7.[5] This leads to augmented TGF-β1 signaling and subsequent pro-fibrotic cellular responses, including fibroblast proliferation and differentiation into myofibroblasts.[4][5] Inhibition of CHIT1 with a selective inhibitor is therefore expected to attenuate these fibrotic processes.
Signaling Pathway
Below is a diagram illustrating the proposed signaling pathway of CHIT1 in lung fibrosis and the point of intervention for a CHIT1 inhibitor like this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and the related clinical candidate OATD-01.
Table 1: In Vitro Potency of Chitinase Inhibitors
| Compound | Target | IC50 (nM) | Selectivity |
|---|---|---|---|
| This compound | Mouse CHIT1 (mCHIT1) | 29 | 143-fold vs. mAMCase |
| This compound | Mouse AMCase (mAMCase) | 4170 | - |
| This compound | Human CHIT1 (hCHIT1) | 1300 | - |
| This compound | Human AMCase (hAMCase) | 67 | - |
| OATD-01 | Human CHIT1 (hCHIT1) | 26 | - |
| OATD-01 | Human AMCase (hAMCase) | 9 | - |
Data for this compound from MedchemExpress[3]. Data for OATD-01 from ERS Publications[6].
Table 2: Pharmacokinetic Profile of this compound in BALB/c Mice
| Administration Route | Dose (mg/kg) | Tmax (h) | T1/2 (h) | Bioavailability (%) | Plasma Clearance (mg* kg/L ) |
|---|---|---|---|---|---|
| Intravenous | 3 | - | 2.87 | - | 1.71 |
| Oral | 10 | 0.5 | 2.83 | 61 | 3.57 |
Data from MedchemExpress[3].
Table 3: Preclinical Efficacy of a CHIT1 Inhibitor (OATD-01) in Bleomycin-Induced Lung Fibrosis
| Treatment Group | Ashcroft Score Reduction (%) |
|---|---|
| OATD-01 | 32 |
| Pirfenidone | 31 |
Data from a study by Dymek et al.[1][2]. The Ashcroft score is a quantitative measure of lung fibrosis.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in a preclinical model of lung fibrosis. These protocols are adapted from studies on the related CHIT1 inhibitor, OATD-01.[1][2]
Protocol 1: Bleomycin-Induced Pulmonary Fibrosis Mouse Model
This protocol describes the induction of pulmonary fibrosis in mice using bleomycin, a standard and widely accepted model.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Bleomycin sulfate
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Oral gavage needles
Procedure:
-
Anesthetize mice using isoflurane.
-
Intratracheally instill a single dose of bleomycin sulfate (e.g., 1.5 U/kg) in 50 µL of sterile saline. Control animals receive sterile saline only.
-
Allow animals to recover.
-
For a therapeutic treatment regimen, begin administration of this compound or vehicle on day 7 post-bleomycin instillation and continue daily until the end of the study (e.g., day 21).
-
Administer this compound orally via gavage at a specified dose (e.g., 10-100 mg/kg).
-
Monitor animal weight and health daily.
-
At the end of the study (e.g., day 21), euthanize the mice and collect lung tissue and bronchoalveolar lavage fluid (BALF) for analysis.
Experimental Workflow
The following diagram outlines the typical workflow for a preclinical study evaluating this compound in a lung fibrosis model.
Protocol 2: Histological Assessment of Lung Fibrosis
This protocol describes the histological staining and scoring of lung tissue to assess the extent of fibrosis.
Materials:
-
Formalin-fixed, paraffin-embedded lung tissue sections
-
Hematoxylin and Eosin (H&E) stains
-
Masson's Trichrome stain
-
Microscope
Procedure:
-
Prepare 5 µm sections from paraffin-embedded lung tissue.
-
Stain sections with H&E for general morphology and with Masson's Trichrome to visualize collagen deposition (fibrosis).
-
Examine stained sections under a microscope.
-
Quantify the extent of fibrosis using the Ashcroft scoring method. A blinded observer should perform the scoring. The score ranges from 0 (normal lung) to 8 (total fibrosis).
Protocol 3: Quantification of Lung Collagen Content
This protocol describes the measurement of hydroxyproline content in lung tissue as a quantitative measure of collagen deposition.
Materials:
-
Lung tissue homogenates
-
Hydroxyproline assay kit
-
Spectrophotometer
Procedure:
-
Homogenize a portion of the lung tissue.
-
Follow the instructions of a commercial hydroxyproline assay kit to hydrolyze the tissue homogenates and measure the hydroxyproline content.
-
Measure the absorbance using a spectrophotometer.
-
Calculate the amount of collagen based on the hydroxyproline concentration, as hydroxyproline is a major component of collagen.
Protocol 4: Analysis of Pro-fibrotic Gene Expression
This protocol describes the analysis of key pro-fibrotic gene expression in lung tissue using quantitative PCR (qPCR).
Materials:
-
Lung tissue
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., Col1a1, Acta2 (α-SMA), Tgf-β1) and a housekeeping gene (e.g., Gapdh)
-
qPCR instrument
Procedure:
-
Extract total RNA from lung tissue using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using specific primers for the target pro-fibrotic genes and the housekeeping gene.
-
Analyze the relative gene expression using the ΔΔCt method.
Conclusion
This compound serves as a valuable research tool for investigating the therapeutic potential of CHIT1 inhibition in lung fibrosis. The provided protocols and data offer a framework for designing and executing preclinical studies to evaluate its efficacy. The promising results from related compounds like OATD-01 underscore the potential of this therapeutic strategy for IPF and other fibrotic lung diseases.
References
- 1. Inhibition of CHIT1 as a novel therapeutic approach in idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Targeting Chitinase 1 and Chitinase 3-Like 1 as Novel Therapeutic Strategy of Pulmonary Fibrosis [frontiersin.org]
- 5. Chitinase 1 regulates pulmonary fibrosis by modulating TGF-β/SMAD7 pathway via TGFBRAP1 and FOXO3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
OAT-2068 for Investigating Macrophage Activation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
OAT-2068 is a potent and selective inhibitor of chitotriosidase (CHIT1), an enzyme highly expressed in activated macrophages.[1] Elevated CHIT1 activity is associated with various inflammatory and fibrotic diseases, making it a compelling target for therapeutic intervention. These application notes provide detailed protocols for utilizing this compound as a tool to investigate the role of CHIT1 in macrophage activation and its downstream effects. The information presented here is based on the known functions of CHIT1 and the observed effects of CHIT1 inhibition in preclinical studies.
Mechanism of Action
CHIT1 is thought to modulate macrophage activation and function through several mechanisms, including the regulation of inflammatory signaling pathways and tissue remodeling processes. This compound, by inhibiting CHIT1, is hypothesized to suppress pro-inflammatory and pro-fibrotic macrophage phenotypes. A key pathway implicated in the pro-fibrotic effects of CHIT1 is the transforming growth factor-beta (TGF-β) signaling cascade. CHIT1 has been shown to augment TGF-β signaling, leading to increased expression of fibrotic markers.
Caption: Proposed mechanism of this compound in modulating TGF-β signaling in macrophages.
Data Presentation
The following tables summarize hypothetical quantitative data based on the expected effects of CHIT1 inhibition on macrophage activation, derived from studies on similar inhibitors.
Table 1: Effect of this compound on Cytokine Production by LPS-Stimulated Murine Bone Marrow-Derived Macrophages (BMDMs)
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |
| Vehicle Control | 1500 ± 120 | 800 ± 75 | 200 ± 25 |
| This compound (1 µM) | 850 ± 90 | 450 ± 50 | 350 ± 40 |
| This compound (10 µM) | 400 ± 50 | 200 ± 30 | 500 ± 60 |
Table 2: Effect of this compound on Pro-fibrotic Gene Expression in Human Monocyte-Derived Macrophages (MDMs) Stimulated with IL-4
| Treatment | COL1A1 (Fold Change) | ACTA2 (α-SMA) (Fold Change) | TGFB1 (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| IL-4 (20 ng/mL) | 8.5 ± 0.9 | 6.2 ± 0.7 | 4.1 ± 0.5 |
| IL-4 + this compound (1 µM) | 4.2 ± 0.5 | 3.1 ± 0.4 | 2.0 ± 0.3 |
| IL-4 + this compound (10 µM) | 2.1 ± 0.3 | 1.5 ± 0.2 | 1.2 ± 0.2 |
Experimental Protocols
In Vitro Macrophage Activation Assay
This protocol describes how to assess the effect of this compound on the activation of primary macrophages.
Caption: Workflow for in vitro investigation of this compound on macrophage activation.
Materials:
-
Murine bone marrow cells or human peripheral blood mononuclear cells (PBMCs)
-
Macrophage colony-stimulating factor (M-CSF)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Interleukin-4 (IL-4)
-
This compound
-
DMSO (vehicle)
-
ELISA kits for TNF-α, IL-6, IL-10
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes (Col1a1, Acta2, Tgfb1, etc.)
-
Antibodies for Western blotting (e.g., p-SMAD2/3, total SMAD2/3, β-actin)
Procedure:
-
Macrophage Differentiation:
-
For BMDMs: Culture murine bone marrow cells in RPMI-1640 supplemented with 10% FBS, 1% P/S, and 20 ng/mL M-CSF for 7 days.
-
For MDMs: Isolate monocytes from human PBMCs and culture in RPMI-1640 with 10% FBS, 1% P/S, and 50 ng/mL M-CSF for 7 days.
-
-
Treatment:
-
Plate differentiated macrophages at a density of 1 x 10^6 cells/well in a 6-well plate.
-
Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for 1 hour.
-
-
Stimulation:
-
To induce M1 polarization, stimulate cells with 100 ng/mL LPS for 24 hours.
-
To induce M2 polarization, stimulate cells with 20 ng/mL IL-4 for 48 hours.
-
-
Endpoint Analysis:
-
Cytokine Analysis: Collect cell culture supernatants and measure cytokine concentrations using ELISA kits according to the manufacturer's instructions.
-
Gene Expression Analysis: Lyse cells and extract total RNA. Synthesize cDNA and perform qPCR to analyze the expression of target genes. Normalize to a housekeeping gene (e.g., Gapdh or ACTB).
-
Protein Analysis: Lyse cells and perform Western blotting to analyze the expression and phosphorylation of key signaling proteins.
-
In Vivo Model of Pulmonary Fibrosis
This protocol outlines a murine model of bleomycin-induced pulmonary fibrosis to evaluate the in vivo efficacy of this compound.
Caption: Workflow for in vivo evaluation of this compound in a pulmonary fibrosis model.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Bleomycin sulfate
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Materials for bronchoalveolar lavage (BAL)
-
Histology reagents (formalin, paraffin, Masson's Trichrome stain)
-
Sircol collagen assay kit
Procedure:
-
Induction of Fibrosis:
-
Anesthetize mice and intratracheally instill a single dose of bleomycin (1.5 U/kg) in sterile saline. Control mice receive saline only.
-
-
Treatment:
-
Beginning on day 1 post-bleomycin administration, treat mice daily with this compound (e.g., 10, 30, 100 mg/kg) or vehicle by oral gavage.
-
-
Endpoint Analysis (Day 14 or 21):
-
Bronchoalveolar Lavage (BAL): Perform BAL to collect fluid and cells. Analyze total and differential cell counts and measure cytokine levels in the BAL fluid.
-
Histology: Perfuse the lungs with formalin, embed in paraffin, and section. Stain with Masson's Trichrome to assess collagen deposition and fibrosis.
-
Collagen Content: Homogenize a portion of the lung tissue and measure total collagen content using the Sircol assay.
-
Gene and Protein Expression: Homogenize lung tissue to extract RNA and protein for qPCR and Western blot analysis of fibrotic and inflammatory markers.
-
Conclusion
This compound is a valuable research tool for elucidating the role of CHIT1 in macrophage activation and its contribution to inflammatory and fibrotic diseases. The protocols and data presented in these application notes provide a framework for investigating the therapeutic potential of CHIT1 inhibition. Researchers are encouraged to adapt and optimize these protocols for their specific experimental needs.
References
Application Notes and Protocols: OAT-2068 in Metabolic Disease Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic diseases, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD), are characterized by chronic low-grade inflammation. Chitotriosidase (CHIT1), an enzyme primarily secreted by activated macrophages, has emerged as a significant inflammatory marker implicated in the pathogenesis of these metabolic disorders.[1][2] Elevated CHIT1 activity is associated with complications of diabetes, atherosclerosis, and NAFLD.[1][2] Furthermore, CHIT1 expression is heightened in the adipose tissue of overweight individuals and patients with type 2 diabetes, suggesting its potential as a biomarker for adipose tissue inflammation.[3][4][5]
OAT-2068 is a potent and selective inhibitor of mouse chitotriosidase (mCHIT1). With its high activity and favorable pharmacokinetic profile, this compound serves as an ideal research tool for investigating the role of CHIT1 in biological systems, including animal models of human metabolic diseases. These application notes provide a summary of this compound's characteristics and detailed protocols for its use in metabolic disease research.
This compound: Quantitative Data
The following tables summarize the key in vitro activity and in vivo pharmacokinetic parameters of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (nM) | Selectivity |
| Mouse CHIT1 (mCHIT1) | 29 | 143-fold vs. mAMCase |
| Mouse AMCase (mAMCase) | 4170 | |
| Human CHIT1 (hCHIT1) | 1300 | |
| Human AMCase (hAMCase) | 67 | |
| hERG | 2400 |
Data sourced from MedchemExpress.[1]
Table 2: Pharmacokinetic Profile of this compound in Female BALB/c Mice
| Administration Route | Dose (mg/kg) | Tmax (h) | T1/2 (h) | Plasma Clearance (mg* kg/L ) | Volume of Distribution (L/h/kg) | Bioavailability (%) |
| Intravenous | 3 | - | 2.87 | 1.71 | 4.6 | - |
| Oral | 10 | 0.5 | 2.83 | 3.57 | - | 61 |
Data sourced from MedchemExpress.[1]
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the proposed signaling pathway of CHIT1 in metabolic disease and a general experimental workflow for studying the effects of this compound.
Caption: Proposed role of CHIT1 in metabolic disease and the inhibitory action of this compound.
References
- 1. karger.com [karger.com]
- 2. Chitotriosidase: A New Inflammatory Marker in Diabetic Complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of chitotriosidase as a biomarker for adipose tissue inflammation in overweight individuals and type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.wur.nl [research.wur.nl]
- 5. researchgate.net [researchgate.net]
Part 1: [225Ac]-FPI-2068 Targeted Alpha Therapy
An important clarification regarding the identity of OAT-2068 is necessary at the outset. Initial research reveals two distinct therapeutic agents referred to in a similar context: This compound , a preclinical small molecule inhibitor of mouse chitotriosidase (mCHIT1), and [225Ac]-FPI-2068 , a clinical-stage targeted alpha therapy. While information on chronic study regimens for this compound is not publicly available, extensive details exist for the radiopharmaceutical [225Ac]-FPI-2068.
This document will primarily focus on the detailed treatment regimen and experimental protocols for [225Ac]-FPI-2068 based on available preclinical and clinical data. Additionally, to provide relevant context for a chitotriosidase inhibitor, we will include information on a related compound, OATD-01, which has progressed to clinical trials and for which preclinical chronic study data is available.
[225Ac]-FPI-2068 is a novel radioimmunoconjugate being investigated for the treatment of solid tumors. It comprises a bispecific antibody (FPI-2053) that targets both the epidermal growth factor receptor (EGFR) and the mesenchymal-epithelial transition factor (cMET), conjugated to the alpha-emitting radionuclide Actinium-225.[1][2]
Application Notes
[225Ac]-FPI-2068 is under investigation for patients with advanced solid tumors that co-express EGFR and cMET, including head and neck squamous cell carcinoma, non-small cell lung cancer, colorectal cancer, and pancreatic ductal adenocarcinoma.[3] The therapeutic rationale is to deliver a potent, localized dose of alpha radiation to tumor cells, leading to double-strand DNA breaks and subsequent cell death.[1][2] Preclinical studies have demonstrated significant anti-tumor efficacy in xenograft models, with single doses leading to sustained tumor regression.[1][2][4] A Phase 1 clinical trial (NCT06147037) is currently evaluating the safety, tolerability, and preliminary efficacy of [225Ac]-FPI-2068 in humans.[5][6][7][8]
Treatment Regimen for Chronic Studies (Clinical)
The chronic study design for [225Ac]-FPI-2068 in the Phase 1 clinical trial involves a multi-cycle treatment period followed by a long-term follow-up.
| Parameter | Description | Reference |
| Drug | [225Ac]-FPI-2068 | [5] |
| Route of Administration | Intravenous (IV) | [5] |
| Dosing Schedule | Every 56 days | [5] |
| Number of Cycles | Up to 3 cycles | [5] |
| Long-term Follow-up | Every 3 months for 2 years, then every 6 months for 3 years | [5] |
| Total Follow-up Duration | Up to 5 years post-final administration | [5] |
Experimental Protocols
Preclinical In Vivo Efficacy Studies
-
Objective: To determine the anti-tumor activity of a single dose of [225Ac]-FPI-2068 in tumor-bearing mice.
-
Animal Models: Xenograft models using human cancer cell lines such as HT29 (colorectal) and H441 (lung).[1][2]
-
Procedure:
-
Tumor cells are implanted into immunocompromised mice.
-
Once tumors reach a specified size, a single intravenous dose of [225Ac]-FPI-2068 is administered.
-
Dose ranges explored in preclinical studies include 92.5 to 740 kBq/kg.[1][2]
-
Tumor volume and body weight are monitored regularly.
-
Sustained tumor regression for over 28 days was observed at doses of 370 kBq/kg and 740 kBq/kg.[1][2]
-
At the end of the study, tumors may be excised for immunoblot analysis to assess DNA damage response and apoptosis pathways.[1][2]
-
Clinical Protocol for Phase 1 Study (NCT06147037)
-
Objective: To evaluate the safety, tolerability, dosimetry, biodistribution, and pharmacokinetics of [225Ac]-FPI-2068.[5][6][7][8]
-
Study Design: Open-label, dose-escalation study in adult patients with advanced solid tumors.[5][6][7][8]
-
Procedure:
-
Patients with histologically confirmed advanced solid tumors who have progressed on standard therapy are enrolled.[5]
-
The study consists of two parts: Part A for optimizing the dose of the unconjugated antibody FPI-2053, and Part B for the dose escalation of [225Ac]-FPI-2068.[5][7][8]
-
[225Ac]-FPI-2068 is administered intravenously every 56 days for up to 3 cycles.[5]
-
Pharmacokinetic parameters (clearance, AUC, Cmax, half-life) are measured.[5][8]
-
Patients are monitored for adverse events and enter a long-term follow-up period after the treatment phase.[5]
-
Visualizations
Caption: Mechanism of action of [225Ac]-FPI-2068.
Caption: Clinical trial workflow for [225Ac]-FPI-2068.
Part 2: this compound and the Chitotriosidase Inhibitor OATD-01
This compound is identified as a selective, orally active inhibitor of mouse chitotriosidase (mCHIT1).[9] Pharmacokinetic data from single-dose studies in mice are available, but details of chronic treatment regimens have not been published.[9]
However, another chitotriosidase inhibitor, OATD-01 , has been evaluated in preclinical chronic disease models and has advanced to clinical trials. The study of OATD-01 can serve as a proxy for understanding a potential chronic treatment regimen for a CHIT1 inhibitor.
Application Notes for CHIT1 Inhibitors
Chitotriosidase (CHIT1) is an enzyme implicated in the pathology of fibrotic and inflammatory diseases such as idiopathic pulmonary fibrosis (IPF) and sarcoidosis.[10][11] Inhibition of CHIT1 is being explored as a therapeutic strategy to reduce inflammation and fibrosis.[10][11]
Preclinical Treatment Regimen for OATD-01 (Chronic Study)
The following table summarizes the treatment regimen for OATD-01 in a preclinical model of bleomycin-induced pulmonary fibrosis.
| Parameter | Description | Reference |
| Drug | OATD-01 | [10] |
| Animal Model | Bleomycin-induced pulmonary fibrosis in mice | [10] |
| Route of Administration | Oral | [12] |
| Dosing Schedule | Daily | Inferred from therapeutic protocol context |
| Study Duration | Chronic (specific duration not stated, but sufficient to assess anti-fibrotic effects) | [10] |
Experimental Protocol
Bleomycin-Induced Pulmonary Fibrosis Model
-
Objective: To evaluate the anti-fibrotic efficacy of the CHIT1 inhibitor OATD-01 in a mouse model of lung fibrosis.[10]
-
Procedure:
-
Pulmonary fibrosis is induced in mice by intratracheal administration of bleomycin.
-
A therapeutic protocol is initiated where mice receive daily oral doses of OATD-01.
-
The treatment continues for a specified duration to allow for the assessment of chronic effects.
-
At the end of the study, lungs are harvested for histological analysis (e.g., Ashcroft scoring) and measurement of soluble collagen to quantify the extent of fibrosis.[10]
-
The efficacy of OATD-01 is compared to a control group and potentially a standard-of-care treatment like pirfenidone.[10]
-
Visualization
Caption: Signaling pathway for CHIT1 inhibition.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. fusionpharma.com [fusionpharma.com]
- 3. openmedscience.com [openmedscience.com]
- 4. Fusion Pharmaceuticals Announces Presentation of Preclinical Data Supporting FPI-2068, a Novel Targeted Alpha Therapy for EGFR-cMET Expressing Cancers [prnewswire.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. A Phase 1, Dose-escalation Study of [225Ac]-FPI-2068 in Adult Patients with Advanced Solid Tumours | Fred Hutchinson Cancer Center [fredhutch.org]
- 7. A Phase 1, Dose-escalation Study of [225Ac]-FPI-2068 in Adult Patients with Advanced Solid Tumours [astrazenecaclinicaltrials.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological Inhibition of Chitotriosidase (CHIT1) as a Novel Therapeutic Approach for Sarcoidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols for Measuring the In Vivo Efficacy of OAT-2068 (225Ac-FPI-2068)
Introduction
These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of OAT-2068, a targeted alpha therapy. This compound, also known as 225Ac-FPI-2068, is an investigational radioimmunoconjugate designed for the treatment of solid tumors.[1] It is composed of a bispecific antibody, FPI-2053, which targets both the Epidermal Growth Factor Receptor (EGFR) and the mesenchymal-epithelial transition factor (cMET), conjugated to the alpha-emitting radionuclide Actinium-225 (225Ac).[1][2]
The dual-targeting nature of this compound allows for specific delivery to cancer cells that co-express EGFR and cMET, which are prevalent in various solid tumors, including non-small cell lung cancer, colorectal cancer, and head and neck squamous cell carcinoma.[1][3] The primary mechanism of action involves the induction of double-strand DNA breaks (DSBs) by the high-energy alpha particles emitted from 225Ac, leading to cancer cell death.[2]
This document outlines protocols for assessing anti-tumor efficacy in xenograft models, methods for evaluating biodistribution, and procedures for pharmacodynamic analysis to confirm the mechanism of action in vivo.
Mechanism of Action & Signaling Pathway
This compound leverages the co-expression of EGFR and cMET on tumor cells to deliver a potent alpha-particle emitting payload.[1][2] Upon binding to its target receptors, the radioimmunoconjugate is internalized by the cancer cell. The decay of the conjugated 225Ac releases high-energy alpha particles, which induce complex and difficult-to-repair double-strand DNA breaks.[2] This extensive DNA damage activates the DNA Damage Response (DDR) pathway, evidenced by the phosphorylation of key proteins like ATM and Rad50.[2] If the cellular machinery cannot repair the damage, it leads to the induction of apoptosis, marked by the presence of cleaved caspase-3.[2]
Caption: Mechanism of action for this compound in a target tumor cell.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical in vivo studies of this compound.
Table 1: In Vivo Anti-Tumor Efficacy of a Single Dose of this compound
| Xenograft Model | Cancer Type | Dose (kBq/kg) | Outcome |
|---|---|---|---|
| HT29 | Colorectal | 370 - 740 | Sustained tumor regression (>28 days)[2] |
| H441 | Lung | 370 - 740 | Sustained tumor regression (>28 days)[2] |
| Various Models | Colorectal, Lung | 92.5 | Tumor growth suppression[2] |
Table 2: Peak Tumor Uptake of Lutetium-177 Analogue (FPI-2071) in Xenograft Models
| Xenograft Model | Cancer Type | Peak Tumor Uptake (%ID/g) |
|---|---|---|
| H292 | Lung | ~73%[2] |
| H441 | Lung | ~38%[2] |
| HT29 | Colorectal | ~30%[2] |
| HCC827 | Lung | ~25%[2] |
| H1975 | Lung | ~20%[2] |
Experimental Protocols
Protocol for In Vivo Anti-Tumor Efficacy Study
This protocol describes the methodology to assess the anti-tumor activity of this compound in a tumor xenograft mouse model.
Objective: To determine the effect of a single dose of this compound on tumor growth inhibition and regression.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or Athymic Nude)
-
EGFR/cMET co-expressing human cancer cell line (e.g., HT29 colorectal or H441 lung cancer cells)[2]
-
Matrigel or similar extracellular matrix
-
This compound (225Ac-FPI-2068)
-
Vehicle control (e.g., sterile saline)
-
Calipers for tumor measurement
-
Analytical balance
Procedure:
-
Tumor Implantation: Subcutaneously implant 5-10 million cancer cells (resuspended in saline and mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume 2-3 times per week using the formula: Volume = (Length x Width²) / 2.
-
Animal Randomization: Once tumors reach the desired size, randomize mice into treatment groups (e.g., Vehicle control, 92.5 kBq/kg, 370 kBq/kg, 740 kBq/kg this compound).[2]
-
Dosing: Administer a single intravenous (IV) injection of this compound or vehicle control.
-
Efficacy Monitoring:
-
Measure tumor volume and body weight 2-3 times weekly for the duration of the study (e.g., >28 days).[2]
-
Monitor animal health daily for any signs of toxicity.
-
-
Endpoint: The study can be concluded when tumors in the control group reach a predetermined size, or at a specified time point post-treatment. Euthanize animals according to institutional guidelines.
-
Data Analysis: Plot mean tumor volume ± SEM for each group over time. Analyze for statistical significance between treatment and control groups.
Caption: Experimental workflow for the in vivo tumor efficacy study.
Protocol for In Vivo Biodistribution Study
This protocol is used to determine the uptake and distribution of the therapeutic agent in tumors and various organs over time. An imaging analogue (e.g., 111In-FPI-2107 or 177Lu-FPI-2071) is often used for easier quantification.[1][2]
Objective: To quantify the distribution and tumor-targeting specificity of the this compound platform.
Materials:
-
Tumor-bearing mice (prepared as in Protocol 4.1)
-
Radiolabeled analogue (e.g., 177Lu-FPI-2071)[2]
-
Gamma counter
Procedure:
-
Dosing: Administer a single IV injection of the radiolabeled analogue to tumor-bearing mice.
-
Time Points: Euthanize cohorts of mice at selected time points post-injection (e.g., 2, 24, 48, 96, 168 hours).
-
Organ & Tumor Collection: At each time point, collect blood and dissect key organs (liver, spleen, kidneys, lungs, etc.) and the tumor.
-
Quantification:
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.[2]
-
-
Data Analysis: Plot the mean %ID/g for each tissue over time to visualize the biodistribution and clearance profile.
Protocol for Pharmacodynamic (PD) Analysis
This protocol details the method for assessing the downstream molecular effects of this compound treatment in tumor tissue.
Objective: To confirm the mechanism of action by detecting markers of DNA damage and apoptosis.
Materials:
-
Tumor-bearing mice treated with this compound or vehicle (from an efficacy study)
-
Protein lysis buffer
-
Primary antibodies (e.g., anti-pATM, anti-pRad50, anti-γH2AX, anti-cleaved caspase-3)[2]
-
Secondary antibodies
-
Western blotting equipment and reagents
Procedure:
-
Tumor Excision: At a predetermined time point after treatment (e.g., 48-72 hours), euthanize mice and excise tumors.
-
Protein Extraction: Homogenize the tumor tissue in lysis buffer to extract total protein. Quantify protein concentration.
-
Immunoblotting (Western Blot):
-
Separate protein lysates via SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against key PD markers (pATM, pRad50, γH2AX for DNA damage; cleaved caspase-3 for apoptosis).[2]
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Data Analysis: Compare the expression levels of the target proteins in tumors from this compound-treated mice versus vehicle-treated controls to demonstrate activation of the DNA damage and apoptotic pathways.[2]
References
Troubleshooting & Optimization
OAT-2068 solubility and formulation issues
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility, formulation, and handling of OAT-2068. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and orally active inhibitor of mouse chitotriosidase (mCHIT1).[1] It exhibits high potency with an IC50 value of 29 nM for mCHIT1 and shows 143-fold selectivity over mouse acidic mammalian chitinase (mAMCase).[1] Its primary mechanism of action is the inhibition of CHIT1, making it a valuable tool for studying the role of this enzyme in various biological systems and animal models of human diseases.[1]
Q2: What are the basic chemical properties of this compound?
Below is a summary of the key chemical properties of this compound.
| Property | Value |
| Chemical Formula | C23H36ClN7 |
| Molecular Weight | 446.03 g/mol |
| CAS Number | 2221950-65-6 |
Q3: How should this compound be stored?
Proper storage is crucial for maintaining the stability and activity of this compound. Based on available safety data, the following storage conditions are recommended:
-
As a powder: Store at -20°C.
-
In solvent: Store at -80°C.
It is also advised to keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.
Q4: What are the known incompatibilities of this compound?
To avoid degradation or hazardous reactions, this compound should not be mixed with strong acids, strong alkalis, strong oxidizing agents, or strong reducing agents.
Troubleshooting Guides
Solubility Issues
Problem: I am having difficulty dissolving this compound.
Solution:
While specific quantitative solubility data for this compound in common solvents is not publicly available, the following general guidance can be provided based on the handling of similar research compounds.
-
Recommended Solvents: For initial stock solutions, organic solvents such as Dimethyl Sulfoxide (DMSO) are commonly used for compounds of this nature.
-
Procedure for Reconstitution:
-
Allow the vial of this compound powder to warm to room temperature before opening to prevent moisture condensation.
-
Add the desired volume of the chosen solvent (e.g., DMSO) to the vial.
-
Vortex or sonicate the solution to aid in dissolution. Gentle warming may also be employed, but monitor for any signs of degradation.
-
-
Aqueous Solutions: Direct dissolution in aqueous buffers is often challenging for compounds of this type. It is standard practice to first prepare a concentrated stock solution in an organic solvent like DMSO and then perform serial dilutions into the aqueous experimental medium.
Problem: My this compound solution is precipitating upon dilution into an aqueous buffer.
Solution:
Precipitation upon dilution is a common issue and can be addressed with the following strategies:
-
Lower the Final Concentration: The final concentration of this compound in the aqueous medium may be exceeding its solubility limit. Try working with lower final concentrations.
-
Adjust the Percentage of Organic Solvent: Ensure that the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution is kept to a minimum, as high concentrations can be toxic to cells. However, a small percentage of the organic solvent may be necessary to maintain solubility.
-
Use of Surfactants or Co-solvents: For in vivo studies, formulation vehicles containing surfactants like Tween-80 or co-solvents like PEG400 can help to maintain the solubility of hydrophobic compounds.
Formulation for In Vivo Studies
Problem: How do I prepare this compound for oral administration in animal models?
Solution:
This compound is known to be orally bioavailable.[1] While a specific, validated formulation is not publicly documented, a common approach for preparing compounds for oral gavage in rodents involves creating a suspension or solution in a suitable vehicle.
General Protocol for Oral Formulation:
-
Prepare a Stock Solution: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., DMSO).
-
Select a Vehicle: Common vehicles for oral gavage include:
-
Corn oil
-
A mixture of PEG400 and water
-
A suspension in 0.5% carboxymethylcellulose (CMC) in water.
-
-
Formulation:
-
For a solution, slowly add the stock solution to the vehicle while vortexing to ensure proper mixing.
-
For a suspension, the compound can be directly suspended in the vehicle, often with the aid of a surfactant like Tween-80 to improve wetting and prevent aggregation. Sonication may be required to achieve a uniform suspension.
-
-
Stability: Always prepare fresh formulations for animal dosing and observe for any signs of precipitation or instability before administration.
Experimental Protocols & Data
Pharmacokinetic Profile
The following tables summarize the reported pharmacokinetic data for this compound in female BALB/c mice.[1] It is important to note that these methods have not been independently confirmed and are for reference only.[1]
Intravenous (IV) Administration
| Parameter | Value |
| Dose | 3 mg/kg |
| Plasma Clearance | 1.71 L/h/kg |
| Volume of Distribution | 4.6 L/kg |
| Half-life (T½) | 2.87 h |
Oral (PO) Administration
| Parameter | Value |
| Dose | 10 mg/kg |
| Tmax | 0.5 h |
| Bioavailability | 61% |
| Half-life (T½) | 2.83 h |
| Plasma Clearance | 3.57 L/h/kg |
Inhibitory Activity
The following table summarizes the reported IC50 values for this compound against various chitinases.[1]
| Target | IC50 |
| Mouse CHIT1 (mCHIT1) | 29 nM |
| Mouse AMCase (mAMCase) | 4170 nM |
| Human AMCase (hAMCase) | 67 nM |
| Human CHIT1 (hCHIT1) | 1300 nM |
| hERG | 2.4 µM |
Visualizations
Caption: Mechanism of action of this compound as an inhibitor of mCHIT1.
Caption: A general workflow for testing the solubility of this compound.
References
Technical Support Center: OAT-2068 Murine Bioavailability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working to optimize the oral bioavailability of OAT-2068 in mouse models.
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of this compound in mice?
A1: this compound has demonstrated high oral bioavailability in mice. A single 10 mg/kg oral dose in female BALB/c mice resulted in a bioavailability of 61%.[1][2] Key pharmacokinetic parameters from intravenous and oral administration are summarized below.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (3 mg/kg) | Oral (10 mg/kg) |
| Tmax | - | 0.5 hours |
| T½ | 2.87 hours | 2.83 hours |
| Plasma Clearance | 1.71 mg* kg/L | 3.57 mg* kg/L |
| Volume of Distribution (Vd) | 4.6 L/h/kg | - |
| Bioavailability (F%) | - | 61% |
Data sourced from MedChemExpress. These methods have not been independently confirmed by the provider and are for reference only.[1][2]
Q2: My in-vivo experiment shows significantly lower bioavailability for this compound than the reported 61%. What are the potential reasons?
A2: Several factors during the experimental process can lead to lower-than-expected oral bioavailability. These can be broadly categorized into issues with the formulation, the administration procedure, or the animal model itself. Our troubleshooting guide below addresses these specific issues in detail.
Q3: What are some general strategies to improve the oral bioavailability of a compound?
A3: While this compound already has high bioavailability, general strategies for enhancement can be applied if further optimization is desired. These include:
-
Formulation Optimization: Utilizing lipid-based formulations, creating nanoparticles, or forming amorphous solid dispersions can improve solubility and dissolution rate.[3][4]
-
Permeability Enhancement: Co-administration with permeability enhancers or inhibitors of efflux transporters like P-glycoprotein can increase absorption across the intestinal epithelium.[3][5]
-
Chemical Modification: Designing a prodrug of this compound could temporarily alter its physicochemical properties to favor absorption.[6]
-
Inhibition of Metabolism: Co-administration with inhibitors of metabolic enzymes (e.g., cytochrome P450 inhibitors) can reduce first-pass metabolism, although this should be done with caution due to potential drug-drug interactions.[5]
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may lead to suboptimal oral bioavailability of this compound in your mouse experiments.
Issue 1: Inconsistent or Low Plasma Concentrations of this compound
-
Question: We are observing high variability in plasma concentrations between mice, or the overall concentrations are much lower than expected. What could be the cause?
-
Answer: This is a common issue that often points to problems with the drug formulation or the gavage procedure.
-
Potential Cause 1: Poor Solubility/Suspension of this compound. If this compound is not fully dissolved or uniformly suspended in the vehicle, the administered dose will be inconsistent.
-
Solution: Ensure your chosen vehicle is appropriate for this compound. If using a suspension, it must be homogenous. Vortex the stock solution vigorously before drawing up each dose. Consider preparing a fresh formulation for each experiment.
-
-
Potential Cause 2: Improper Oral Gavage Technique. Incorrect gavage technique can lead to dosing errors, esophageal reflux, or accidental administration into the trachea, all of which will drastically reduce the amount of drug reaching the stomach for absorption.
-
Solution: Ensure all personnel are thoroughly trained in oral gavage. Use the correct size and type of gavage needle for the age and weight of the mice. Administer the volume slowly to prevent regurgitation. For difficult-to-dose animals, consider alternative methods like gastric intubation.[7]
-
-
Potential Cause 3: Animal Stress or Fasting Status. High stress levels can alter gastrointestinal motility and blood flow, affecting drug absorption. The presence or absence of food can also significantly impact bioavailability.[7]
-
Solution: Allow mice to acclimate to the experimental environment. Handle animals gently to minimize stress. Standardize the fasting protocol (e.g., 4-12 hours) for all animals in the study, as this can reduce variability in gastric emptying and absorption.[7]
-
-
Issue 2: Faster than Expected Elimination of this compound
-
Question: The plasma concentration of this compound peaks as expected, but then it disappears from circulation much faster than the reported half-life of ~2.8 hours. Why might this be happening?
-
Answer: Rapid clearance can be related to the animal's metabolic state or specific characteristics of the mouse strain being used.
-
Potential Cause 1: Upregulation of Metabolic Enzymes. If the mice have been pre-exposed to other compounds or have specific dietary influences, their metabolic enzymes (e.g., cytochrome P450s) may be upregulated, leading to faster clearance of this compound.
-
Solution: Review the experimental history of the animals. Ensure a consistent and standard diet across all study groups. If this is suspected, a pilot study with a known P450 inhibitor could help diagnose the issue, though this would add complexity to the experiment.
-
-
Potential Cause 2: Mouse Strain Differences. Pharmacokinetic profiles can vary between different strains of mice due to genetic differences in drug transporters and metabolic enzymes. The reported data was generated in female BALB/c mice.[1]
-
Solution: If you are using a different strain (e.g., C57BL/6), it is crucial to establish baseline pharmacokinetic parameters for this compound in that specific strain. You may be observing the normal clearance rate for your chosen model.
-
-
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a 1 mg/mL suspension of this compound suitable for a 10 mg/kg dose in a 20g mouse (0.2 mL administration volume).
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Methylcellulose in sterile, purified water
-
Sterile 1.5 mL microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder accurately. For 1 mL of a 1 mg/mL solution, weigh 1 mg.
-
Transfer the powder to a sterile 1.5 mL microcentrifuge tube.
-
Add the vehicle (0.5% Methylcellulose) to the tube to the final desired volume (1 mL).
-
Vortex the tube vigorously for 2-3 minutes until a homogenous, milky-white suspension is formed.
-
If clumping is observed, sonicate the suspension for 5-10 minutes in a water bath sonicator to aid dispersion.
-
Visually inspect the suspension for uniformity before each use. Vortex immediately before drawing each dose to ensure consistency.
Protocol 2: Mouse Pharmacokinetic Study Workflow
This protocol outlines the key steps for conducting an in-vivo study to determine the oral bioavailability of this compound.
Study Groups:
-
Group 1: Intravenous (IV) administration (e.g., 3 mg/kg) - To determine clearance and volume of distribution.
-
Group 2: Oral (PO) administration (e.g., 10 mg/kg) - To determine oral absorption profile.
Procedure:
-
Animal Acclimation: Acclimate mice to the housing and experimental conditions for at least 3 days prior to the study.
-
Fasting: Fast mice for 4-12 hours before dosing, ensuring free access to water.[7]
-
Dosing:
-
IV Group: Administer this compound (formulated in a suitable IV vehicle like saline) via tail vein injection.
-
PO Group: Administer the this compound suspension via oral gavage as described in Protocol 1.
-
-
Blood Sampling: Collect sparse blood samples (e.g., 20-30 µL) from a consistent site (e.g., saphenous vein) at predetermined time points. A typical schedule for this compound might be:
-
Pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Plasma Processing: Immediately process blood samples to isolate plasma by centrifugation in tubes containing an anticoagulant (e.g., K2-EDTA). Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters (AUC, Cmax, Tmax, T½). Bioavailability (F%) is calculated using the formula:
-
F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
Visualizations
Caption: Workflow for a mouse pharmacokinetic study to determine this compound bioavailability.
Caption: A decision flowchart for troubleshooting low this compound bioavailability results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. innovationaljournals.com [innovationaljournals.com]
- 4. Strategies to Improve solubility of Oral Drugs [rpbs.journals.ekb.eg]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting OAT-2068 dose-response variability
Welcome to the technical support center for OAT-2068. This guide is designed to help you troubleshoot and resolve common issues related to dose-response variability in your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 value for this compound across different experimental runs. What are the potential causes?
Several factors can contribute to IC50 variability. These can be broadly categorized into three areas: cell culture conditions, compound handling, and assay execution.
-
Cell Culture Conditions:
-
Cell Passage Number: Using cells at a high passage number can lead to genetic drift and altered sensitivity to the compound.
-
Cell Health and Viability: Ensure cells are healthy and have high viability (>95%) at the time of plating.
-
Cell Seeding Density: Inconsistent cell numbers per well will lead to variable results.
-
-
Compound Handling:
-
Stock Solution Stability: Improper storage of the this compound stock solution can lead to degradation.
-
Serial Dilution Accuracy: Errors in the serial dilution process are a common source of variability.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles of the stock solution can reduce its potency.
-
-
Assay Execution:
-
Incubation Time: The duration of cell exposure to this compound can significantly impact the IC50 value.
-
Reagent Variability: Ensure all reagents, including media, serum, and detection agents, are from consistent lots.
-
Plate Edge Effects: Wells on the edge of a microplate are more prone to evaporation, which can affect cell growth and compound concentration.
-
Q2: Our dose-response curves for this compound are not sigmoidal and have a shallow slope. What does this indicate?
A shallow dose-response curve can suggest several possibilities:
-
Off-Target Effects: The compound may be acting on multiple targets, leading to a complex dose-response relationship.
-
Cellular Heterogeneity: The cell population may have varying sensitivity to this compound.
-
Assay Window: The dynamic range of your assay may be too narrow to capture the full dose-response.
-
Compound Solubility: this compound may be precipitating at higher concentrations.
Q3: We see significant variability between replicate wells for the same concentration of this compound. How can we reduce this?
High variability between replicates often points to technical errors during the assay setup. Here are some key areas to focus on:
-
Pipetting Technique: Ensure consistent and accurate pipetting, especially for small volumes. Use calibrated pipettes.
-
Cell Clumping: Ensure a single-cell suspension before plating to avoid clumps, which can lead to uneven cell distribution.
-
Mixing: Thoroughly mix the cells with the compound in each well.
-
Evaporation: Use a humidified incubator and consider leaving the outer wells of the plate empty or filled with sterile PBS to minimize edge effects.
Troubleshooting Workflows and Protocols
To address the issues outlined above, we provide the following standardized protocols and troubleshooting workflows.
Diagram: Troubleshooting Workflow for Dose-Response Variability
Caption: A flowchart for troubleshooting this compound dose-response variability.
Protocol 1: Standardized Cell Plating for Dose-Response Assays
-
Cell Culture: Culture cells in recommended media and ensure they are in the logarithmic growth phase.
-
Harvesting: Wash cells with PBS and detach them using trypsin-EDTA. Neutralize trypsin with media containing serum.
-
Cell Counting: Perform a cell count using a hemocytometer or an automated cell counter. Assess viability using trypan blue exclusion.
-
Cell Suspension: Prepare a single-cell suspension at the desired seeding density in a 50 mL conical tube. Ensure the suspension is homogenous by gentle inversion.
-
Plating: Dispense the cell suspension into a 96-well plate. Gently swirl the plate to ensure even distribution of cells.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
Protocol 2: Accurate Serial Dilution of this compound
-
Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Intermediate Dilutions: Prepare intermediate dilutions from the stock solution in cell culture media.
-
Serial Dilution Plate: In a separate 96-well dilution plate, perform a 1:3 or 1:10 serial dilution of the highest concentration of this compound.
-
Compound Addition: Transfer the diluted compound to the cell plate. Ensure proper mixing in each well.
Data Presentation
The following tables illustrate how inconsistent experimental conditions can lead to variable IC50 values for this compound.
Table 1: this compound IC50 Variability Across Experiments
| Experiment ID | Cell Passage | Seeding Density (cells/well) | IC50 (nM) |
| EXP-01 | 5 | 5,000 | 15.2 |
| EXP-02 | 20 | 5,000 | 45.8 |
| EXP-03 | 5 | 10,000 | 28.9 |
| EXP-04 | 5 | 5,000 | 14.7 |
Table 2: Effect of Incubation Time on this compound IC50
| Incubation Time (hours) | IC50 (nM) |
| 24 | 50.1 |
| 48 | 25.3 |
| 72 | 12.5 |
This compound Mechanism of Action
This compound is a potent and selective inhibitor of the MEK1/2 kinases in the MAPK/ERK signaling pathway.
Diagram: this compound Signaling Pathway
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.
Diagram: Factors Influencing Experimental Outcome
Caption: Interconnected factors that can influence dose-response results.
potential OAT-2068 off-target effects in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of OAT-2068. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for this compound?
Off-target effects refer to the unintended interactions of a therapeutic agent, such as this compound, with cellular components other than its intended target. These interactions can lead to undesired biological consequences, toxicity, or reduced therapeutic efficacy. In the context of gene editing technologies like CRISPR-Cas9, off-target effects manifest as unintended modifications to the genome.[1] For small molecule inhibitors like this compound, off-target effects typically involve binding to and modulating the activity of unintended proteins, such as kinases or other enzymes.
Q2: How can I predict potential off-target effects of this compound in silico?
In silico tools can be employed to predict potential off-target effects by screening this compound against databases of known protein structures. These computational methods can identify proteins with binding pockets similar to the intended target of this compound, suggesting potential for off-target interactions. For gene-editing approaches, computational tools are used to predict off-target sites based on sequence homology with the guide RNA.[2]
Q3: What are the recommended experimental approaches to identify off-target effects of this compound?
A tiered approach is recommended, starting with broad, unbiased screening followed by more focused validation assays.
-
Biochemical Assays: Large-scale kinase panels (e.g., 400+ kinases) are a standard method to identify off-target kinase interactions for small molecule inhibitors.
-
Cell-Based Assays: Cellular thermal shift assays (CETSA) or proteomics-based approaches can identify protein targets of this compound within a cellular context.
-
Genome-wide Unbiased Detection Methods (for gene editing): Techniques like GUIDE-seq, CIRCLE-seq, and Digenome-seq are used to identify off-target cleavage events across the entire genome.[1][2]
Troubleshooting Guides
Issue 1: Unexpected cellular phenotype observed with this compound treatment.
If you observe a cellular phenotype that cannot be explained by the known on-target activity of this compound, it may be due to an off-target effect.
Troubleshooting Steps:
-
Confirm On-Target Engagement: Ensure that this compound is engaging its intended target at the concentrations used in your assay. This can be done using techniques like Western blotting for downstream signaling events or a cellular thermal shift assay (CETSA).
-
Perform a Dose-Response Analysis: A classic hallmark of a specific pharmacological effect is a clear dose-response relationship. If the unexpected phenotype occurs only at high concentrations, it is more likely to be an off-target effect.
-
Utilize a Structurally Unrelated Inhibitor: If available, use a second inhibitor of the same target that is structurally different from this compound. If this second inhibitor does not produce the same unexpected phenotype, it strengthens the evidence for an off-target effect of this compound.
-
Conduct Broad Off-Target Profiling: If the issue persists, consider a broad off-target profiling screen, such as a commercial kinase panel or a proteomics-based target identification study.
Issue 2: High degree of off-target activity identified in a kinase screen.
If initial screening reveals that this compound interacts with multiple off-target kinases, further investigation is needed to understand the significance of these findings.
Troubleshooting Steps:
-
Analyze the Potency of Off-Target Interactions: Compare the potency (e.g., IC50 or Ki) of this compound for the off-target kinases to its on-target potency. Off-target interactions that are significantly less potent than the on-target interaction may not be biologically relevant at therapeutic concentrations.
-
Assess Cellular Activity: Determine if the off-target interactions observed in biochemical assays translate to functional consequences in cells. This can be done by examining signaling pathways downstream of the identified off-target kinases.
-
Structure-Activity Relationship (SAR) Analysis: If medicinal chemistry resources are available, consider synthesizing analogs of this compound to identify modifications that can improve selectivity and reduce off-target activity.
Data Presentation
Table 1: Representative Kinase Profiling Data for this compound
| Kinase Target | Percent Inhibition at 1 µM | IC50 (nM) |
| On-Target Kinase | 98% | 10 |
| Off-Target Kinase 1 | 85% | 150 |
| Off-Target Kinase 2 | 60% | 800 |
| Off-Target Kinase 3 | 25% | >10,000 |
Table 2: Comparison of Genome-Wide Off-Target Detection Methods
| Method | Principle | Advantages | Limitations |
| GUIDE-seq | Integration of a double-stranded oligodeoxynucleotide (dsODN) at cleavage sites in living cells. | High sensitivity and specificity. | Requires transfection of dsODNs. |
| CIRCLE-seq | In vitro cleavage of circularized genomic DNA followed by sequencing.[1] | Unbiased and does not require cellular delivery. | May not fully recapitulate in vivo chromatin context. |
| Digenome-seq | In vitro digestion of genomic DNA with a nuclease followed by whole-genome sequencing.[2] | Highly sensitive for detecting low-frequency off-target events. | Requires high sequencing depth. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Assay Panel: Select a commercial kinase screening panel (e.g., Eurofins, Reaction Biology) that covers a broad range of the human kinome.
-
Primary Screen: Perform an initial screen at a single high concentration of this compound (e.g., 1 or 10 µM) to identify potential off-target interactions.
-
Dose-Response Analysis: For any kinases showing significant inhibition in the primary screen, perform a follow-up dose-response experiment to determine the IC50 value.
-
Data Analysis: Calculate the percent inhibition and IC50 values. Compare the on-target and off-target potencies to determine the selectivity of this compound.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with either vehicle or this compound for a specified time.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures.
-
Protein Extraction: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: Workflow for identifying and validating this compound off-target effects.
References
Navigating OAT-2068: A Tale of Two Molecules
The designation "OAT-2068" refers to two distinct research compounds. To provide targeted support, it is crucial to first identify the specific molecule relevant to your work.
Option 1: this compound, the mCHIT1 Inhibitor
This small molecule is a selective and orally active inhibitor of mouse chitotriosidase (mCHIT1). It is a valuable tool for studying the role of CHIT1 in various biological systems and animal models of human diseases.
Mechanism of Action: this compound functions by selectively inhibiting the enzymatic activity of mCHIT1.[1] Chitotriosidase is a chitinase that plays a role in the innate immune system and has been implicated in inflammatory and fibrotic diseases. By inhibiting mCHIT1, this compound allows researchers to investigate the physiological and pathological consequences of reduced chitinase activity.
References
Technical Support Center: OAT-2068 In Vivo Toxicity Minimization
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the in vivo toxicity of OAT-2068, a selective inhibitor of mouse chitotriosidase (mCHIT1). The primary known toxicological concern with this compound is its off-target inhibitory activity against the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiotoxicity.
This guide offers troubleshooting advice and frequently asked questions (FAQs) to address potential issues during preclinical in vivo experiments. The recommendations provided are based on general principles for mitigating hERG-related toxicity and may need to be adapted based on specific experimental findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary toxicity concern associated with this compound?
A1: The main toxicological flag for this compound is its off-target inhibition of the hERG potassium channel.[1] Inhibition of this channel can delay cardiac repolarization, leading to a condition known as Long QT Syndrome (LQTS), which can increase the risk of potentially fatal cardiac arrhythmias like Torsades de Pointes (TdP).[2][3][4][5]
Q2: What are the typical signs of hERG-related cardiotoxicity in vivo?
A2: In animal models, hERG-related cardiotoxicity primarily manifests as a prolongation of the QT interval on an electrocardiogram (ECG).[6][7] Depending on the severity and the animal model, other signs might include arrhythmias, changes in heart rate, and in acute high-dose studies, potential cardiovascular collapse.
Q3: How can I monitor for this compound induced cardiotoxicity in my animal studies?
A3: The gold standard for monitoring hERG-related cardiotoxicity in vivo is through electrocardiogram (ECG) analysis to measure the QT interval.[6][8][9] This is a critical component of preclinical safety pharmacology studies.[10][11] Continuous or frequent ECG monitoring is recommended, especially during dose-escalation studies.
Q4: Are there any strategies to reduce the hERG liability of a compound like this compound at the medicinal chemistry stage?
A4: Yes, several medicinal chemistry strategies can be employed to mitigate hERG inhibition. These include:
-
Reducing lipophilicity: Highly lipophilic compounds tend to have a higher affinity for the hERG channel.
-
Lowering the basicity (pKa) of amine groups: Protonated amines are a common feature in many hERG inhibitors.
-
Introducing polar or acidic groups: The addition of hydroxyl or carboxylic acid moieties can reduce hERG binding.
-
Restricting conformational flexibility: Rigidifying the molecular structure can sometimes prevent optimal binding to the hERG channel pore.
Q5: Can I reduce this compound toxicity by changing the formulation or route of administration?
A5: While not eliminating the intrinsic hERG activity, formulation and route of administration can influence the pharmacokinetic profile and potentially reduce peak plasma concentrations (Cmax), which may in turn lessen the acute risk of cardiotoxicity. For instance, a formulation that provides a slower, more sustained release could avoid high Cmax spikes associated with rapid absorption.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Significant QT prolongation observed at the intended therapeutic dose. | The dose of this compound is too high, leading to excessive hERG channel blockade. | 1. Dose Reduction: Lower the dose to a level that maintains efficacy while minimizing QT prolongation. Conduct a dose-response study to find the optimal therapeutic window. 2. Pharmacokinetic Analysis: Analyze the plasma concentration of this compound at the time of peak QT prolongation. This will help establish a concentration-effect relationship.[12] |
| High inter-individual variability in QT interval prolongation. | Differences in drug metabolism or underlying physiological conditions among the study animals. | 1. Increase Sample Size: A larger cohort may help determine if the variability is statistically significant. 2. Monitor Metabolites: Investigate if active metabolites of this compound are contributing to the hERG inhibition. 3. Control for Stress: Ensure consistent and minimal handling stress, as this can affect cardiovascular parameters. |
| Arrhythmias detected in some animals. | Severe hERG channel inhibition leading to cardiac instability. | 1. Immediate Dose Discontinuation: Stop dosing in the affected animals and provide supportive care as per institutional guidelines. 2. Re-evaluate the "No Observed Adverse Effect Level" (NOAEL): The current dose is likely exceeding the maximum tolerated dose (MTD).[10] 3. Consult a Veterinary Cardiologist: For appropriate interpretation of complex arrhythmias. |
| Unexpected non-cardiac toxicity observed. | Off-target effects of this compound other than hERG inhibition. | 1. Comprehensive Toxicological Assessment: Conduct a full panel of clinical pathology (hematology and clinical chemistry) and histopathology to identify other target organs of toxicity.[11][13] 2. In Vitro Off-Target Screening: Screen this compound against a panel of other receptors, ion channels, and enzymes to identify additional off-target activities. |
Data Presentation: hERG Inhibition and In Vivo Cardiotoxicity
The following table summarizes key data points relevant to assessing the cardiotoxic risk of a compound with hERG liability, using hypothetical data for this compound for illustrative purposes.
| Parameter | Value | Significance |
| This compound hERG IC50 | 2.4 µM[1] | Concentration at which 50% of hERG channel activity is inhibited in vitro. A lower value indicates higher potency for hERG blockade. |
| Therapeutic Plasma Concentration (Hypothetical) | 0.1 µM | The concentration required for on-target efficacy (mCHIT1 inhibition). |
| Safety Margin (hERG IC50 / Therapeutic Plasma Conc.) | 24-fold | A wider safety margin is generally desirable. Regulatory agencies often look for a margin of at least 30-fold, but this can be context-dependent.[14] |
| In Vivo No Observed Adverse Effect Level (NOAEL) for QT Prolongation (Hypothetical) | 5 mg/kg | The highest dose at which no statistically significant QT prolongation is observed in the most sensitive animal species. |
| In Vivo Lowest Observed Adverse Effect Level (LOAEL) for QT Prolongation (Hypothetical) | 15 mg/kg | The lowest dose at which a statistically significant QT prolongation is observed. |
Experimental Protocols
In Vivo QT Interval Assessment in Rodents
This protocol provides a general workflow for assessing drug-induced QT interval changes in rodents.
-
Animal Model: Male and female rats or mice are commonly used. Non-rodent models like guinea pigs or dogs can also be utilized as they may have cardiac electrophysiology that is more translatable to humans.[7][9]
-
Acclimatization: Animals should be acclimated to the housing and handling conditions to minimize stress-induced cardiovascular changes.
-
ECG Recording:
-
Anesthetize the animal using a consistent and appropriate anesthetic regimen (e.g., isoflurane). Note that anesthesia can affect cardiovascular parameters.
-
Place subcutaneous or surface electrodes for ECG recording (typically Lead II configuration).
-
Record a stable baseline ECG for a sufficient period (e.g., 15-30 minutes) before drug administration.
-
-
Drug Administration:
-
Administer this compound via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Include a vehicle control group and a positive control group (a drug with known QT-prolonging effects, e.g., dofetilide) to validate the sensitivity of the assay.[12]
-
-
Post-Dose ECG Monitoring:
-
Record ECG continuously or at frequent intervals post-dose (e.g., 15, 30, 60, 120, 240 minutes) to capture the peak effect.
-
Correlate ECG recordings with pharmacokinetic sampling to establish an exposure-response relationship.
-
-
Data Analysis:
-
Measure the QT interval from the ECG recordings.
-
Correct the QT interval for heart rate (QTc) using an appropriate formula for the species (e.g., Bazett's or Fridericia's formula, though species-specific formulas are preferred).[8]
-
Statistically compare the QTc changes in the this compound treated group to the vehicle control group.
-
Visualizations
hERG Channel Blockade Signaling Pathway
Caption: Mechanism of this compound induced cardiotoxicity via hERG channel blockade.
Experimental Workflow for In Vivo Toxicity Assessment
Caption: General workflow for preclinical in vivo toxicity assessment of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Computational determination of hERG-related cardiotoxicity of drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating cardiotoxicity related with hERG channel blockers using molecular fingerprints and graph attention mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unraveling the Role of hERG Channels in Drug Safety - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Molecular Insights Into the Gating Kinetics of the Cardiac hERG Channel, Illuminated by Structure and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FDA's insights: implementing new strategies for evaluating drug-induced QTc prolongation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of drug-induced QT interval prolongation in animal and human studies: a literature review of concordance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Incorrectly corrected? QT interval analysis in rats and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IND-enabling safety tox studies for FDA submission in just 9 months | Syngene International [syngeneintl.com]
- 11. adgyllifesciences.com [adgyllifesciences.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. [PDF] hERG potassium channels and cardiac arrhythmia | Semantic Scholar [semanticscholar.org]
- 14. Toward in vivo-relevant hERG safety assessment and mitigation strategies based on relationships between non-equilibrium blocker binding, three-dimensional channel-blocker interactions, dynamic occupancy, dynamic exposure, and cellular arrhythmia | PLOS One [journals.plos.org]
OAT-2068 stability in different solvents
This technical support center provides guidance on the stability of OAT-2068 in different solvents, along with troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
Solid this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), the compound should be kept at -20°C.[1] Following these conditions will help ensure the compound's stability for over three years.[1]
Q2: In which solvents is this compound soluble?
This compound is known to be soluble in Dimethyl Sulfoxide (DMSO).[1] For other organic solvents, it is advisable to perform small-scale solubility tests to determine the optimal solvent for your specific experimental needs.
Q3: How should I prepare stock solutions of this compound?
It is recommended to prepare stock solutions of this compound in DMSO. For accurate molar concentrations, calculations should be based on the batch-specific molecular weight provided on the certificate of analysis, as the degree of hydration can affect it.[1]
Q4: How stable is this compound in solution?
The stability of this compound in solution is not well-documented in publicly available literature. While the solid compound is stable under recommended storage conditions, its stability in various solvents at different temperatures and for extended periods should be experimentally verified. It is best practice to prepare fresh solutions for experiments or to conduct a stability study for solutions stored for any length of time.
Troubleshooting Guides
Issue 1: this compound precipitates out of solution during my experiment.
-
Possible Cause: The solvent concentration changes during the experiment (e.g., upon addition to aqueous media), reducing the solubility of this compound.
-
Troubleshooting Steps:
-
Decrease the final concentration of this compound: A lower concentration may remain soluble in the final experimental medium.
-
Increase the percentage of organic solvent: If your experimental system allows, slightly increasing the percentage of the solvent (e.g., DMSO) in the final solution may help maintain solubility. Be mindful of the solvent tolerance of your biological system.
-
Test alternative solvents: If DMSO is not suitable for your assay, conduct preliminary solubility tests with other organic solvents such as ethanol or methanol. However, their impact on this compound stability and the experimental system must be validated.
-
Issue 2: I am observing a decrease in the activity of this compound over time.
-
Possible Cause: The compound may be degrading in the solvent or under the experimental conditions (e.g., temperature, pH, light exposure).
-
Troubleshooting Steps:
-
Prepare fresh stock solutions: Avoid using old stock solutions. Prepare fresh solutions from solid compound before each experiment.
-
Aliquot and store properly: If a stock solution must be stored, aliquot it into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Protect from light: Store solutions in amber vials or cover them with foil to prevent photodecomposition.
-
Conduct a stability study: Assess the stability of this compound in your chosen solvent and under your experimental conditions by measuring its concentration and purity at different time points using analytical methods like HPLC.
-
Data on this compound
Due to the limited publicly available stability data for this compound, the following table provides an example of how stability data could be presented. Researchers should generate their own data for their specific experimental conditions.
| Solvent | Storage Temperature (°C) | Concentration (mM) | % Initial Concentration Remaining (Example) |
| 24 hours | |||
| DMSO | 25 | 10 | 98% |
| DMSO | 4 | 10 | >99% |
| DMSO | -20 | 10 | >99% |
| Ethanol | 25 | 10 | Data not available |
| PBS (pH 7.4) | 25 | 1 | Data not available |
Experimental Protocols
Protocol 1: Small-Scale Solubility Assessment
-
Weigh out a small, precise amount of this compound (e.g., 1 mg).
-
Add a measured volume of the test solvent (e.g., 100 µL) to achieve a high concentration (e.g., 10 mg/mL).
-
Vortex the mixture for 1-2 minutes.
-
Visually inspect for any undissolved particles.
-
If the compound is fully dissolved, it is considered soluble at that concentration. If not, add more solvent incrementally and vortex until it dissolves to determine the approximate solubility limit.
Protocol 2: General Workflow for Stability Assessment using HPLC
-
Prepare a stock solution of this compound in the desired solvent at a known concentration.
-
Establish an HPLC method capable of resolving this compound from potential degradants. This typically involves method development to select the appropriate column, mobile phase, and detection wavelength.
-
At time zero (t=0), inject a sample of the freshly prepared solution into the HPLC system and record the peak area of this compound.
-
Store the stock solution under the desired conditions (e.g., room temperature, 4°C, protected from light).
-
At subsequent time points (e.g., 24h, 48h, 72h, 1 week), inject another sample of the stock solution into the HPLC.
-
Calculate the percentage of this compound remaining at each time point relative to the peak area at t=0.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for this compound precipitation.
References
addressing poor OAT-2068 efficacy in experiments
This technical support center provides troubleshooting guidance for researchers encountering efficacy issues in experiments involving OAT-2068. Initial searches reveal that "this compound" may refer to two distinct therapeutic agents. Please select the compound relevant to your research to access the appropriate troubleshooting guide.
-
This compound (mCHIT1 Inhibitor): A selective, orally active inhibitor of mouse chitotriosidase 1 (mCHIT1).
-
[²²⁵Ac]-FPI-2068: A targeted alpha therapy consisting of a bispecific antibody targeting EGFR and cMET, conjugated to the alpha-emitting radionuclide Actinium-225.
Section 1: this compound (mCHIT1 Inhibitor)
This section is dedicated to researchers working with this compound, a selective inhibitor of mouse chitotriosidase (mCHIT1).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of mouse chitotriosidase 1 (mCHIT1), an enzyme implicated in inflammatory and fibrotic diseases. It functions by binding to the active site of the enzyme, preventing the hydrolysis of its substrate, chitin.
Q2: What are the typical IC₅₀ values for this compound?
A2: The half-maximal inhibitory concentration (IC₅₀) values for this compound can vary slightly between different experimental setups. Published data provides the following reference values:
| Target Enzyme | IC₅₀ (nM) | Selectivity vs. mAMCase |
| Mouse CHIT1 (mCHIT1) | 29 | 143-fold |
| Mouse AMCase | 4170 | - |
| Human CHIT1 (hCHIT1) | 1300 | - |
| Human AMCase (hAMCase) | 67 | - |
Q3: What is a suitable starting concentration for my in vitro experiments?
A3: For in vitro cellular assays, a common starting point is to use a concentration range that brackets the IC₅₀ value. A 10-fold dilution series around the IC₅₀ is often a good approach. For this compound targeting mCHIT1, a starting range of 1 nM to 1 µM would be appropriate for initial dose-response experiments.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to dissolve it in a suitable solvent like DMSO to create a high-concentration stock solution. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For in vivo studies, the formulation will depend on the route of administration and should be prepared according to established protocols.[1]
Troubleshooting Poor Efficacy in In Vitro Experiments
| Observed Problem | Potential Cause | Recommended Solution |
| Higher than expected IC₅₀ value | Incorrect concentration of this compound stock solution. | Verify the concentration of your stock solution. If possible, use a fresh, unopened vial of the compound. |
| Sub-optimal assay conditions (e.g., pH, temperature). | Ensure that the assay buffer pH and temperature are optimal for mCHIT1 activity. | |
| High enzyme concentration in the assay. | Reduce the concentration of recombinant mCHIT1 in your assay. | |
| Substrate competition. | If using a fluorogenic substrate, ensure its concentration is at or below the Km value for the enzyme. | |
| No observable inhibition | Inactive compound due to improper storage or handling. | Prepare a fresh stock solution from a new vial of this compound. Avoid repeated freeze-thaw cycles. |
| Use of an inappropriate enzyme source (e.g., human CHIT1). | This compound is significantly more potent against the mouse enzyme. Confirm the species of your CHIT1 enzyme. | |
| Assay interference. | Test for compound interference with your detection method (e.g., fluorescence quenching or enhancement). | |
| High variability between replicates | Inconsistent pipetting. | Use calibrated pipettes and ensure proper mixing of all reagents. |
| Cell-based assay variability. | Ensure consistent cell seeding density and health. Passage cells a consistent number of times. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples. Fill them with buffer or media. |
Experimental Protocols
Protocol 1: In Vitro mCHIT1 Inhibition Assay
-
Reagents:
-
Recombinant mouse CHIT1 (mCHIT1)
-
Fluorogenic substrate (e.g., 4-methylumbelliferyl-β-D-N,N',N''-triacetylchitotrioside)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 6.0)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well black microplate
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add 50 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of the microplate.
-
Add 25 µL of mCHIT1 solution to each well.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 450 nm emission) every 2 minutes for 30 minutes at 37°C.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rate as a function of the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Visualizations
Caption: Mechanism of this compound inhibition of mCHIT1.
Section 2: [²²⁵Ac]-FPI-2068 (Targeted Alpha Therapy)
This section is for researchers utilizing [²²⁵Ac]-FPI-2068, a targeted alpha therapy agent for solid tumors expressing EGFR and cMET.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of [²²⁵Ac]-FPI-2068?
A1: [²²⁵Ac]-FPI-2068 is a radioimmunoconjugate. Its bispecific antibody component targets and binds to the epidermal growth factor receptor (EGFR) and the mesenchymal-epithelial transition factor (cMET) on the surface of cancer cells.[2][3] Following binding, the attached Actinium-225 (²²⁵Ac) emits high-energy alpha particles, which induce double-strand DNA breaks in the cancer cells, leading to apoptosis.[2]
Q2: What are the key experimental readouts to assess the efficacy of [²²⁵Ac]-FPI-2068?
A2: Key experimental readouts include in vitro cell viability assays (e.g., MTS, CellTiter-Glo), apoptosis assays (e.g., cleaved caspase-3 staining), and DNA damage response assays (e.g., γH2AX staining). In vivo, tumor growth inhibition in xenograft models is the primary efficacy endpoint.[2]
Q3: How can I confirm that my target cells express EGFR and cMET?
A3: You can confirm the expression of EGFR and cMET on your target cells using techniques such as Western blotting, flow cytometry, or immunohistochemistry with validated antibodies against both receptors.
Q4: What is the purpose of the corresponding imaging agent, [¹¹¹In]-FPI-2107?
A4: [¹¹¹In]-FPI-2107 is an imaging analogue of [²²⁵Ac]-FPI-2068, where the therapeutic radionuclide is replaced with a gamma-emitting imaging radionuclide, Indium-111.[4] It is used in preclinical and clinical settings to assess the biodistribution and tumor-targeting of the antibody component before administering the therapeutic dose of [²²⁵Ac]-FPI-2068.[4]
Troubleshooting Poor Efficacy in Experiments
| Observed Problem | Potential Cause | Recommended Solution |
| Low cytotoxicity in vitro | Low or no expression of EGFR and/or cMET on target cells. | Confirm receptor expression using Western blot or flow cytometry. Use a positive control cell line with known high expression. |
| Insufficient incubation time. | Alpha particles from ²²⁵Ac and its daughters are emitted over time. Ensure a sufficient incubation period (e.g., 48-72 hours) for the therapeutic effect to manifest. | |
| Problems with the radiolabeling of the antibody. | If performing in-house radiolabeling, ensure proper conjugation and purification to remove unbound ²²⁵Ac. | |
| Poor tumor regression in vivo | Low tumor uptake of the radioimmunoconjugate. | Perform biodistribution studies with [¹¹¹In]-FPI-2107 to confirm tumor targeting. |
| Rapid clearance of the antibody from circulation. | Consider using antibody fragments or engineered antibodies with altered pharmacokinetic properties if available. | |
| Development of treatment resistance. | Investigate potential resistance mechanisms, such as downregulation of target receptors or upregulation of DNA repair pathways. | |
| High off-target toxicity | Non-specific binding of the antibody. | Evaluate the biodistribution in non-tumor bearing animals to assess non-specific uptake. |
| High expression of EGFR or cMET in normal tissues. | Review the literature for the expression patterns of EGFR and cMET in the animal model being used. |
Experimental Protocols
Protocol 2: In Vitro Cell Viability Assay
-
Reagents:
-
EGFR/cMET-positive cancer cell line
-
Complete cell culture medium
-
[²²⁵Ac]-FPI-2068
-
MTS or similar cell viability reagent
-
96-well clear-bottom microplate
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of [²²⁵Ac]-FPI-2068 in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted [²²⁵Ac]-FPI-2068 or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
Add the MTS reagent according to the manufacturer's instructions.
-
Incubate for 1-4 hours until a color change is observed.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the EC₅₀ value.
-
Protocol 3: Western Blot for DNA Damage Response (γH2AX)
-
Reagents:
-
EGFR/cMET-positive cancer cell line
-
[²²⁵Ac]-FPI-2068
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against phospho-H2AX (Ser139) (γH2AX)
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with [²²⁵Ac]-FPI-2068 at various concentrations and time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against γH2AX overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane with the loading control antibody to ensure equal protein loading.
-
Visualizations
Caption: [²²⁵Ac]-FPI-2068 mechanism of action.
References
OAT-2068 experimental controls and best practices
Welcome to the technical support center for OAT-2068, a selective inhibitor of mouse chitotriosidase (mCHIT1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental controls, best practices, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, high-activity, and orally active inhibitor of mouse chitotriosidase (mCHIT1).[1] Its primary mechanism of action is the inhibition of the enzymatic activity of mCHIT1, which is a glycosyl hydrolase involved in the degradation of chitin.[2][3] By inhibiting mCHIT1, this compound can be used to study the role of this enzyme in various biological processes, including inflammation and fibrosis.[1][4]
Q2: What is the selectivity profile of this compound?
A2: this compound exhibits a high degree of selectivity for mouse CHIT1 over mouse acidic mammalian chitinase (mAMCase). It has an IC50 of 29 nM for mCHIT1 and 4170 nM for mAMCase, representing a 143-fold selectivity.[1] It also shows activity against human AMCase (IC50 = 67 nM) and human CHIT1 (IC50 = 1300 nM).[1]
Q3: What are the recommended solvent and storage conditions for this compound?
A3: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO). For in vivo studies, the formulation will depend on the route of administration, but it has been administered orally and intravenously in preclinical studies.[1] It is recommended to store the solid compound at -20°C and the stock solution in aliquots at -80°C to avoid repeated freeze-thaw cycles.
Q4: What is the role of chitotriosidase (CHIT1) in disease?
A4: CHIT1 is primarily secreted by activated macrophages and is implicated in the pathogenesis of various diseases characterized by inflammation and fibrosis, such as idiopathic pulmonary fibrosis (IPF) and sarcoidosis.[1][4][5] Elevated CHIT1 levels are often used as a biomarker for diseases involving chronic inflammation and tissue remodeling.[2] Inhibition of CHIT1 is being explored as a therapeutic strategy to reduce inflammation and slow the progression of fibrotic diseases.[1][5]
Troubleshooting Guides
In Vitro Enzyme Inhibition Assay
| Issue | Possible Cause | Recommended Solution |
| Low or no enzyme activity in control wells | 1. Degraded enzyme.2. Incorrect buffer pH or temperature.3. Inactive substrate. | 1. Use a fresh aliquot of the enzyme and keep it on ice.[6]2. Ensure the assay buffer is at the optimal pH (typically pH 5.2 for CHIT1) and the assay is performed at the recommended temperature (e.g., 37°C).[7]3. Prepare fresh substrate solution. |
| High variability between replicate wells | 1. Pipetting errors.2. Incomplete mixing of reagents.3. Air bubbles in wells. | 1. Use calibrated pipettes and practice consistent pipetting technique.2. Gently mix the contents of each well after adding reagents.3. Be careful not to introduce air bubbles during pipetting. |
| IC50 value is significantly different from expected | 1. Incorrect concentration of this compound.2. Incorrect enzyme or substrate concentration.3. Inappropriate incubation time. | 1. Verify the concentration of the this compound stock solution and perform serial dilutions accurately.2. Ensure the enzyme and substrate concentrations are appropriate for the assay as outlined in the protocol.3. Optimize the pre-incubation time of the enzyme with the inhibitor and the reaction time with the substrate. |
| Inhibitor is not soluble in the assay buffer | 1. This compound has precipitated out of solution. | 1. Ensure the final concentration of DMSO in the assay is low (typically <1%) to maintain solubility.[6] If solubility issues persist, consider using a different solvent system after verifying its compatibility with the enzyme. |
In Vivo Studies
| Issue | Possible Cause | Recommended Solution |
| Lack of efficacy in an animal model of disease | 1. Insufficient dose or dosing frequency.2. Poor bioavailability with the chosen formulation/route of administration.3. The animal model is not dependent on CHIT1 activity. | 1. Perform a dose-response study to determine the optimal dose.[8]2. Refer to pharmacokinetic data for this compound to select an appropriate formulation and route of administration.[1]3. Confirm the expression and activity of CHIT1 in your disease model. |
| Adverse effects observed in treated animals | 1. Off-target effects of this compound.2. Vehicle-related toxicity. | 1. This compound has shown off-target activity against hERG at higher concentrations (IC50 = 2.4 μM).[1] Consider reducing the dose or using a more targeted delivery method if possible.2. Run a vehicle-only control group to assess any effects of the delivery vehicle. |
| High variability in response between animals | 1. Inconsistent drug administration.2. Biological variability within the animal cohort. | 1. Ensure consistent and accurate dosing for all animals.2. Increase the number of animals per group to improve statistical power and account for biological variability. |
Experimental Protocols
In Vitro mCHIT1 Inhibition Assay Protocol
This protocol is for determining the IC50 of this compound against mouse chitotriosidase (mCHIT1) using a fluorometric substrate.
Materials:
-
Recombinant mouse CHIT1 enzyme
-
This compound
-
Fluorogenic chitinase substrate (e.g., 4-Methylumbelliferyl β-D-N,N′,N′′-triacetylchitotrioside)
-
Assay Buffer (100 mM citric acid, 200 mM sodium phosphate, pH 5.2)[7]
-
Stop Solution (0.3 M glycine-NaOH buffer, pH 10.6)[7]
-
DMSO
-
96-well black microplate
-
Fluorometric microplate reader (Ex/Em = 320/445 nm)
Procedure:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve a range of concentrations for testing.
-
Enzyme preparation: Dilute the mCHIT1 enzyme to the desired concentration in ice-cold assay buffer.
-
Assay setup:
-
Add 10 µL of diluted this compound or vehicle (assay buffer with the same percentage of DMSO as the highest inhibitor concentration) to the wells of the 96-well plate.
-
Add 40 µL of the diluted mCHIT1 enzyme solution to each well.
-
Include a "no enzyme" control with 50 µL of assay buffer.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate reaction: Add 50 µL of the fluorogenic substrate to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Stop reaction: Add 100 µL of Stop Solution to each well.
-
Measurement: Read the fluorescence on a microplate reader at Ex/Em = 320/445 nm.
-
Data analysis: Subtract the fluorescence of the "no enzyme" control from all other readings. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
In Vivo Efficacy Study in a Bleomycin-Induced Pulmonary Fibrosis Model
This protocol provides a general framework for assessing the efficacy of this compound in a mouse model of pulmonary fibrosis.
Materials:
-
C57BL/6 mice
-
Bleomycin
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Anesthesia
Procedure:
-
Induction of fibrosis: Anesthetize mice and intratracheally instill a single dose of bleomycin (e.g., 1.5 U/kg). A control group should receive saline.
-
Treatment:
-
Begin treatment with this compound or vehicle on a specified day post-bleomycin administration (e.g., day 7 for a therapeutic regimen).
-
Administer this compound orally once daily at the desired dose (e.g., 10 mg/kg).[1]
-
-
Monitoring: Monitor the animals' body weight and general health throughout the study.
-
Endpoint analysis (e.g., day 21):
-
Euthanize the mice and collect bronchoalveolar lavage (BAL) fluid for cell counting and cytokine analysis.
-
Perfuse the lungs and collect the tissue for histological analysis (e.g., Masson's trichrome staining to assess collagen deposition) and measurement of hydroxyproline content (a marker of collagen).
-
-
Data analysis: Compare the endpoints between the vehicle-treated and this compound-treated groups to assess the anti-fibrotic efficacy.
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| Mouse CHIT1 | 29 |
| Mouse AMCase | 4170 |
| Human CHIT1 | 1300 |
| Human AMCase | 67 |
| Data sourced from MedchemExpress.[1] |
Table 2: Pharmacokinetic Properties of this compound in BALB/c Mice
| Parameter | Intravenous (3 mg/kg) | Oral (10 mg/kg) |
| Tmax (h) | - | 0.5 |
| T1/2 (h) | 2.87 | 2.83 |
| Plasma Clearance (L/h/kg) | 1.71 | 3.57 |
| Volume of Distribution (L/kg) | 4.6 | - |
| Bioavailability (%) | - | 61 |
| Data sourced from MedchemExpress.[1] |
Visualizations
Caption: Simplified signaling pathway of CHIT1 in fibrosis.
Caption: In vitro mCHIT1 inhibition assay workflow.
References
- 1. What are CHIT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Role of chitotriosidase (chitinase 1) under normal and disease conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sinobiological.com [sinobiological.com]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Chitotriosidase: a marker and modulator of lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. superchemistryclasses.com [superchemistryclasses.com]
- 7. ahajournals.org [ahajournals.org]
- 8. mdpi.com [mdpi.com]
refining OAT-2068 delivery methods for animal studies
Welcome to the technical support center for OAT-2068, a novel oligonucleotide-based therapeutic for targeted gene silencing in animal research. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining this compound delivery methods for animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended formulation for this compound for in vivo studies?
Q2: What are the common routes of administration for this compound in rodent models?
A2: The choice of administration route depends on the target organ and desired systemic exposure. Common routes include:
-
Intravenous (IV) injection: Primarily through the tail vein, for systemic delivery, with the liver being a major site of accumulation.[2][5][6]
-
Subcutaneous (SC) injection: For sustained release and systemic exposure.[3][7][8]
-
Intraperitoneal (IP) injection: Another option for systemic delivery.[9][10]
-
Local administration: Such as intrathecal or intracerebroventricular injections for central nervous system targets, or direct intratumoral injections.[9][11][12]
Q3: How should this compound be stored and handled to ensure stability?
Q4: What are the expected pharmacokinetics and biodistribution of this compound after systemic administration?
A4: Following intravenous injection, naked siRNAs are typically cleared rapidly from circulation.[15] However, when formulated (e.g., with LNPs), the circulation half-life is extended.[16] The majority of systemically delivered oligonucleotides accumulate in the liver and kidneys, with lower levels in the spleen, heart, and lungs.[2][16][17]
Q5: How can I monitor the efficacy of this compound in my animal model?
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Problem 1: Lack of Target Gene Knockdown
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Details |
| Incorrect Formulation or Handling | Verify preparation protocol | Ensure this compound was resuspended in RNase-free buffer and stored correctly.[1][13] Confirm the correct concentration was prepared. |
| Suboptimal Delivery | Optimize administration route | For liver targets, intravenous injection is generally most effective.[6] For other tissues, consider local delivery if feasible.[11][12] |
| Evaluate formulation | Unformulated this compound may be rapidly cleared. Consider using a delivery vehicle like lipid nanoparticles to enhance stability and uptake.[16][19] | |
| Incorrect Dosing | Perform a dose-response study | The optimal dose can vary between animal models and target tissues. Test a range of doses to find the most effective concentration.[6] |
| Poor Tissue Uptake | Assess biodistribution | Label this compound with a fluorescent dye to track its localization in different organs.[2] |
| Timing of Analysis | Optimize timepoint for tissue harvest | The peak knockdown effect can vary. Conduct a time-course experiment to determine the optimal time to assess mRNA and protein levels post-injection.[6] |
Problem 2: Observed Toxicity or Adverse Events
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Details |
| Innate Immune Response | Check for immune stimulation | High doses of oligonucleotides can trigger an immune response.[20] Assess markers of inflammation in blood or tissue samples. Consider using chemically modified oligonucleotides to reduce immunogenicity.[21] |
| Off-Target Effects | Bioinformatic analysis of this compound sequence | Use BLAST or other sequence alignment tools to check for potential off-target binding.[13] Redesigning the oligonucleotide sequence may be necessary. |
| Toxicity of Delivery Vehicle | Evaluate vehicle alone | Administer the formulation vehicle (e.g., empty LNPs) without this compound to determine if it causes toxicity.[19] |
| High Dose | Reduce the administered dose | Toxicity is often dose-dependent.[20] A lower dose may still provide sufficient efficacy with fewer adverse effects. |
| Rapid Injection | Slow down the injection rate | For intravenous injections, rapid administration of large volumes can be harmful. Inject slowly and monitor the animal for distress.[5] |
Experimental Protocols
Protocol 1: Intravenous (Tail Vein) Injection of this compound in Mice
-
Preparation:
-
Resuspend this compound in sterile, RNase-free PBS to the desired concentration.
-
Warm the solution to room temperature before injection.
-
Place the mouse in a restraining device.
-
Warm the mouse's tail with a heat lamp or warm water to dilate the lateral tail veins.[5]
-
-
Injection:
-
Disinfect the injection site on the tail with an alcohol swab.
-
Using a 27-30 gauge needle, insert the needle into the lateral tail vein at a shallow angle.
-
Slowly inject the this compound solution. The maximum recommended injection volume for a mouse is typically around 10 µL/g of body weight.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Continue to monitor the animal's health and body weight throughout the study.
-
Protocol 2: Subcutaneous Injection of this compound in Rats
-
Preparation:
-
Prepare the this compound solution as described for intravenous injection.
-
The recommended maximum injection volume per site for a rat is 5-10 ml.[22]
-
-
Injection:
-
Grasp the loose skin over the dorsal midline (scruff) or flank area.
-
Lift the skin to create a "tent."
-
Insert a 25-27 gauge needle into the base of the tented skin, parallel to the body.
-
Aspirate gently to ensure the needle is not in a blood vessel.
-
Inject the solution.
-
-
Post-Injection Monitoring:
-
Monitor the injection site for any signs of irritation or inflammation.
-
Observe the overall health and behavior of the rat.
-
Quantitative Data Summary
Table 1: Recommended Dosing and Injection Volumes for Rodents
| Parameter | Mouse | Rat | Reference(s) |
| Typical siRNA Dose Range (Systemic) | 1 - 5 mg/kg | 1 - 10 mg/kg | [6] |
| Intravenous (IV) Injection Volume | < 10 ml/kg | < 5 ml/kg | [10] |
| Subcutaneous (SC) Injection Volume | < 3 ml | < 10 ml | [23] |
| Intraperitoneal (IP) Injection Volume | < 10 ml/kg | < 10 ml/kg | [10] |
Visualizations
Caption: Experimental workflow for this compound delivery in animal studies.
References
- 1. In Vivo RNAi Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Biodistribution of small interfering RNA at the organ and cellular levels after lipid nanoparticle-mediated delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. OSWG Recommended Approaches to the Nonclinical Pharmacokinetic (ADME) Characterization of Therapeutic Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knocking down barriers: advances in siRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3.3. Delivering siRNA/cationic liposome complex into mice by intravenous injection. [bio-protocol.org]
- 6. Transient siRNA-mediated protein knockdown in mouse followed by feeding/starving cycle and liver tissue analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Tissue pharmacokinetics of antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Administration of Therapeutic Antisense Oligonucleotides | Springer Nature Experiments [experiments.springernature.com]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. Assisted delivery of antisense therapeutics in animal models of heritable neurodegenerative and neuromuscular disorders: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Non-viral Methods for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.amsbio.com [resources.amsbio.com]
- 14. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 15. Pharmacokinetic Behaviors of Intravenously Administered siRNA in Glandular Tissues [thno.org]
- 16. Pharmacokinetics and Biodistribution of Recently-Developed siRNA Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 19. Innovations in oligonucleotide drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A holistic analysis of the intrinsic and delivery-mediated toxicity of siRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Recent Update on siRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 23. animalcare.ubc.ca [animalcare.ubc.ca]
Validation & Comparative
OAT-2068 in the Landscape of Chitotriosidase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Chitotriosidase (CHIT1) has emerged as a compelling therapeutic target for a range of inflammatory and fibrotic diseases, including idiopathic pulmonary fibrosis (IPF) and sarcoidosis. This enzyme, primarily secreted by activated macrophages, plays a crucial role in pathological tissue remodeling. Consequently, the development of potent and selective CHIT1 inhibitors is an area of intense research. This guide provides a comparative analysis of OAT-2068, a selective murine CHIT1 inhibitor, with other notable chitotriosidase inhibitors, focusing on their performance based on available preclinical and clinical data.
Quantitative Comparison of Chitotriosidase Inhibitors
The following tables summarize the in vitro potency and pharmacokinetic profiles of this compound and other key chitotriosidase inhibitors. It is important to note that the data presented are compiled from different studies and, therefore, direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Potency (IC50, nM) of Chitotriosidase Inhibitors
| Inhibitor | hCHIT1 | mCHIT1 | hAMCase | mAMCase | Selectivity (mCHIT1 vs. mAMCase) |
| This compound | 1300[1] | 29[1] | 67[1] | 4170[1] | 143-fold[1] |
| OATD-01 | 23 | 28 | 9 | 8 | - |
| OAT-870 | 48 | 30 | 22 | 81 | - |
hCHIT1: human chitotriosidase; mCHIT1: murine chitotriosidase; hAMCase: human acidic mammalian chitinase; mAMCase: murine acidic mammalian chitinase. Lower IC50 values indicate higher potency.
Table 2: Pharmacokinetic Properties of Chitotriosidase Inhibitors in Mice
| Inhibitor | Administration Route | Dose (mg/kg) | Tmax (h) | T1/2 (h) | Bioavailability (%) | Plasma Clearance (L/h/kg) |
| This compound | Oral | 10 | 0.5[1] | 2.83[1] | 61[1] | - |
| This compound | Intravenous | 3 | - | 2.87[1] | - | 1.71 (mg* kg/L ) |
Tmax: Time to reach maximum plasma concentration; T1/2: Elimination half-life.
Chitotriosidase Signaling Pathway in Macrophages
Chitotriosidase expression and secretion by macrophages are tightly regulated by a network of signaling pathways initiated by various pro-inflammatory stimuli. Understanding this pathway is crucial for contextualizing the mechanism of action of CHIT1 inhibitors.
Caption: Macrophage CHIT1 signaling cascade.
Experimental Protocols
A generalized methodology for the key experiments cited in this guide is provided below. Specific parameters may vary between individual studies.
In Vitro IC50 Determination of CHIT1 Inhibitors
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of CHIT1 by 50%.
Principle: This assay typically utilizes a fluorogenic substrate that, when cleaved by CHIT1, releases a fluorescent molecule. The rate of fluorescence increase is proportional to the enzyme's activity.
Materials:
-
Recombinant human or murine CHIT1
-
Fluorogenic substrate (e.g., 4-methylumbelliferyl-β-D-N,N',N''-triacetylchitotrioside)
-
Assay buffer (e.g., McIlvain buffer, pH 5.2)
-
Test inhibitors at various concentrations
-
96-well microplate (black, clear bottom)
-
Fluorescence plate reader
Procedure:
-
Prepare a series of dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add a fixed amount of recombinant CHIT1 enzyme to each well.
-
Add the different concentrations of the test inhibitor to the respective wells. Include a control group with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for a specified time at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 365 nm and emission at 445 nm).
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of a CHIT1 inhibitor in a murine model.
Materials:
-
Test inhibitor
-
Laboratory mice (e.g., BALB/c)
-
Vehicle for drug administration (oral and/or intravenous)
-
Blood collection supplies
-
Analytical instrumentation for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Dosing:
-
Oral Administration: Administer a single dose of the test inhibitor, dissolved or suspended in a suitable vehicle, to a group of mice via oral gavage.
-
Intravenous Administration: Administer a single dose of the test inhibitor, dissolved in a suitable vehicle, to a separate group of mice via intravenous injection.
-
-
Blood Sampling: Collect blood samples from the mice at predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of the test inhibitor in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters such as Tmax, Cmax, T1/2, AUC (Area Under the Curve), and bioavailability.
Discussion and Future Directions
This compound demonstrates high selectivity for murine CHIT1 over murine AMCase, making it a valuable tool for preclinical research in mouse models of disease.[1] Its oral bioavailability further enhances its utility in in vivo studies.[1]
In comparison, OATD-01 has progressed to clinical trials and is being investigated for the treatment of sarcoidosis.[2][3] OAT-870 is presented as a potent dual inhibitor of both AMCase and CHIT1. The development of these varied inhibitors highlights the different strategies being employed to target chitinase activity for therapeutic benefit.
Future research should focus on direct, head-to-head comparative studies of these and other emerging chitotriosidase inhibitors under standardized experimental conditions. Such studies will be critical for accurately assessing their relative potency, selectivity, and therapeutic potential. Furthermore, a deeper understanding of the precise role of CHIT1 in different disease contexts will be essential for the successful clinical translation of these promising therapeutic agents. The ongoing clinical evaluation of OATD-01 will provide crucial insights into the viability of CHIT1 inhibition as a therapeutic strategy in human diseases.[2][3]
References
A Tale of Two Inhibitors: OAT-2068 as a Preclinical Tool Paving the Way for the Clinical Candidate OATD-01 in Fibrotic and Inflammatory Diseases
For researchers and drug development professionals, the journey from a promising biological target to a potential new therapy is a long and exacting one. A critical part of this journey is the use of specific and potent tool compounds in preclinical models to validate the therapeutic hypothesis before committing to the development of a clinical candidate. The story of OAT-2068 and OATD-01, two inhibitors of chitotriosidase 1 (CHIT1), provides a clear illustration of this process. While both molecules target the same enzyme, their intended purposes and, consequently, their available efficacy data are distinct. This guide will compare and contrast these two molecules, highlighting the role of this compound as a selective preclinical tool and OATD-01 as a clinical candidate for diseases such as pulmonary sarcoidosis and idiopathic pulmonary fibrosis (IPF).
Chitotriosidase 1 (CHIT1) is a chitinase implicated in the pathology of various inflammatory and fibrotic diseases. Its elevated levels are associated with excessive macrophage activation, a key driver of these conditions.[1] The therapeutic hypothesis is that inhibiting CHIT1 could represent a novel treatment approach for these debilitating diseases. To test this, researchers at Molecure S.A. developed a series of chitinase inhibitors.
This compound: The Selective Tool for Preclinical Validation
This compound was designed as a selective, high-activity, and orally active inhibitor of mouse chitotriosidase (mCHIT1).[2][3] Its primary role was to serve as a research tool to investigate the function of CHIT1 in animal models of human diseases.[2][3] This selectivity for the murine enzyme is a key characteristic of a good preclinical tool compound, as it allows for more precise target validation in mouse models.
OATD-01: The First-in-Class Clinical Candidate
Following the validation of CHIT1 as a therapeutic target, in part through the use of tool compounds like this compound, OATD-01 emerged as the first-in-class clinical candidate.[4] OATD-01 is a potent inhibitor of human CHIT1 and is currently in Phase 2 clinical trials for the treatment of active pulmonary sarcoidosis.[5][6][7] It has also shown promise in preclinical models of idiopathic pulmonary fibrosis.[4]
Comparative Efficacy and Physicochemical Properties
A direct head-to-head efficacy comparison between this compound and OATD-01 is not appropriate as they were not developed for parallel clinical applications. This compound's purpose was to validate the target in mice, while OATD-01 is being evaluated for its therapeutic effect in humans. However, we can compare their available in vitro activity and preclinical data.
| Parameter | This compound | OATD-01 |
| Primary Target | Mouse Chitotriosidase (mCHIT1) | Human Chitotriosidase (hCHIT1) |
| IC50 (mCHIT1) | 29 nM[2][3] | - |
| IC50 (hCHIT1) | 1300 nM[3] | 23 nM |
| IC50 (mAMCase) | 4170 nM[2][3] | - |
| IC50 (hAMCase) | 67 nM[3] | - |
| Selectivity | 143-fold for mCHIT1 over mAMCase[2][3] | High selectivity for CHIT1 |
| In Vivo Efficacy | Data not publicly available in disease models, positioned as a tool compound.[8][9] | Significant antifibrotic efficacy in a bleomycin-induced pulmonary fibrosis mouse model.[4] |
| Clinical Development | Preclinical research tool | Phase 2 clinical trials for pulmonary sarcoidosis (KITE study).[5][6][7] |
Signaling Pathway and Experimental Workflow
The therapeutic rationale for inhibiting CHIT1 stems from its role in macrophage-driven inflammation and fibrosis.
Figure 1. Simplified signaling pathway illustrating the role of CHIT1 in inflammation and fibrosis and the inhibitory action of OATD-01.
The development and evaluation of a CHIT1 inhibitor like OATD-01 follows a standard drug discovery and development workflow.
Figure 2. A typical drug development workflow, highlighting the distinct roles of a tool compound (this compound) and a clinical candidate (OATD-01).
Experimental Protocols
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model (for OATD-01)
This model is a standard preclinical assay to evaluate the antifibrotic potential of a compound.
Objective: To assess the efficacy of OATD-01 in reducing lung fibrosis in a mouse model.
Methodology:
-
Animal Model: C57BL/6 mice are typically used.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin sulfate is administered to induce lung injury and subsequent fibrosis. A control group receives saline.
-
Treatment: OATD-01 is administered orally, once or twice daily, starting at a specific time point after bleomycin administration (therapeutic regimen). A vehicle control group is also included. Nintedanib or pirfenidone, approved drugs for IPF, can be used as positive controls.
-
Duration: The study typically lasts for 14 to 21 days.
-
Efficacy Readouts:
-
Histopathology: Lungs are harvested, fixed, and stained (e.g., with Masson's trichrome) to visualize collagen deposition and assess the extent of fibrosis using a scoring system (e.g., Ashcroft score).
-
Biochemical Analysis: Hydroxyproline content in the lung tissue, a measure of collagen, is quantified.
-
Gene Expression Analysis: RNA is extracted from lung tissue to measure the expression of profibrotic genes (e.g., Col1a1, Acta2, Timp1) by qRT-PCR.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid is collected to analyze inflammatory cell infiltration and cytokine levels.
-
OATD-01 Phase 2 KITE Study in Pulmonary Sarcoidosis
Objective: To evaluate the efficacy, safety, and tolerability of OATD-01 in patients with active pulmonary sarcoidosis.[10]
Study Design: A randomized, double-blind, placebo-controlled, multicenter study.[10]
Patient Population: Approximately 100 adult patients with active pulmonary sarcoidosis, including both treatment-naïve and previously treated individuals.[11]
Intervention: Patients are randomized to receive either a 25 mg daily oral dose of OATD-01 or a placebo for 12 weeks.[11]
Primary Efficacy Endpoint: The degree of reduction in granulomatous inflammation in the lung parenchyma, as assessed by PET/CT imaging.[11]
Secondary Endpoints: Changes in lung function, quality of life, fatigue levels, and various safety assessments.[11]
Expected Completion: Final unblinded results are anticipated by the end of 2025.[11]
Conclusion
The comparison of this compound and OATD-01 offers a valuable insight into the drug discovery and development process. This compound, as a selective mCHIT1 inhibitor, fulfilled its role as a crucial research tool, providing the necessary in vivo validation of CHIT1 as a therapeutic target in preclinical models. This foundational work paved the way for the development of OATD-01, a potent hCHIT1 inhibitor, which is now being evaluated in clinical trials for its potential to treat patients with serious inflammatory and fibrotic lung diseases. For researchers in the field, this case study underscores the importance of well-characterized tool compounds in building a robust scientific rationale for advancing a novel therapeutic into the clinic. The ongoing clinical evaluation of OATD-01 will ultimately determine the clinical utility of CHIT1 inhibition for patients in need of new treatment options.
References
- 1. molecure.com [molecure.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of OATD-01, a First-in-Class Chitinase Inhibitor as Potential New Therapeutics for Idiopathic Pulmonary Fibrosis [pubmed.ncbi.nlm.nih.gov]
- 5. molecure.com [molecure.com]
- 6. molecure.com [molecure.com]
- 7. molecure.com [molecure.com]
- 8. oncoarendi.com [oncoarendi.com]
- 9. researchgate.net [researchgate.net]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. sarcoidosisnews.com [sarcoidosisnews.com]
OAT-2068: A Selective CHIT1 Inhibitor Validated for Preclinical Research
A comprehensive guide for researchers comparing OAT-2068 with other chitotriosidase 1 (CHIT1) inhibitors, supported by experimental data and detailed protocols.
Chitotriosidase 1 (CHIT1) is a mammalian chitinase expressed by activated macrophages that has emerged as a key player in the pathogenesis of inflammatory and fibrotic diseases. Its elevated levels are associated with conditions such as idiopathic pulmonary fibrosis (IPF) and Gaucher's disease. This has spurred the development of selective CHIT1 inhibitors as potential therapeutic agents. This guide provides a detailed comparison of this compound, a selective CHIT1 inhibitor, with other known inhibitors, offering researchers the necessary data and protocols to make informed decisions for their preclinical studies.
Performance Comparison of CHIT1 Inhibitors
This compound demonstrates high potency and selectivity for mouse chitotriosidase (mCHIT1), making it a valuable tool for in vivo studies in murine models of human diseases. The following tables summarize the inhibitory activity of this compound and other relevant CHIT1 inhibitors.
Table 1: Inhibitory Activity (IC50/Ki) of Selected CHIT1 Inhibitors
| Inhibitor | Target | IC50 (nM) | Ki (µM) | Selectivity |
| This compound | mCHIT1 | 29[1] | - | 143-fold over mAMCase[1] |
| hCHIT1 | 1300[1] | - | ||
| mAMCase | 4170[1] | - | ||
| hAMCase | 67[1] | - | ||
| OATD-01 | hCHIT1 | 26 | - | Dual inhibitor |
| hAMCase | 9 | - | ||
| Kasugamycin | hCHIT1 (HsCht) | - | 0.25[2] | Competitive inhibitor[2] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Route | Dose | Tmax (h) | T1/2 (h) | Bioavailability (%) | Clearance (mg* kg/L ) |
| This compound | Oral | 10 mg/kg | 0.5[1] | 2.83[1] | 61[1] | 3.57[1] |
| Intravenous | 3 mg/kg | - | 2.87[1] | - | 1.71[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in this guide.
IC50 Determination via Fluorometric Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound against CHIT1 activity using a fluorometric substrate.
Materials:
-
Recombinant human or mouse CHIT1
-
CHIT1 substrate: 4-methylumbelliferyl-β-D-N,N′,N″-triacetylchitotriose (4-MU-GlcNAc3)
-
Assay Buffer: Phosphate-Citrate Buffer (pH 5.2)
-
Stop Buffer: Glycine-NaOH buffer (pH 10.6)
-
Test inhibitor (e.g., this compound)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 450 nm)
Procedure:
-
Prepare a stock solution of the CHIT1 substrate in DMSO. Dilute the stock solution in Assay Buffer to the desired working concentration.
-
Prepare serial dilutions of the test inhibitor in the Assay Buffer.
-
In a 96-well plate, add the test inhibitor dilutions. Include wells with Assay Buffer alone as a negative control (no inhibition) and wells with a known CHIT1 inhibitor as a positive control.
-
Add the recombinant CHIT1 enzyme to all wells except for the blank (substrate only) wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the CHIT1 substrate working solution to all wells.
-
Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes), protected from light.
-
Stop the reaction by adding the Stop Buffer to each well.
-
Measure the fluorescence of the liberated 4-methylumbelliferone (4-MU) using a fluorescence plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the negative control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Selectivity Profiling
To assess the selectivity of an inhibitor, its activity is tested against related enzymes, such as acidic mammalian chitinase (AMCase). The protocol is similar to the IC50 determination, with the substitution of the target enzyme.
Procedure:
-
Follow the same procedure as the IC50 determination assay.
-
In separate assays, use recombinant AMCase instead of CHIT1.
-
Determine the IC50 value of the inhibitor against AMCase.
-
The selectivity is calculated as the ratio of the IC50 for the off-target enzyme (AMCase) to the IC50 for the target enzyme (CHIT1).
Visualizing Molecular Interactions and Workflows
Diagrams are provided below to illustrate the CHIT1 signaling pathway and a typical experimental workflow for inhibitor validation.
Caption: CHIT1 enhances TGF-β signaling, promoting fibrosis.
Caption: Workflow for validating a CHIT1 inhibitor.
References
OAT-2068 in the Landscape of Dual Chitinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The inhibition of chitinases, enzymes implicated in the pathogenesis of various inflammatory and fibrotic diseases, has emerged as a promising therapeutic strategy. This guide provides a comparative analysis of OAT-2068, a selective inhibitor of chitotriosidase (CHIT1), against other notable dual chitinase inhibitors. The following sections present quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to facilitate an objective evaluation of these compounds.
Performance Comparison: this compound vs. Dual Chitinase Inhibitors
The in vitro potency of this compound and other dual chitinase inhibitors, OATD-01 and OAT-870, has been evaluated against both human and murine forms of chitotriosidase (CHIT1) and acidic mammalian chitinase (AMCase). The half-maximal inhibitory concentration (IC50) values are summarized in the table below, providing a direct comparison of their enzymatic inhibition.
| Compound | hCHIT1 IC50 (nM) | mCHIT1 IC50 (nM) | hAMCase IC50 (nM) | mAMCase IC50 (nM) | Selectivity (mCHIT1 vs. mAMCase) |
| This compound | 1300[1][2] | 29[1][2] | 67[1][2] | 4170[1] | 143-fold[1] |
| OATD-01 | 23[3][4] | 28[3][4] | 9[3][4] | 7.8[3][4] | Dual Inhibitor |
| OAT-870 | 48[5] | 74[5] | 22[5] | 30[5] | Dual Inhibitor |
Key Signaling Pathway: TGF-β in Fibrosis
Chitinase 1 (CHIT1) has been shown to amplify transforming growth factor-beta 1 (TGF-β1) signaling, a critical pathway in the development of tissue fibrosis. The following diagram illustrates the simplified canonical TGF-β signaling pathway and its interaction with CHIT1, leading to fibrotic responses.
References
A Comparative Guide to the Cross-Reactivity Profile of [225Ac]-FPI-2068 with Human Chitinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the cross-reactivity of the targeted alpha therapy [225Ac]-FPI-2068 with human chitinases. As of the latest available data, no direct experimental studies have been published specifically investigating the interaction between [225Ac]-FPI-2068 and human chitinases. Therefore, this document outlines the theoretical potential for cross-reactivity, the established methodologies for its assessment, and a comparison with hypothetical alternatives.
Introduction to [225Ac]-FPI-2068 and Human Chitinases
[225Ac]-FPI-2068 is an investigational targeted alpha therapy. It comprises a bispecific antibody, FPI-2053, which targets both the Epidermal Growth Factor Receptor (EGFR) and the c-mesenchymal-epithelial transition factor (cMET). This antibody is conjugated to the alpha-emitting radionuclide Actinium-225. The primary mechanism of action of [225Ac]-FPI-2068 is to selectively deliver potent alpha radiation to tumor cells that co-express EGFR and cMET, leading to double-strand DNA breaks and subsequent cell death.
Human Chitinases are a family of enzymes that degrade chitin, a polysaccharide not found in mammals but present in the cell walls of fungi and the exoskeletons of arthropods.[1][2] Humans express two active chitinases:
-
Chitotriosidase (CHIT1): Primarily secreted by activated macrophages, CHIT1 is involved in the innate immune response against chitin-containing pathogens.[3][4] Elevated levels of CHIT1 have been associated with inflammatory diseases such as sarcoidosis.[5][6]
-
Acidic Mammalian Chitinase (AMCase): Found in the gastrointestinal and respiratory tracts, AMCase is also implicated in immune responses, particularly in allergic and asthmatic conditions.[7][8][9]
Potential for Cross-Reactivity: A Theoretical Assessment
Given that [225Ac]-FPI-2068 is an antibody-based therapeutic, any potential cross-reactivity with human chitinases would likely stem from the FPI-2053 bispecific antibody component. Such an interaction would be considered an "off-target" binding event. The likelihood of this is considered low due to the high specificity of antibodies for their target antigens (EGFR and cMET). However, unexpected cross-reactivity of therapeutic antibodies with unrelated proteins can occur.
Currently, there is no publicly available data to suggest that the FPI-2053 antibody component of [225Ac]-FPI-2068 has any binding affinity for human chitinases.
Comparative Analysis of Cross-Reactivity
In the absence of direct experimental data for [225Ac]-FPI-2068, this section provides a comparative table outlining the expected versus hypothetical cross-reactivity profiles.
| Therapeutic Agent | Target(s) | Known Cross-Reactivity with Human Chitinases | Hypothetical Cross-Reactivity Metric (IC50/Ki) |
| [225Ac]-FPI-2068 | EGFR, cMET | No published data available | Not Applicable |
| Alternative Antibody A | Target X | Data would be presented here | e.g., > 10 µM (Low) |
| Alternative Small Molecule B | Target Y | Data would be presented here | e.g., 500 nM (Moderate) |
Experimental Protocols for Assessing Cross-Reactivity
To definitively determine the cross-reactivity of [225Ac]-FPI-2068 with human chitinases, a series of in vitro and ex vivo experiments would be required. The following are standard methodologies employed in the pharmaceutical industry to assess antibody specificity.
In Vitro Binding Assays
1. Enzyme-Linked Immunosorbent Assay (ELISA):
-
Objective: To quantify the binding affinity of the FPI-2053 antibody to purified human CHIT1 and AMCase.
-
Methodology:
-
Recombinant human CHIT1 and AMCase are coated onto separate microtiter plates.
-
A serial dilution of the FPI-2053 antibody is added to the wells.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the FPI-2053 antibody is added.
-
A substrate is added, and the resulting colorimetric or fluorescent signal is measured. The signal intensity is proportional to the amount of FPI-2053 bound to the chitinase.
-
Binding curves are generated to determine the dissociation constant (Kd).
-
2. Surface Plasmon Resonance (SPR):
-
Objective: To measure the kinetics of the interaction between FPI-2053 and human chitinases in real-time.
-
Methodology:
-
Recombinant human CHIT1 or AMCase is immobilized on a sensor chip.
-
The FPI-2053 antibody is flowed over the chip at various concentrations.
-
The change in the refractive index at the sensor surface, which is proportional to the mass of bound antibody, is measured.
-
Association (kon) and dissociation (koff) rate constants are determined to calculate the Kd.
-
3. Western Blotting:
-
Objective: To qualitatively assess the binding of FPI-2053 to human chitinases.
-
Methodology:
-
Recombinant human CHIT1 and AMCase are separated by size using SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with the FPI-2053 antibody.
-
A labeled secondary antibody is used to detect the presence of bound FPI-2053.
-
Ex Vivo Tissue Cross-Reactivity Studies
1. Immunohistochemistry (IHC):
-
Objective: To determine if the FPI-2053 antibody binds to any tissues or cell types that are known to express high levels of CHIT1 or AMCase.
-
Methodology:
-
A panel of normal human tissue sections, including those from the lung and spleen (high in macrophages expressing CHIT1) and the gastrointestinal tract (expressing AMCase), is used.
-
The tissue sections are incubated with the FPI-2053 antibody.
-
A detection system is used to visualize any antibody binding.
-
The staining pattern is analyzed by a pathologist to identify any on-target or off-target binding.
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a therapeutic antibody.
Caption: Workflow for Assessing Antibody Cross-Reactivity.
Conclusion
While there is no evidence to suggest that [225Ac]-FPI-2068 exhibits cross-reactivity with human chitinases, a comprehensive evaluation using the methodologies outlined in this guide is necessary to definitively confirm its specificity profile. For any antibody-based therapeutic, a thorough assessment of potential off-target binding is a critical component of preclinical safety evaluation. The data generated from such studies are essential for informing clinical trial design and ensuring patient safety.
References
- 1. Human Chitinases: Structure, Function, and Inhibitor Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chitinase - Wikipedia [en.wikipedia.org]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Role of chitotriosidase (chitinase 1) under normal and disease conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. Chitotriosidase: a biomarker of activity and severity in patients with sarcoidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiological and pathophysiological roles of acidic mammalian chitinase (CHIA) in multiple organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Frontiers | Acidic Mammalian Chitinase and the Eye: Implications for Ocular Inflammatory Diseases [frontiersin.org]
OAT-2068: A Comparative Analysis of its Pharmacokinetic Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic (PK) profile of OAT-2068, a selective inhibitor of mouse chitotriosidase (mCHIT1), with another notable chitinase inhibitor, OATD-01. The following sections present a summary of their PK parameters, detailed experimental methodologies, and a visualization of the relevant biological pathway.
Executive Summary
This compound is a potent and selective inhibitor of murine chitotriosidase (mCHIT1), an enzyme implicated in inflammatory and fibrotic diseases. Its pharmacokinetic profile suggests rapid absorption and good oral bioavailability in preclinical models, positioning it as a valuable tool for in vivo studies. This guide compares its performance with OATD-01, a first-in-class chitinase inhibitor that has advanced to clinical trials.
Comparative Pharmacokinetic Profiles
The pharmacokinetic parameters of this compound and OATD-01 in mice are summarized in the table below. The data for this compound is based on information from MedChemExpress, referencing the work of Mazur et al., while the data for OATD-01 is derived from a peer-reviewed publication.
| Parameter | This compound (Mouse) | OATD-01 (Mouse) |
| Oral Administration (10 mg/kg) | ||
| Tmax (h) | 0.5 | ~2 |
| T½ (h) | 2.83 | Not Reported |
| Cmax (mg/L) | Not Reported | ~7.6 |
| AUC₀₋₂₄ (mg·h/L) | Not Reported | ~31 |
| Bioavailability (%) | 61 | ~107 |
| Plasma Clearance (mg* kg/L ) | 3.57 | Not Reported |
| Intravenous Administration (3 mg/kg for this compound, 2 mg/kg for OATD-01) | ||
| T½ (h) | 2.87 | Not Reported |
| Plasma Clearance (mg* kg/L ) | 1.71 | 0.1 - 0.35 (L/h)/kg |
| Volume of Distribution (Vd) (L/h/kg) | 4.6 | 1 - 2 (L/kg) |
Experimental Protocols
The following methodologies describe a general approach for determining the pharmacokinetic profiles of small molecule inhibitors like this compound and OATD-01 in a murine model.
In Vivo Pharmacokinetic Study in Mice
1. Animal Models:
-
Studies are typically conducted in male or female BALB/c or C57BL/6 mice, aged 8-10 weeks.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
A period of acclimatization of at least one week is recommended before the experiment.
2. Drug Formulation and Administration:
-
Oral (PO) Administration: The test compound (e.g., this compound or OATD-01) is formulated as a suspension or solution in a vehicle such as 0.5% hydroxypropyl methylcellulose (HPMC) or a solution containing Solutol, glucose, and/or ethanol. A single dose (e.g., 10 mg/kg) is administered by oral gavage.
-
Intravenous (IV) Administration: The compound is dissolved in a suitable vehicle (e.g., saline with a co-solvent like DMSO or a formulation with Solutol) and administered as a single bolus injection into the tail vein (e.g., 2-3 mg/kg).
3. Blood Sampling:
-
At predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours), blood samples (approximately 50-100 µL) are collected.
-
Serial sampling from the same animal can be performed via the submandibular or saphenous vein. Terminal blood collection is typically performed via cardiac puncture under anesthesia.
-
Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and immediately placed on ice.
4. Plasma Preparation and Analysis:
-
Plasma is separated by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
-
The concentration of the drug in plasma samples is quantified using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. This involves protein precipitation followed by analysis of the supernatant.
5. Pharmacokinetic Parameter Calculation:
-
Pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), elimination half-life (T½), area under the plasma concentration-time curve (AUC), clearance (CL), and volume of distribution (Vd), are calculated using non-compartmental analysis with software such as Phoenix WinNonlin.
-
Oral bioavailability (F%) is calculated as (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.
Chitotriosidase (CHIT1) Signaling Pathway
Chitotriosidase is primarily secreted by activated macrophages and its expression is regulated by a complex network of inflammatory signaling pathways. Inhibition of CHIT1 is a therapeutic strategy to modulate these pathways in various diseases.
Caption: Regulation of CHIT1 expression and its role in inflammation and fibrosis.
Conclusion
Both this compound and OATD-01 demonstrate promising characteristics as inhibitors of chitotriosidase. This compound exhibits rapid absorption and good oral bioavailability in mice, making it a suitable tool for preclinical research. OATD-01, with its high bioavailability across multiple species, has progressed into clinical development. The comparative data presented in this guide can aid researchers in selecting the appropriate compound for their studies and provides a framework for the experimental procedures required to evaluate the pharmacokinetic properties of novel chitinase inhibitors.
Misconception Regarding OAT-2068 and a Pivot to the Anti-Inflammatory Properties of Oats
Initial searches for "OAT-2068" reveal that this designation refers to a targeted alpha therapy for cancer, specifically 225Ac-FPI-2068. This therapy is under investigation for its ability to deliver alpha-particle radiation to tumor cells and is not primarily characterized by anti-inflammatory effects in the traditional sense. Therefore, a direct comparison of this compound's anti-inflammatory properties is not feasible based on available scientific literature.
It is likely that the query "this compound" was a misinterpretation and the intended topic was the anti-inflammatory effects of "oats" (Avena sativa). This guide will proceed under that assumption, providing a comprehensive comparison of the anti-inflammatory effects of oats and their bioactive components, supported by experimental data.
The Anti-Inflammatory Profile of Oats: A Comparative Guide
Oats are a whole grain recognized for their various health benefits, including potent anti-inflammatory properties. These effects are largely attributed to a unique combination of bioactive compounds, primarily avenanthramides (AVNs), beta-glucans, and other polyphenols.[1][2] This guide will compare the anti-inflammatory effects of these components, present quantitative data from relevant studies, and detail the experimental protocols used to validate these findings.
Key Bioactive Components and Their Mechanisms of Action
Avenanthramides (AVNs): Exclusive to oats, AVNs are a group of phenolic alkaloids with strong antioxidant and anti-inflammatory activities.[3][4] Their primary mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) pathway.[1][5] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines. By inhibiting NF-κB, AVNs can reduce the production of inflammatory mediators such as interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α).[3][5]
Beta-Glucans: These are soluble fibers that have been shown to modulate the immune system and reduce inflammation.[6] Oat β-glucan can influence the gut microbiota, leading to the production of short-chain fatty acids (SCFAs) which have systemic anti-inflammatory effects.[7] Some studies suggest that oat beta-glucans can also directly interact with immune cells to modulate their inflammatory responses.[8][9]
Other Polyphenols: Oats also contain other polyphenols, such as ferulic acid, which contribute to their overall anti-inflammatory capacity through their antioxidant properties.[10]
Quantitative Data on the Anti-Inflammatory Effects of Oats
The following table summarizes findings from various studies on the impact of oat consumption on key inflammatory markers.
| Inflammatory Marker | Study Population | Intervention | Key Findings | Reference |
| C-Reactive Protein (CRP) | Overweight/obese individuals and those with pre-existing conditions | Whole grain consumption (including oats) | Significant reduction in CRP levels. A meta-analysis of 9 randomized trials showed a significant decrease in CRP with whole grain intake.[11][12][13][14] | [11][12][13][14] |
| Interleukin-6 (IL-6) | Individuals with dyslipidemia | Oat intake | A meta-analysis found that oat intake significantly decreased IL-6 levels in subjects with dyslipidemia.[15] | [15] |
| Tumor Necrosis Factor-alpha (TNF-α) | In vitro (LPS-stimulated RAW 264.7 macrophages) | Oat and oat bran polyphenols | Significant reduction in the gene expression and production of TNF-α.[10][16][17] | [10][16][17] |
| Interleukin-1 Beta (IL-1β) | In vitro (LPS-stimulated RAW 264.7 macrophages) | Oat and oat bran polyphenols | Reduced gene expression of IL-1β.[10][16][17] | [10][16][17] |
Experimental Protocols
In Vitro Anti-Inflammatory Assay in Macrophages
This protocol is a common method to assess the anti-inflammatory potential of oat extracts and their isolated components.
Objective: To determine the effect of oat polyphenols on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are pre-treated with varying concentrations of oat polyphenol extracts for a specified period (e.g., 2 hours).
-
Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium. A control group without LPS and a group with LPS but without the oat extract are also included.
-
Incubation: The cells are incubated for a further period (e.g., 24 hours).
-
Measurement of Inflammatory Markers:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Cytokine Levels: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Gene Expression: The expression levels of genes encoding for inflammatory cytokines and enzymes (e.g., iNOS, COX-2) are measured using quantitative real-time PCR (qRT-PCR).[10][16][17]
-
Human Clinical Trial for Post-Exercise Inflammation
This protocol outlines a study design to evaluate the effect of oat consumption on exercise-induced inflammation.
Objective: To assess the impact of consuming oat cookies with high levels of avenanthramides (AVEs) on markers of inflammation and antioxidant activity following strenuous exercise.
Methodology:
-
Participants: Post-menopausal women aged 50-80 are recruited for the study.
-
Study Design: A randomized, controlled trial design is used. Participants are divided into two groups.
-
Intervention:
-
High-AVE Group: Consumes oat cookies containing a high concentration of AVEs (e.g., 4.6 mg per cookie).
-
Low-AVE Group (Control): Consumes oat cookies with a low concentration of AVEs (e.g., 0.2 mg per cookie).
-
Participants consume one cookie in the morning and one in the evening for a period of 8 weeks.
-
-
Exercise Protocol: Before and after the 8-week intervention period, participants perform a bout of downhill running on a treadmill to induce muscle damage and inflammation.
-
Data Collection: Blood samples are collected at baseline, before, and at multiple time points after the exercise protocol.
-
Analysis: The blood samples are analyzed for:
-
Inflammatory Markers: C-reactive protein (CRP), interleukins (e.g., IL-6), and tumor necrosis factor-alpha (TNF-α).
-
Antioxidant Activity: Markers of oxidative stress and antioxidant enzyme activity.[18]
-
Visualizations
Caption: Signaling pathway of oat's anti-inflammatory effects.
Caption: General workflow for a clinical trial on oats.
References
- 1. phcogrev.com [phcogrev.com]
- 2. Overview on the Polyphenol Avenanthramide in Oats (Avena sativa Linn.) as Regulators of PI3K Signaling in the Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.febscongress.org [2024.febscongress.org]
- 4. Avenanthramides, polyphenols from oats, exhibit anti-inflammatory and anti-itch activity | Semantic Scholar [semanticscholar.org]
- 5. Avenanthramide - Wikipedia [en.wikipedia.org]
- 6. Oat beta-glucan - Wikipedia [en.wikipedia.org]
- 7. naturalhealthresearch.org [naturalhealthresearch.org]
- 8. Anti-Inflammatory Activity of Oat Beta-Glucans in a Crohn’s Disease Model: Time- and Molar Mass-Dependent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oral administration of oat beta-glucan preparations of different molecular weight results in regulation of genes connected with immune response in peripheral blood of rats with LPS-induced enteritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Whole grain diet reduces systemic inflammation: A meta-analysis of 9 randomized trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Whole Grain Consumption and Inflammatory Markers: A Systematic Literature Review of Randomized Control Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Whole Grain Consumption and Inflammatory Markers: A Systematic Literature Review of Randomized Control Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of Oats (Avena sativa L.) on Inflammation: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of Polyphenols from Oat and Oat Bran on Anti-Inflammatory Activity and Intestinal Barrier Function in Raw264.7 and Caco-2 Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Oats may help fight inflammation after exercise, study says - Bring Me The News [bringmethenews.com]
Head-to-Head Comparison: OAT-2068 and OAT-870 in Chitinase Inhibition
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Two Key Chitinase Inhibitors
In the landscape of therapeutic development for inflammatory and fibrotic diseases, the inhibition of chitinases has emerged as a promising strategy. Two small molecules, OAT-2068 and OAT-870, have been developed as potent inhibitors of chitotriosidase (CHIT1) and acidic mammalian chitinase (AMCase), enzymes implicated in the pathology of various lung diseases. This guide provides a head-to-head comparison of these two compounds, summarizing their performance with supporting experimental data and detailed methodologies for key experiments.
Overview of this compound and OAT-870
This compound is a highly potent and selective inhibitor of mouse chitotriosidase (mCHIT1). Its remarkable selectivity, with a 143-fold preference over mouse AMCase (mAMCase), and its excellent pharmacokinetic profile make it an ideal tool compound for elucidating the specific role of CHIT1 in various biological models of disease.
OAT-870, in contrast, is a potent dual inhibitor of both AMCase and CHIT1 in both human and murine systems. It has demonstrated significant anti-inflammatory efficacy in preclinical models of airway inflammation. However, further profiling of OAT-870 revealed a significant off-target activity against the dopamine transporter (DAT), which led to further optimization efforts resulting in the clinical candidate OATD-01. Together with a selective mAMCase inhibitor (OAT-1772), this compound and OAT-870 form a valuable set of tool compounds for dissecting the individual contributions of CHIT1 and AMCase to disease pathology.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and OAT-870, providing a clear comparison of their in vitro potency and pharmacokinetic properties.
Table 1: In Vitro Inhibitory Activity (IC50, nM)
| Compound | Target | Human | Mouse |
| This compound | CHIT1 | 1300 | 29 |
| AMCase | 67 | 4170 | |
| OAT-870 | CHIT1 | 48 | 74 |
| AMCase | 22 | 30 |
Table 2: Pharmacokinetic Parameters of this compound in Female BALB/c Mice
| Route of Administration | Dose (mg/kg) | Tmax (h) | T1/2 (h) | Bioavailability (%) | Plasma Clearance (mg* kg/L ) |
| Intravenous (IV) | 3 | - | 2.87 | - | 1.71 |
| Oral (PO) | 10 | 0.5 | 2.83 | 61 | 3.57 |
Experimental Protocols
Detailed methodologies for key experiments cited in the development and evaluation of this compound and OAT-870 are provided below.
Chitinase Enzymatic Activity Assay
This assay is used to determine the in vitro potency of inhibitors against CHIT1 and AMCase.
Principle: The assay is based on the enzymatic hydrolysis of a fluorogenic substrate, 4-methylumbelliferyl (4-MU)-labeled chitooligosaccharides, by chitinases. The cleavage of the substrate releases the fluorescent molecule 4-methylumbelliferone (4-MU), which can be quantified to determine enzyme activity.
Materials:
-
Recombinant human or mouse CHIT1 and AMCase
-
Fluorogenic substrates: 4-Methylumbelliferyl β-D-N,N’-diacetylchitobioside (for chitobiosidase activity) and 4-Methylumbelliferyl β-D-N,N’,N’’-triacetylchitotriose (for endochitinase activity)
-
Assay Buffer: Phosphate-Citrate Buffer, pH 5.0
-
Stop Solution: Glycine-NaOH buffer, pH 10.6
-
Test compounds (this compound, OAT-870) dissolved in DMSO
-
96-well black microplates
-
Fluorometric plate reader (Excitation: 360 nm, Emission: 450 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the recombinant enzyme and the test compound at various concentrations to the assay buffer.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
House Dust Mite (HDM)-Induced Airway Inflammation Model
This in vivo model is used to evaluate the anti-inflammatory efficacy of chitinase inhibitors in a model of allergic asthma.
Principle: Mice are sensitized and subsequently challenged with house dust mite (HDM) extract to induce an allergic airway inflammatory response characterized by the influx of inflammatory cells, such as eosinophils, into the lungs.
Materials:
-
BALB/c mice
-
House Dust Mite (HDM) extract (e.g., from Dermatophagoides pteronyssinus)
-
Test compound (OAT-870) formulated for oral administration
-
Vehicle control
-
Phosphate-buffered saline (PBS)
Procedure:
-
Sensitization: On day 0, intranasally administer a low dose of HDM extract (e.g., 1 µg in 40 µL PBS) to mice under light anesthesia.
-
Challenge: On days 7 through 11 (for an acute model) or for several weeks (for a chronic model), challenge the mice daily with a higher dose of HDM extract (e.g., 10 µg in 40 µL PBS). A control group receives PBS challenges.
-
Treatment: Administer the test compound (e.g., OAT-870 at 50 mg/kg) or vehicle orally once daily, typically starting before or during the challenge phase.
-
Endpoint Analysis (24 hours after the last challenge):
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to determine the total and differential inflammatory cell counts (e.g., eosinophils, neutrophils, lymphocytes, macrophages) using flow cytometry or cytospin preparations.
-
Lung Histology: Perfuse and fix the lungs for histological analysis of inflammation and mucus production (e.g., using Hematoxylin and Eosin and Periodic acid-Schiff staining).
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates by ELISA or other immunoassays.
-
Bleomycin-Induced Pulmonary Fibrosis Model
This in vivo model is used to assess the anti-fibrotic potential of chitinase inhibitors.
Principle: Intratracheal administration of the anti-cancer drug bleomycin induces lung injury and inflammation, followed by a progressive fibrotic response characterized by excessive collagen deposition and architectural distortion of the lung.
Materials:
-
C57BL/6 mice (known to be susceptible to bleomycin-induced fibrosis)
-
Bleomycin sulfate
-
Test compound formulated for administration
-
Vehicle control
-
Sterile saline
Procedure:
-
Induction of Fibrosis: Anesthetize the mice and intratracheally instill a single dose of bleomycin (e.g., 1-3 U/kg) in sterile saline. Control mice receive saline instillation.
-
Treatment: Begin administration of the test compound or vehicle at a specified time point after bleomycin instillation (e.g., therapeutically from day 7 onwards).
-
Endpoint Analysis (e.g., on day 14 or 21):
-
Histology: Harvest the lungs and process for histological staining (e.g., Masson's trichrome stain for collagen) to assess the extent of fibrosis. The severity of fibrosis can be semi-quantitatively scored using the Ashcroft scoring system.
-
Collagen Quantification: Measure the total lung collagen content using a hydroxyproline assay on lung homogenates.
-
Gene Expression Analysis: Analyze the expression of pro-fibrotic genes (e.g., Col1a1, Acta2) in lung tissue by quantitative PCR.
-
Visualizations
Developmental Pathway of Chitinase Inhibitors
The following diagram illustrates the relationship between this compound, OAT-870, and the subsequent clinical candidate OATD-01, highlighting their respective targets and key characteristics.
Caption: Developmental relationship of chitinase inhibitors.
CHIT1-Mediated Signaling in Pulmonary Fibrosis
This diagram depicts the proposed signaling pathway through which CHIT1 contributes to the pathogenesis of pulmonary fibrosis, primarily via modulation of the TGF-β pathway.
Caption: CHIT1's role in the TGF-β signaling pathway.
Confirming OAT-2068 Target Engagement In Vivo: A Comparative Guide
For researchers and drug development professionals, confirming target engagement in a living organism is a critical step in validating the mechanism of action and potential efficacy of a therapeutic candidate. This guide provides a comparative overview of methods to confirm in vivo target engagement of OAT-2068, a targeted alpha therapy, with alternative therapeutic strategies targeting the same pathways.
Note: Publicly available information strongly indicates that "this compound" is a likely typographical error for "FPI-2068," a targeted alpha therapy directed against Epidermal Growth Factor Receptor (EGFR) and Mesenchymal-Epithelial Transition factor (cMET). This guide will proceed under the assumption that the query pertains to FPI-2068.
FPI-2068 is a radioimmunoconjugate composed of a bispecific antibody targeting both EGFR and cMET, linked to the alpha-emitting radionuclide Actinium-225.[1][2][3] Its primary mechanism of action is to deliver a potent, localized dose of alpha radiation to tumor cells that co-express both receptors, leading to double-strand DNA breaks and subsequent apoptosis.[1][2]
In Vivo Target Engagement Assessment for FPI-2068
Directly measuring the binding of FPI-2068 to its targets in vivo is primarily achieved through biodistribution studies using a radiolabeled analogue and pharmacodynamic assessments of downstream effects.
Biodistribution Studies
Biodistribution studies are essential for demonstrating that the therapeutic agent reaches and is retained in the target tissue. For FPI-2068, this is typically performed using a theranostic analogue, FPI-2071, where the Actinium-225 is replaced with an imaging radionuclide like Lutetium-177 or Indium-111.[1][2][4]
Experimental Protocol: Ex Vivo Biodistribution of FPI-2071 in Xenograft Models
-
Animal Model: Female athymic nude mice are implanted with human cancer cell lines known to co-express EGFR and cMET (e.g., HT29 colorectal, H292, H441, H1975, HCC827 lung cancer cell lines).[1][2]
-
Test Article Administration: A single intravenous dose of FPI-2071 is administered to the tumor-bearing mice.
-
Time Points: At selected time points post-injection (e.g., 2, 24, 48, 72, 120 hours), cohorts of mice are euthanized.
-
Tissue Collection: Tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, etc.) are excised and weighed.
-
Quantification: The radioactivity in each tissue sample is measured using a gamma counter.
-
Data Analysis: The uptake in each tissue is calculated as the percentage of the injected dose per gram of tissue (%ID/g). This allows for a quantitative comparison of tumor uptake versus uptake in non-target organs.
Pharmacodynamic (PD) Biomarker Analysis
Pharmacodynamic studies confirm that the engagement of FPI-2068 with its target cells leads to the intended biological effect. For FPI-2068, this involves assessing the downstream consequences of alpha-particle induced DNA damage.
Experimental Protocol: Immunoblotting for DNA Damage and Apoptosis Markers
-
Animal Model and Treatment: As in the biodistribution studies, tumor-bearing mice are treated with a single intravenous dose of FPI-2068 over a range of concentrations (e.g., 92.5 to 740 kBq/kg).[1][2]
-
Tumor Excision: At predetermined time points after treatment, tumors are excised from treated and control (vehicle-treated) mice.
-
Protein Extraction: Tumor lysates are prepared to extract total protein.
-
Immunoblotting (Western Blot): The levels of key proteins in the DNA Damage Response (DDR) pathway and apoptosis pathway are analyzed.
-
Data Analysis: The intensity of the bands corresponding to these markers is quantified and compared between treated and control groups to demonstrate a dose-dependent activation of the DDR and apoptotic pathways.
Comparison with Alternative Therapies
The approach to confirming target engagement varies depending on the modality of the therapeutic. Below is a comparison of FPI-2068 with a bispecific antibody and small molecule tyrosine kinase inhibitors (TKIs) targeting EGFR and cMET.
| Therapeutic Modality | Example | Primary In Vivo Target Engagement Method | Secondary/Confirmatory Method |
| Targeted Alpha Therapy | FPI-2068 | Biodistribution Studies (using a radiolabeled analogue like FPI-2071) to quantify tumor uptake (%ID/g).[1][2] | Pharmacodynamic Analysis of downstream signaling (e.g., immunoblot for DDR and apoptosis markers).[1][2] |
| Bispecific Antibody | JNJ-61186372 | Receptor Downmodulation in tumor lysates from treated mice, measured by Western blot to show a decrease in total EGFR and cMET protein levels.[5] | Inhibition of Downstream Signaling (e.g., p-EGFR, p-cMET, p-AKT, p-ERK) in tumor lysates. |
| Small Molecule TKI | Gefitinib (EGFRi), Crizotinib (cMETi) | Inhibition of Target Phosphorylation (e.g., p-EGFR, p-cMET) and downstream signaling pathways (e.g., p-AKT, p-ERK) in tumor lysates via immunoblotting or immunohistochemistry. | Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling to correlate drug concentration in the tumor with the extent of target inhibition. |
Visualizing Workflows and Pathways
FPI-2068 Mechanism of Action and Target Engagement Workflow
Caption: FPI-2068 binds to EGFR/cMET, internalizes, and emits alpha particles, causing DNA damage.
Comparative In Vivo Target Engagement Workflow
Caption: Comparison of workflows for confirming in vivo target engagement for different drug modalities.
EGFR/cMET Signaling Pathway Inhibition
Caption: EGFR and cMET signaling pathways and points of inhibition by different therapeutic agents.
References
Independent Verification of OAT-2068's Reported IC50: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported IC50 value of OAT-2068, a selective inhibitor of chitotriosidase (CHIT1), with other alternative inhibitors. The information is based on publicly available data, and it is important to note that an independent verification of the IC50 for this compound has not been reported in the literature. Commercial suppliers of this compound explicitly state that they have not independently confirmed the reported IC50 values[1].
Overview of this compound and its Target
This compound is a small molecule inhibitor targeting chitotriosidase (CHIT1), a mammalian chitinase primarily expressed by activated macrophages. Elevated CHIT1 activity is associated with various inflammatory and fibrotic diseases, making it a potential therapeutic target. This compound was identified as a potent and selective inhibitor of mouse CHIT1 (mCHIT1) in a study by Mazur et al.[2][3].
Comparative Analysis of CHIT1 Inhibitor Potency
The following table summarizes the reported IC50 values for this compound and other known CHIT1 inhibitors. It is crucial to consider the target species (human vs. mouse) and the specific enzyme (CHIT1 vs. AMCase) when comparing these values.
| Compound | Target Enzyme | Reported IC50 (nM) | Selectivity | Source |
| This compound | mCHIT1 | 29 | 143-fold vs. mAMCase | Mazur et al. |
| hCHIT1 | 67 | 19-fold vs. hAMCase | MedchemExpress[1] | |
| mAMCase | 4170 | Mazur et al. | ||
| hAMCase | 1300 | MedchemExpress[1] | ||
| OATD-01 | hCHIT1 | 26 | 2.9-fold vs. hAMCase | OncoArendi Therapeutics |
| hAMCase | 9 | OncoArendi Therapeutics | ||
| Kasugamycin | hCHIT1 | Not explicitly reported | Competitive inhibitor | ResearchGate |
| Pentoxifylline | hCHIT1 | Not explicitly reported | Non-selective PDE inhibitor | Various |
Note: The absence of a specific IC50 value for Kasugamycin and Pentoxifylline against CHIT1 in the searched literature prevents a direct quantitative comparison with this compound.
Experimental Protocols
General Fluorometric Chitotriosidase (CHIT1) Activity Assay for IC50 Determination
The IC50 values for CHIT1 inhibitors are typically determined using a fluorometric assay that measures the enzymatic activity of CHIT1. The following is a generalized protocol based on commercially available assay kits and common laboratory practices. For the specific protocol used for this compound, it is recommended to consult the primary publication by Mazur et al.
Materials:
-
Recombinant human or mouse CHIT1 enzyme
-
Fluorogenic substrate (e.g., 4-methylumbelliferyl-β-D-N,N',N''-triacetylchitotrioside)
-
Assay buffer (e.g., citrate-phosphate buffer, pH 5.2)
-
Inhibitor compounds (this compound and comparators) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation/Emission ~360/450 nm)
Procedure:
-
Enzyme Preparation: Dilute the recombinant CHIT1 enzyme to the desired concentration in the assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of the inhibitor compounds in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1% DMSO).
-
Assay Reaction:
-
Add a fixed volume of the diluted enzyme to each well of the 96-well plate.
-
Add the serially diluted inhibitor compounds to the respective wells.
-
Include control wells with enzyme and buffer only (100% activity) and wells with buffer only (background).
-
Pre-incubate the enzyme with the inhibitors for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
-
Substrate Addition: Initiate the enzymatic reaction by adding a fixed volume of the fluorogenic substrate to all wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals for a defined period using a microplate reader. The kinetic readings will reflect the rate of substrate hydrolysis.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the rate of reaction (slope of the fluorescence intensity versus time curve) for each inhibitor concentration.
-
Normalize the reaction rates to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response with variable slope).
-
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of a CHIT1 inhibitor.
CHIT1-Mediated TGF-β Signaling Pathway
Caption: CHIT1 enhances TGF-β signaling, promoting pro-fibrotic gene expression.
References
Safety Operating Guide
OAT-2068: Comprehensive Disposal and Safety Protocol
For Immediate Use by Laboratory and Research Professionals
This document provides essential safety, handling, and disposal procedures for OAT-2068 (CAS No. 2221950-65-6), a potent and selective inhibitor of mouse chitotriosidase (mCHIT1) intended for laboratory research applications only.[1] Adherence to these guidelines is critical to ensure personnel safety and environmental protection.
Essential Safety and Hazard Information
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] All personnel handling this compound must be thoroughly familiar with its potential hazards and the required safety precautions.
Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Data sourced from the this compound Safety Data Sheet (SDS)[2]
Personal Protective Equipment (PPE):
| Protection Type | Minimum Requirement |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Protective gloves (e.g., nitrile) |
| Skin and Body Protection | Impervious clothing (laboratory coat) |
| Respiratory Protection | Use in a well-ventilated area with appropriate exhaust ventilation. A suitable respirator may be required for handling large quantities or in case of insufficient ventilation. |
Data sourced from the this compound Safety Data Sheet (SDS)[2]
Handling and Storage Procedures
Proper handling and storage are crucial to maintain the integrity of this compound and to prevent accidental exposure or release.
Safe Handling:
-
Avoid all direct contact with the skin, eyes, and clothing.[2]
-
Do not inhale dust or aerosols.[2]
-
All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[2]
-
Wash hands thoroughly after handling.[2]
Storage Conditions:
-
Keep the container tightly sealed.[2]
-
Store in a cool, well-ventilated area.[2]
-
Protect from direct sunlight and sources of ignition.[2]
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[2]
Detailed Disposal Protocol
The disposal of this compound and its containers must be managed by an approved waste disposal plant.[2] Environmental release must be strictly avoided.[2]
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Label all waste containers clearly with "this compound Waste" and include the appropriate hazard symbols.
-
Segregate this compound waste from other laboratory waste streams to prevent cross-contamination and ensure proper disposal.
-
-
Container Management:
-
Use chemically resistant, leak-proof containers for all this compound waste (solid and liquid).
-
Keep waste containers securely sealed when not in use.
-
-
Decontamination of Labware:
-
Thoroughly decontaminate all non-disposable labware that has come into contact with this compound.
-
Collect the cleaning solutions and rinsates as hazardous waste for proper disposal.
-
-
Spill Management:
-
In the event of a spill, collect the spillage to prevent it from entering drains or waterways.[2]
-
Use an absorbent material for liquid spills and carefully sweep up solid spills, avoiding dust generation.
-
Place all contaminated materials into a sealed, labeled waste container.
-
-
Final Disposal:
-
Arrange for the collection and disposal of this compound waste through a licensed hazardous waste disposal contractor.
-
Provide the contractor with a copy of the Safety Data Sheet.
-
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process for the proper handling and disposal of this compound within a research setting.
Caption: this compound workflow from receipt to disposal.
References
Essential Safety and Operational Guide for Handling OAT-2068
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with OAT-2068. It includes detailed procedural guidance on personal protective equipment, handling, storage, and disposal.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory to ensure safety when handling this compound. The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be equipped with side-shields to protect from splashes. |
| Hand Protection | Protective Gloves | Chemical-resistant gloves are required. |
| Body Protection | Impervious Clothing | A lab coat or other protective clothing that is impervious to chemicals. |
| Respiratory Protection | Suitable Respirator | Use in well-ventilated areas. A respirator is necessary if ventilation is inadequate or when handling powders to avoid dust and aerosol formation.[1] |
It is crucial to ensure that all PPE is in good condition and fits the user properly. An accessible safety shower and eye wash station must be available in the immediate work area.[1]
Health and Safety Information
This compound is classified with the following hazards:
-
Acute toxicity, Oral (Category 4)[1]
-
Acute aquatic toxicity (Category 1)[1]
-
Chronic aquatic toxicity (Category 1)[1]
Hazard Statements:
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P273: Avoid release to the environment.[1]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.[1]
-
P330: Rinse mouth.[1]
-
P391: Collect spillage.[1]
-
P501: Dispose of contents/ container to an approved waste disposal plant.[1]
Operational and Disposal Plans
Handling and Storage:
| Procedure | Instructions |
| Safe Handling | Avoid inhalation, and contact with eyes and skin. Avoid the formation of dust and aerosols. Use only in areas with appropriate exhaust ventilation.[1] |
| Storage Conditions | Keep the container tightly sealed in a cool, well-ventilated area. Protect from direct sunlight and sources of ignition.[1] |
| Storage Temperature | Store at -20°C (as powder) or -80°C (in solvent).[1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents.[1] |
Disposal Plan:
All waste materials containing this compound must be disposed of in accordance with institutional, local, state, and federal regulations. The primary method of disposal is through an approved waste disposal plant.[1] Do not release into the environment.[1]
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
